molecular formula C6H9N3O2S B1301043 3,4-Diaminobenzenesulfonamide CAS No. 2360-20-5

3,4-Diaminobenzenesulfonamide

Cat. No.: B1301043
CAS No.: 2360-20-5
M. Wt: 187.22 g/mol
InChI Key: QULXUUQWVHVHSM-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonamide is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diaminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXUUQWVHVHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371026
Record name 3,4-diaminobenzenesulfonamide
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2360-20-5
Record name 3,4-Diaminobenzenesulfonamide
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Record name 3,4-diaminobenzenesulfonamide
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Record name 3,4-diaminobenzene-1-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-Diaminobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodologies.

Core Chemical Properties

This compound is an aromatic sulfonamide compound characterized by the presence of two amino groups and a sulfonamide group attached to a benzene ring. These functional groups confer specific chemical and physical properties that are of interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 2360-20-5[1]
Molecular Formula C₆H₉N₃O₂S[1]
Molecular Weight 187.22 g/mol [1]
Melting Point 174-175 °C[1]
Boiling Point 475.9 °C at 760 mmHg[1]
Density 1.522 g/cm³[1]
XLogP3 -0.8[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 121 Ų[1]
Flash Point 241.6 °C[1]
Vapor Pressure 3.19E-09 mmHg at 25°C[1]
Refractive Index 1.679[1]

Chemical Structure and Identification

The structural arrangement of this compound, with its ortho-disposed amino groups, is a key feature influencing its chemical reactivity and potential applications.

dot

Caption: Chemical structure and key identifiers of this compound.

Experimental Protocols

Synthesis of 3,4-Diaminobenzenesulfonic Acid

A common method for the synthesis of 3,4-diaminobenzenesulfonic acid involves the sulfonation of 1,2-diaminobenzene.[1][2][3]

Materials:

  • 1,2-diaminobenzene

  • Anhydrous sulfuric acid (or fuming sulfuric acid containing SO₃)

  • Water

  • Ice

Procedure:

  • Dissolve 1,2-diaminobenzene in anhydrous sulfuric acid.

  • Heat the reaction mixture to a temperature between 100 °C and 160 °C with continuous stirring for a duration of 1 to 20 hours.[2][3]

  • Cool the reaction mixture and carefully add water or ice to dilute the sulfuric acid to a concentration of 30-75% by weight. This will cause the product to precipitate.[2][3]

  • Filter the precipitated 3,4-diaminobenzenesulfonic acid.

  • Optionally, wash the precipitate with dilute sulfuric acid and then work up as required.[2][3]

Proposed Synthesis of this compound from 3,4-Diaminobenzenesulfonic Acid

The conversion of the sulfonic acid to the sulfonamide can be achieved via a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.

Step 1: Formation of 3,4-Diaminobenzenesulfonyl Chloride

Materials:

  • 3,4-Diaminobenzenesulfonic acid

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent

  • Dimethylformamide (DMF) (catalyst)

Procedure:

  • In a fume hood, suspend 3,4-diaminobenzenesulfonic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-diaminobenzenesulfonyl chloride.

Step 2: Amination of 3,4-Diaminobenzenesulfonyl Chloride

Materials:

  • 3,4-Diaminobenzenesulfonyl chloride

  • Aqueous ammonia

  • An appropriate solvent (e.g., acetone, tetrahydrofuran)

Procedure:

  • Dissolve the crude 3,4-diaminobenzenesulfonyl chloride in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield pure this compound.

dot

G cluster_synthesis Synthesis Workflow start 1,2-Diaminobenzene sulfonation Sulfonation (H₂SO₄, 100-160°C) start->sulfonation sulfonic_acid 3,4-Diaminobenzenesulfonic Acid sulfonation->sulfonic_acid chlorination Chlorination (SOCl₂, cat. DMF) sulfonic_acid->chlorination sulfonyl_chloride 3,4-Diaminobenzenesulfonyl Chloride chlorination->sulfonyl_chloride amination Amination (aq. NH₃) sulfonyl_chloride->amination product This compound amination->product

Caption: Proposed synthetic workflow for this compound.

References

Synthesis of 3,4-Diaminobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-diaminobenzenesulfonamide, a key intermediate in the preparation of various heterocyclic compounds, including some with potential biological activity. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its vicinal diamine and sulfonamide functional groups allow for the construction of complex heterocyclic systems, such as benzimidazoles, which are present in a variety of pharmacologically active molecules. The synthesis of this compound requires careful control of regioselectivity, particularly during nitration and subsequent reduction steps, to achieve the desired 3,4-disubstitution pattern. This guide outlines two common and effective synthetic routes starting from commercially available materials.

Synthesis Pathway 1: From 4-Acetamidobenzenesulfonyl Chloride

This pathway involves the initial formation of a sulfonamide, followed by nitration and a two-step reduction process. The acetamido group serves as a protecting group and directs the nitration to the 3-position.

Experimental Protocol

Step 1: Synthesis of 4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide

  • A solution of prop-2-en-1-amine (1.1 equivalents) in a suitable solvent such as dichloromethane is cooled to 0°C.

  • 4-Acetamidobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise to the cooled solution, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired product.

Step 2: Synthesis of 4-Acetamido-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamide

  • 4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide (1.0 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

  • A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, keeping the temperature below 5°C.

  • The mixture is stirred at this temperature for 2-4 hours and then poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford the nitrated product.

Step 3: Synthesis of 4-Amino-3-nitrobenzenesulfonamide

  • The product from Step 2 is heated in an aqueous solution of sodium hydroxide (e.g., 10% w/v) at reflux for 4-6 hours to hydrolyze the acetamido and N-allyl groups.

  • The solution is cooled and neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • The solid is filtered, washed with water, and dried.

Step 4: Synthesis of this compound

  • 4-Amino-3-nitrobenzenesulfonamide (1.0 equivalent) is suspended in a solvent like ethanol or methanol.

  • A reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst), is used to reduce the nitro group.

  • If using SnCl2·2H2O, the mixture is heated at reflux for 2-4 hours.

  • After completion, the reaction is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • The crude product is filtered, washed, and can be purified by recrystallization.

Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)
14-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide4-Acetamidobenzenesulfonyl chlorideProp-2-en-1-amine85-95>95
24-Acetamido-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamide4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamideHNO₃, H₂SO₄70-85>98
34-Amino-3-nitrobenzenesulfonamide4-Acetamido-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamideNaOH (aq)80-90>97
4This compound4-Amino-3-nitrobenzenesulfonamideSnCl₂·2H₂O, HCl or H₂/Pd-C75-90>98

Synthesis Visualization

Synthesis_Pathway_1 start 4-Acetamidobenzenesulfonyl Chloride step1 4-Acetamido-N-(prop-2-en-1-yl) benzenesulfonamide start->step1 Prop-2-en-1-amine step2 4-Acetamido-3-nitro-N-(prop-2-en-1-yl) benzenesulfonamide step1->step2 HNO₃, H₂SO₄ step3 4-Amino-3-nitrobenzenesulfonamide step2->step3 NaOH (aq), Heat end This compound step3->end SnCl₂·2H₂O, HCl or H₂/Pd-C

Caption: Synthesis of this compound from 4-Acetamidobenzenesulfonyl Chloride.

Synthesis Pathway 2: From 4-Aminobenzenesulfonamide

This alternative route begins with the commercially available 4-aminobenzenesulfonamide (sulfanilamide), involving direct nitration followed by reduction. This pathway is more atom-economical but may require careful control of nitration conditions to manage selectivity.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3-nitrobenzenesulfonamide

  • 4-Aminobenzenesulfonamide (1.0 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5°C).

  • A cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • The reaction mixture is stirred for 1-2 hours at this temperature.

  • The mixture is then carefully poured onto a large volume of crushed ice.

  • The yellow precipitate is collected by filtration, washed thoroughly with cold water to remove excess acid, and dried under vacuum.

Step 2: Synthesis of this compound

  • The 4-amino-3-nitrobenzenesulfonamide (1.0 equivalent) is suspended in an appropriate solvent, such as ethanol or industrial methylated spirits.

  • An aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 2.5-3.0 equivalents) is added.

  • The mixture is heated at reflux for 2-3 hours, during which the color of the suspension typically changes.

  • The reaction mixture is cooled to room temperature and may be filtered to remove any insoluble byproducts.

  • The filtrate is acidified with a weak acid, such as acetic acid, until precipitation of the product is complete.

  • The product is collected by filtration, washed with water, and dried. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)
14-Amino-3-nitrobenzenesulfonamide4-Aminobenzenesulfonamidefuming HNO₃, H₂SO₄60-75>96
2This compound4-Amino-3-nitrobenzenesulfonamideNa₂S·9H₂O80-95>98

Synthesis Visualization

Synthesis_Pathway_2 start 4-Aminobenzenesulfonamide (Sulfanilamide) step1 4-Amino-3-nitrobenzenesulfonamide start->step1 fuming HNO₃, H₂SO₄ end This compound step1->end Na₂S·9H₂O

Caption: Synthesis of this compound from 4-Aminobenzenesulfonamide.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations. The first pathway, utilizing an acetamido protecting group, offers excellent control over regioselectivity during nitration, generally leading to high purity intermediates. The second pathway is more direct but requires careful management of the nitration step to minimize the formation of byproducts. Both methods culminate in a high-yield reduction of the nitro group to afford the target diamine. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

Spectroscopic Profile of 3,4-Diaminobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Diaminobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3d1HH-6
~6.8-7.0d1HH-5
~6.6-6.7s1HH-2
~5.8 (broad s)s2H-SO₂NH₂
~4.5 (broad s)s2H4-NH₂
~3.9 (broad s)s2H3-NH₂

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~145-150C-4
~140-145C-3
~130-135C-1
~120-125C-6
~115-120C-5
~110-115C-2
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂ and -SO₂NH₂
3250-3100MediumN-H stretching of -SO₂NH₂
1640-1600MediumN-H bending of -NH₂
1590-1450Medium to StrongC=C aromatic ring stretching
1350-1300StrongS=O asymmetric stretching of -SO₂NH₂
1170-1140StrongS=O symmetric stretching of -SO₂NH₂
900-800MediumC-H out-of-plane bending
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
187High[M]⁺ (Molecular Ion)
108High[M - SO₂NH]⁺
92Medium[M - SO₂NH₂ - NH₂]⁺
80Medium[SO₂NH₂]⁺
65High[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[1]

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The fragmentation pattern is obtained by collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺.[3] A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Peak Intensities IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

Physical properties like melting point and solubility of 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Diaminobenzenesulfonamide, a compound of interest in pharmaceutical research and development. This document details its melting point and solubility characteristics, outlines the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties of this compound

This compound is a solid, crystalline compound at room temperature. Its physical characteristics are crucial for its handling, formulation, and development as a potential therapeutic agent.

Data Presentation

A summary of the key quantitative physical data for this compound is presented in the table below for easy reference and comparison.

Physical PropertyValue
Melting Point 174-175 °C[1]
Solubility in Water Sparingly soluble
Solubility in Ethanol Soluble
Solubility in DMSO Soluble

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to identify a compound and assess its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a fine-pore filter to obtain a clear, saturated solution.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

  • Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination mp_start Start: Obtain Pure Sample mp_prep Prepare Capillary Sample mp_start->mp_prep mp_measure Measure Melting Range in Apparatus mp_prep->mp_measure mp_record Record Onset and Completion Temperatures mp_measure->mp_record mp_analyze Analyze Data: Determine Melting Point Range mp_record->mp_analyze mp_end End: Report Melting Point mp_analyze->mp_end sol_start Start: Obtain Pure Sample and Solvents sol_prep Prepare Supersaturated Solutions (Shake-Flask) sol_start->sol_prep sol_equilibrate Equilibrate at Constant Temperature sol_prep->sol_equilibrate sol_separate Separate Solid and Liquid Phases sol_equilibrate->sol_separate sol_quantify Quantify Solute Concentration (e.g., HPLC) sol_separate->sol_quantify sol_end End: Report Solubility Data sol_quantify->sol_end

References

3,4-Diaminobenzenesulfonamide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Diaminobenzenesulfonamide is a key aromatic building block possessing two adjacent amino groups and a sulfonamide moiety. This unique arrangement of functional groups makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly quinoxalines and benzimidazoles. The sulfonamide group, a well-established pharmacophore in medicinal chemistry, imparts favorable physicochemical and biological properties to the resulting heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this compound and its application as a scaffold in the construction of biologically relevant heterocyclic molecules, complete with detailed experimental protocols, quantitative data, and visual workflows.

Synthesis of the Building Block: this compound

The primary route for the industrial preparation of this compound involves the sulfonation of 1,2-diaminobenzene. This process is typically carried out using anhydrous sulfuric acid or oleum at elevated temperatures.

Experimental Protocol: Preparation of this compound

A detailed procedure for the synthesis of this compound is outlined in patent literature. In a typical reaction, 1,2-diaminobenzene is reacted with anhydrous sulfuric acid, which may contain a stoichiometric amount of sulfur trioxide (SO₃), at a temperature ranging from 100 to 160 °C with stirring for a duration of 1 to 20 hours. Following the reaction, water or ice is carefully added to the mixture, optionally with cooling, to achieve a sulfuric acid concentration of 30 to 75% by weight. This dilution causes the desired 3,4-diaminobenzenesulfonic acid to precipitate out of the solution. The solid product is then isolated by filtration, washed with dilute sulfuric acid, and can be further purified if necessary.

Synthesis of Heterocyclic Scaffolds

The ortho-diamine functionality of this compound is the key to its versatility in heterocyclic synthesis. It readily undergoes condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with aldehydes to yield benzimidazoles.

Quinoxaline-6-sulfonamide Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The reaction of this compound with 1,2-dicarbonyl compounds, such as benzil, provides a direct route to quinoxaline-6-sulfonamide derivatives.

G cluster_0 Quinoxaline Synthesis This compound This compound Condensation Condensation This compound->Condensation Benzil Benzil Benzil->Condensation Rectified Spirit Rectified Spirit Rectified Spirit->Condensation Heat Heat Heat->Condensation 2,3-Diphenylquinoxaline-6-sulfonamide 2,3-Diphenylquinoxaline-6-sulfonamide Condensation->2,3-Diphenylquinoxaline-6-sulfonamide

Figure 1: General workflow for the synthesis of 2,3-diphenylquinoxaline-6-sulfonamide.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonamide (Representative)

Table 1: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonamide Derivatives (Representative Data)

Starting Material 1Starting Material 2SolventReaction ConditionsProductYield
This compoundBenzilRectified SpiritWarm water bath, 30 min2,3-Diphenylquinoxaline-6-sulfonamideNot reported

Spectroscopic Data for Quinoxaline Derivatives:

Compound1H NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
6-methyl-2,3-diphenylquinoxaline2.6 (3H, s), 7.2-8.0 (12H, m)3045 (C-H), 1566 (C=N), 1330 (C-N), 771 (C-H bend)297.21 (M+)
Benzimidazole-5-sulfonamide Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. The condensation of this compound with various aldehydes provides a straightforward route to 2-substituted-1H-benzimidazole-5-sulfonamides.

G cluster_1 Benzimidazole Synthesis Workflow This compound This compound Condensation Condensation This compound->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Aqueous Solution (pH 4-7) Aqueous Solution (pH 4-7) Aqueous Solution (pH 4-7)->Condensation Na2S2O5 Na2S2O5 Na2S2O5->Condensation Heat (80 °C) Heat (80 °C) Heat (80 °C)->Condensation 2-Phenyl-1H-benzimidazole-5-sulfonic acid 2-Phenyl-1H-benzimidazole-5-sulfonic acid Condensation->2-Phenyl-1H-benzimidazole-5-sulfonic acid

Figure 2: Workflow for the synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid

A process for preparing 2-phenylbenzimidazole-5-sulfonic acid involves reacting 3,4-diaminobenzenesulfonic acid in an aqueous solution at a pH between 4 and 7.[2] To this solution, 0.9 to 1.5 moles of benzaldehyde per mole of the diamine are added, along with 1.0 to 3.0 moles of a sulfur dioxide source, such as sodium metabisulfite (Na₂S₂O₅).[2] The reaction mixture is then heated to 80 °C and stirred for 1 hour.[2] After the reaction is complete, the solution can be clarified with activated carbon, filtered, and then acidified (e.g., with acetic acid) at 80 °C to precipitate the product.[2] The solid is collected by filtration after cooling and washed with water.[2] This process can yield the desired product in high purity and with a yield of approximately 89.3%.[2]

Table 2: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid

Starting Material 1Starting Material 2ReagentsSolventReaction ConditionsProductYield
3,4-Diaminobenzenesulfonic acidBenzaldehydeNa₂S₂O₅Water (pH 4-7)80 °C, 1 h2-Phenyl-1H-benzimidazole-5-sulfonic acid89.3%[2]

Table 3: Spectroscopic Data for 2-Phenyl-1H-benzimidazole-5-sulfonamide Derivatives

Compound1H NMR (600 MHz, CDCl₃) δ ppm13C NMR (151 MHz, CDCl₃) δ ppmIR (cm-1)
2-phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid9.73 (s, 1H), 7.26 (s, 5H), 7.29 - 7.21 (m, 1H), 6.96 (s, 2H), 6.52 (d, J = 8.5 Hz, 1H), 4.29 (s, 2H), 3.71 - 3.64 (m, 1H), 2.95 (s, 1H), 2.72 (t, J = 7.5 Hz, 3H)171.03, 67.02, 60.30, 55.00, 53.38, 20.95, 14.123475 (OH), 3006 (Ar, C-H), 2850 (C-H), 1619 (S=O), 1409 (C=N)[1]
2-phenyl-1-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid7.05 (dq, J = 9.9, 8.2, 7.8 Hz, 1H), 7.02 - 6.91 (m, 2H), 6.93 - 6.80 (m, 1H), 6.63 (dtd, J = 10.4, 7.3, 1.1 Hz, 1H), 4.89 - 4.78 (m, 1H), 3.71 (dt, J = 7.8, 4.6 Hz, 5H), 2.81 - 2.74 (m, 3H), 2.50 (q, J = 6.2, 4.5 Hz, 4H), 2.00 - 1.90 (m, 3H)145.46, 144.92, 130.67, 129.59, 129.20, 129.17, 126.87, 123.17, 112.64, 77.25, 77.03, 76.82, 66.84, 66.76, 50.79, 27.89, 22.403474 (OH), 3006 (Ar, C-H), 2850 (C-H), 1619 (S=O), 1409 (C=N)[1]
1-(morpholinomethyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid7.98 (dd, J = 7.6, 1.7 Hz, 1H), 7.63 - 7.56 (m, 1H), 7.52 (dd, J = 8.3, 7.0 Hz, 2H), 3.65 (t, J = 4.7 Hz, 6H), 3.07 (s, 3H)143.46, 133.02, 129.23, 127.63, 106.55, 81.61, 68.02, 66.96, 51.96, 46.40, 46.133475 (OH), 3006 (Ar, C-H), 2850 (C-H), 1619 (S=O), 1409 (C=N)[1]

Applications in Drug Development

The quinoxaline and benzimidazole scaffolds derived from this compound are of significant interest in drug discovery. The inherent biological activity of the sulfonamide group, combined with the diverse pharmacological profiles of these heterocyclic systems, makes them attractive targets for the development of novel therapeutic agents.

Biological Activity:

Derivatives of quinoxaline-sulfonamides have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. The incorporation of the sulfonamide moiety often enhances the antimicrobial efficacy of the parent quinoxaline ring. Similarly, benzimidazole-sulfonyl derivatives are known to possess a wide spectrum of bioactivities, including antibacterial, antifungal, and anti-inflammatory effects.

Conclusion

This compound serves as a readily accessible and highly versatile building block for the synthesis of medicinally important quinoxaline and benzimidazole derivatives. The straightforward condensation reactions with dicarbonyl compounds and aldehydes, respectively, allow for the efficient construction of these heterocyclic cores. The presence of the sulfonamide group provides a handle for further derivatization and often contributes positively to the biological activity of the final compounds. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this compound in the pursuit of novel therapeutic agents.

References

The Core Mechanism of Action of Sulfonamide-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1] Their discovery marked a turning point in the treatment of bacterial infections.[2] While the emergence of antibiotic resistance has limited their use as monotherapy in some cases, sulfonamides and their derivatives remain clinically relevant, often used in combination therapies and serving as scaffolds for the development of drugs with a wide range of biological activities.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of sulfonamide-based compounds, focusing on their well-established role as inhibitors of dihydropteroate synthase (DHPS), and delves into the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][5] This enzyme catalyzes a crucial step in the bacterial folic acid (vitamin B9) synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][4] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, as well as certain amino acids.[5] By disrupting folic acid synthesis, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[5]

A key to the selective toxicity of sulfonamides is that humans and other mammals do not synthesize their own folic acid and instead obtain it from their diet.[5] Therefore, they lack the DHPS enzyme, making it an ideal target for antimicrobial therapy.[3]

The Folic Acid Synthesis Pathway and Sulfonamide Intervention

The bacterial folic acid synthesis pathway is a multi-step process. Sulfonamides, due to their structural similarity to the natural substrate PABA, act as competitive inhibitors of DHPS.[2] They bind to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroate.[3]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide Sulfonamide->Inhibition

Figure 1: Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Quantitative Analysis of Sulfonamide Activity

The inhibitory activity of sulfonamides is quantified using several key parameters: the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC).

Table 1: IC50 and Ki Values of Select Sulfonamides against Dihydropteroate Synthase (DHPS)
SulfonamideOrganism/Enzyme SourceIC50 (µM)Ki (µM)Reference(s)
SulfadoxinePlasmodium falciparum (D10-C, sensitive)-0.14[6]
SulfadoxinePlasmodium falciparum (highly resistant)-112[6]
SulfamethoxazolePlasmodium falciparum--[6]
SulfathiazolePlasmodium falciparum-(most potent)[6]
DapsonePlasmodium falciparum-(most potent)[6]
Compound 11aDHPS2.76 µg/mL-[7]
Compound 3bDHPS6.90 µg/mL-[7]
Compound 5bDHPS13.15 µg/mL-[7]
Nitrosoisocytosine derivativeDHPS1.6-[4]

Note: Direct comparison of values should be done with caution due to variations in experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Select Sulfonamides against Various Bacteria
Sulfonamide DerivativeBacterial StrainMIC (µg/mL)Reference(s)
Sulfonamide IStaphylococcus aureus (clinical isolates)32 - 512[8]
Sulfonamide IIStaphylococcus aureus (clinical isolates)32 - 512[8]
Sulfonamide IIIStaphylococcus aureus (clinical isolates)32 - 512[8]
Compound 1a-dGram-negative fermentative isolates32 - 512[9]
Compound 1a-dGram-negative non-fermentative isolates32 - 512[9]
SulfonamidesEscherichia coli-[10]
SulfonamidesStaphylococcus aureus-[11]

Note: MIC values can vary significantly depending on the specific bacterial isolate and the testing methodology used.

Experimental Protocols

The elucidation of the mechanism of action of sulfonamides relies on a combination of biochemical and microbiological assays, as well as structural biology techniques.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of sulfonamides against DHPS is a coupled spectrophotometric assay.[12]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), DHPPP, NADPH, and a surplus of DHFR.

  • Enzyme and Inhibitor Incubation: Purified DHPS enzyme is pre-incubated with varying concentrations of the sulfonamide compound for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of PABA.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through kinetic studies by varying the concentrations of both the substrate (PABA) and the inhibitor.

DHPS_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, MgCl2, DTT, DHPPP, NADPH, DHFR) start->prep_reagents pre_incubate Pre-incubate DHPS Enzyme with Sulfonamide prep_reagents->pre_incubate initiate Initiate Reaction with PABA pre_incubate->initiate measure Monitor Absorbance at 340 nm initiate->measure analyze Calculate Initial Velocities and Determine IC50/Ki measure->analyze end End analyze->end

Figure 2: Workflow for a DHPS Inhibition Assay.
Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the concentration of a sulfonamide required to inhibit the growth of a specific bacterium. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.

Broth Microdilution Method (for MIC determination):

  • Preparation of Sulfonamide Dilutions: A serial two-fold dilution of the sulfonamide is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no drug and no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[13]

AST_Workflow start Start prep_dilutions Prepare Serial Dilutions of Sulfonamide in Microtiter Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum prep_dilutions->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-24h inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Figure 3: Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).
X-ray Crystallography of DHPS-Sulfonamide Complexes

X-ray crystallography provides high-resolution structural information on how sulfonamides bind to the active site of DHPS.[14][15]

Methodology:

  • Protein Expression and Purification: The DHPS enzyme from the target organism is overexpressed (e.g., in E. coli) and purified to homogeneity.

  • Crystallization: The purified DHPS is crystallized, often in the presence of the sulfonamide inhibitor and a substrate analog (e.g., DHPPP). This can be achieved through various techniques such as vapor diffusion (hanging drop or sitting drop).

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.[15][16]

  • Analysis: The refined structure reveals the precise molecular interactions between the sulfonamide and the amino acid residues in the active site of DHPS, providing insights into the mechanism of inhibition and the basis for drug design.[2]

Conclusion

The primary mechanism of action of sulfonamide-based antibacterial compounds is the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted inhibition leads to a bacteriostatic effect, selectively halting bacterial growth without affecting the host. The efficacy of sulfonamides is quantitatively assessed through the determination of IC50, Ki, and MIC values, which are crucial for drug development and clinical application. Detailed experimental protocols, including enzyme inhibition assays, antimicrobial susceptibility testing, and X-ray crystallography, have been instrumental in elucidating this mechanism at a molecular level. A thorough understanding of these principles and methodologies is essential for researchers and scientists working on the development of novel antimicrobial agents and for addressing the ongoing challenge of antibiotic resistance.

References

The Synthesis and Biological Evaluation of Novel Derivatives from 3,4-Diaminobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential therapeutic applications of novel derivatives based on the 3,4-Diaminobenzenesulfonamide core structure. This molecule, possessing two adjacent amino groups and a sulfonamide moiety, offers a versatile scaffold for the development of new chemical entities with a wide range of biological activities. This document outlines detailed synthetic protocols, presents quantitative biological data for analogous compounds, and visualizes key experimental workflows and potential signaling pathways.

Synthetic Pathways to Novel Derivatives

The presence of two adjacent amino groups on the benzenesulfonamide scaffold allows for the construction of various heterocyclic systems and Schiff base derivatives. The following sections detail generalized experimental protocols for the synthesis of these novel compounds.

Synthesis of Schiff Base Derivatives

The condensation of the amino groups of this compound with various aromatic aldehydes yields Schiff base derivatives. These reactions are typically carried out under reflux in an alcoholic solvent.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol (25 mL) in a round-bottom flask.

  • Aldehyde Addition: Add the desired aromatic aldehyde (2 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from this compound through a multi-step process involving diazotization followed by coupling with a suitable active methylene compound and subsequent cyclization. A more direct approach involves the reaction with 1,3-dicarbonyl compounds.

Experimental Protocol: General Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyls

  • Diazotization (if necessary for a specific pathway): Dissolve this compound in an acidic solution and treat with sodium nitrite at 0-5°C to form the diazonium salt. This intermediate can then be coupled with active methylene compounds.

  • Direct Condensation: A more straightforward method involves the direct condensation of this compound (1 equivalent) with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 equivalent).

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or glacial acetic acid, often under reflux for several hours[1].

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis of Triazole Derivatives

The formation of triazole rings can be achieved through several synthetic routes, often involving the reaction of an azide with an alkyne (Click Chemistry) or the cyclization of suitable precursors derived from the diamine.

Experimental Protocol: General Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This protocol assumes the prior synthesis of an azide or alkyne derivative of this compound.

  • Reaction Setup: In a suitable solvent system (e.g., t-BuOH/H₂O), combine the azide-functionalized benzenesulfonamide (1 equivalent) and the terminal alkyne (1 equivalent).

  • Catalyst Addition: Add a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Isolation: The product can often be isolated by filtration if it precipitates. Otherwise, an extractive work-up is performed, followed by purification by column chromatography.

Biological Activities and Quantitative Data

Derivatives of aminobenzenesulfonamides have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Due to the limited specific data on this compound derivatives, the following tables summarize quantitative data for structurally related compounds to provide a basis for comparison and to highlight the potential of this scaffold.

Anticancer Activity

Many sulfonamide derivatives, including Schiff bases, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of carbonic anhydrases, which are overexpressed in many tumors.

Table 1: Anticancer Activity (IC₅₀ µM) of Analogous Sulfonamide-Based Schiff Base Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
3i MCF-7 (Breast) 4.25 ± 0.009 (72h) [2]
3b MCF-7 (Breast) 6.69 ± 0.001 (72h) [2]
3d MCF-7 (Breast) 5.00 ± 0.004 (72h) [2]
Compound 10 A549 (Lung) 6.032 [3]
Compound 12 HepG2 (Liver) 5.244 [3]
Compound 4e MDA-MB-231 (Breast) 3.58 [4]

| Compound 4g | MCF-7 (Breast) | 2.55 |[4] |

Antimicrobial Activity

The sulfonamide group is a well-known pharmacophore in antimicrobial agents. Novel derivatives incorporating heterocyclic moieties can exhibit potent antibacterial and antifungal activities.

Table 2: Antimicrobial Activity (MIC µg/mL) of Analogous Heterocyclic Sulfonamide Derivatives

Compound ID Staphylococcus aureus Escherichia coli Candida albicans Reference
Compound 4 >100 Moderate Activity - [5]
Compound 5 >100 Moderate Activity - [5]
Compound 7a 25 50 12.5 [6][7]
Compound 7b 25 50 12.5 [6][7]

| Compound 7i | 12.5 | 25 | 6.25 |[6][7] |

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a key feature for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.

Table 3: Carbonic Anhydrase Inhibition (Kᵢ nM) of Analogous Benzenesulfonamide Derivatives

Compound ID hCA I (Kᵢ nM) hCA II (Kᵢ nM) hCA IX (Kᵢ nM) hCA XII (Kᵢ nM) Reference
Compound 1i - 9.4 5.6 6.3 [8]

| Compound 1 | 7353 | 12560 | 477 | 1933 |[9] |

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of experimental procedures and potential biological mechanisms of action.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start This compound reagents Aldehydes / 1,3-Dicarbonyls / Azides+Alkynes start->reagents + reaction Condensation / Cyclization reagents->reaction purification Filtration & Recrystallization reaction->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR purification->ftir anticancer Anticancer Assays (MTT) nmr->anticancer antimicrobial Antimicrobial Assays (MIC) nmr->antimicrobial enzyme Enzyme Inhibition (CA) nmr->enzyme

Caption: General experimental workflow for synthesis, characterization, and biological evaluation.

Signaling Pathways

The anticancer activity of many sulfonamide derivatives is linked to their ability to inhibit carbonic anhydrases, particularly tumor-associated isoforms like CA IX.

signaling_pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 Carbonic Anhydrase IX (CA IX) (extracellular domain) hif1a->ca9 Upregulation hco3 HCO₃⁻ Export ca9->hco3 CO₂ + H₂O → H⁺ + HCO₃⁻ ph_in Intracellular pH (pHi) Maintained hco3->ph_in Maintains ph_out Extracellular pH (pHe) Acidified hco3->ph_out Contributes to proliferation Cell Proliferation & Survival ph_in->proliferation metastasis Metastasis ph_out->metastasis sulfonamide Sulfonamide Derivative sulfonamide->ca9 Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives in the tumor microenvironment.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility to a variety of derivatives, including Schiff bases and diverse heterocyclic systems, coupled with the proven biological activities of the broader sulfonamide class of compounds, provides a strong rationale for further investigation. The data from analogous compounds suggest that derivatives of this core could exhibit potent anticancer and antimicrobial activities, potentially mediated through the inhibition of enzymes such as carbonic anhydrases. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this intriguing class of molecules.

References

A Technical Guide to Theoretical and Molecular Modeling Studies of 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the application of theoretical and computational methods to the study of 3,4-Diaminobenzenesulfonamide. While specific experimental and computational data for this exact molecule are scarce in published literature, this document outlines the established protocols and theoretical frameworks used for analogous sulfonamide compounds. It serves as a methodological blueprint for researchers seeking to investigate the structural, electronic, and interactive properties of this compound and its derivatives. The guide covers computational protocols for Density Functional Theory (DFT) and molecular docking, presents representative data in structured tables, and utilizes visualizations to explain key workflows and concepts relevant to drug discovery and materials science.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anticancer, and diuretic effects.[1][2] Their therapeutic action often stems from the specific interactions of the sulfonamide functional group (–SO₂NH–) with biological targets.[3][4] this compound, an aromatic sulfonamide featuring two amino groups, represents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.

Understanding the three-dimensional structure, electronic properties, and potential interactions of this molecule at an atomic level is crucial for rational drug design.[5][6] Theoretical studies and molecular modeling provide powerful, cost-effective tools to predict these characteristics before synthesis, thereby accelerating the discovery pipeline.[7][8] These in silico methods allow for the determination of stable conformations, analysis of molecular orbitals, and simulation of binding affinity to protein targets.[1][6]

This guide details the standard computational methodologies applied to sulfonamides, using this compound as the principal subject of interest.

Molecular Structure and Visualization

The foundational step in any theoretical study is the determination of the molecule's structure. The 2D structure of this compound is depicted below. For computational analysis, this 2D representation is converted into a 3D structure that is then subjected to geometry optimization to find its most stable, lowest-energy conformation.

Figure 1: 2D Structure of this compound.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is routinely employed to calculate optimized geometries, vibrational frequencies, and various molecular properties.[4][9]

Protocol for Geometry Optimization and Property Calculation:

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular building software (e.g., GaussView, Avogadro).

  • Computational Software: The calculations are typically performed using the Gaussian suite of programs or similar software.[4]

  • Theoretical Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[4][10]

  • Basis Set Selection: A split-valence basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is commonly chosen to provide a good balance between accuracy and computational cost.[4][10]

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.[11]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties such as molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).[10]

  • Solvation Effects (Optional): To simulate a biological environment, calculations can be performed using a solvation model like the Polarizable Continuum Model (PCM).[12]

cluster_0 Computational Workflow A 1. Initial 3D Structure (e.g., from ChemDraw/Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Property Calculation (HOMO, LUMO, MEP, etc.) C->D E 5. Data Analysis (Reactivity, Stability, Spectra) D->E

Figure 2: A typical workflow for DFT-based computational studies.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[3][13] This method is crucial for virtual screening and understanding drug-receptor interactions.[2] For sulfonamides, a common target is Dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[1][13]

Generalized Molecular Docking Protocol:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[13]

    • Water molecules, co-factors, and non-essential ligands are typically removed from the PDB file.[1]

    • Hydrogen atoms are added, and partial charges are assigned to the protein atoms. The structure is then energy-minimized to relieve steric clashes.[1]

  • Ligand Preparation:

    • The 3D structure of the ligand (this compound) is generated and optimized using DFT or a suitable molecular mechanics force field (e.g., MMFF94).[1]

    • Partial charges are assigned, and rotatable bonds are defined.

  • Docking Simulation:

    • Software such as AutoDock Vina, Schrödinger's Glide, or MOE is used for the simulation.[3][13]

    • A grid box is defined around the active site of the receptor to specify the search space for the ligand.[1]

    • The docking algorithm systematically explores various conformations and orientations of the ligand within the active site.[1]

  • Scoring and Analysis:

    • A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. More negative scores typically indicate stronger binding.[1]

    • The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the receptor's amino acid residues.

cluster_ligand Ligand cluster_receptor Receptor cluster_complex Docking Simulation L This compound C Binding Pose Prediction Lowest Energy Complex L->C Docking Algorithm R Protein Active Site (e.g., DHPS) R->C (AutoDock Vina)

Figure 3: Conceptual diagram of the molecular docking process.

Quantitative Data and Analysis

Structural Parameters

The geometry of the sulfonamide group is critical for its interaction with biological targets. DFT calculations provide precise bond lengths and angles. The data below is illustrative for a related sulfonamide structure.

Table 1: Representative Geometrical Parameters for a Sulfonamide Moiety (Illustrative)

Parameter Bond Length (Å) Parameter Angle Value (°)
Bond Lengths C-S 1.77 Bond Angles O-S-O 120.5
S-N 1.65 C-S-N 107.3
S=O 1.45 C-S-O 107.8
Dihedral Angle C-C-S-N -75.5 Dihedral Angle O-S-C-C 170.1

Note: Data are representative values derived from published studies on similar aromatic sulfonamides for illustrative purposes.[4][10]

Quantum Chemical Descriptors

Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[14][15]

Table 2: Representative Quantum Chemical Properties (Illustrative)

Property Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.30
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.81
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMO 4.49
Ionization Potential (approx.) I ≈ -EHOMO 6.30
Electron Affinity (approx.) A ≈ -ELUMO 1.81
Chemical Hardness η = (I - A) / 2 2.24
Chemical Potential μ = -(I + A) / 2 -4.05
Electrophilicity Index ω = μ² / 2η 3.65

Note: Values are representative examples from DFT calculations on related heterocyclic molecules to demonstrate typical results.[14][16]

Conclusion

Theoretical and molecular modeling studies offer indispensable tools for the detailed investigation of this compound. By applying established protocols for Density Functional Theory and molecular docking, researchers can predict its stable structure, electronic characteristics, and potential as a ligand for various biological targets. This computational-first approach enables a more efficient, data-driven process for designing novel sulfonamide derivatives with tailored properties for applications in pharmacology and materials science.[5][17] The methodologies and representative data presented in this guide provide a solid foundation for initiating such in silico research. Future experimental work is required to validate these theoretical predictions and fully elucidate the potential of this promising molecule.

References

An In-Depth Technical Guide on the Reactivity of Amino and Sulfonic Acid Groups in 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the functional groups in 3,4-Diaminobenzenesulfonamide. This molecule, featuring two adjacent amino groups and a sulfonic acid moiety on a benzene ring, presents a unique chemical profile for applications in medicinal chemistry and materials science. This document outlines the acid-base properties of the functional groups, details key chemical transformations, and explores the biological significance of its derivatives.

Physicochemical Properties and Reactivity Overview

This compound is a multifaceted molecule with three key functional groups that dictate its reactivity: a strongly acidic sulfonic acid group and two basic amino groups in an ortho arrangement. The electronic interplay between these groups governs the molecule's chemical behavior.

Acid-Base Properties
Functional GroupEstimated pKaBasis for Estimation
Sulfonic Acid (-SO₃H)~ -0.5Benzenesulfonic acid has a pKa of approximately -2.8. The two electron-donating amino groups are expected to increase the pKa value, making it a slightly weaker acid. A predicted pKa of -0.52 has also been reported[1].
3-Amino Group (-NH₂)~ 2.5 - 3.5The pKa of o-aminobenzenesulfonic acid is 2.48[2]. The presence of a second amino group is expected to slightly increase the basicity of the adjacent amino group.
4-Amino Group (-NH₂)~ 3.5 - 4.5The pKa of m-aminobenzenesulfonic acid is 3.73[2]. The 4-amino group is expected to be more basic than the 3-amino group due to reduced steric hindrance and electronic effects.

Note: These are estimated values. Experimental determination is recommended for precise applications.

The sulfonic acid group is a strong acid and will exist in its deprotonated sulfonate form (-SO₃⁻) under most physiological and synthetic conditions. The two amino groups are basic and can be protonated in acidic media. The difference in their basicity, influenced by the electron-withdrawing sulfonic acid group and their relative positions, allows for potential regioselective reactions.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆): Spectral data for 3,4-Diaminobenzenesulfonic acid shows characteristic aromatic proton signals.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the functional groups present in the molecule.[4]

Key Chemical Transformations

The presence of two nucleophilic amino groups and an electrophilic center at the sulfonyl group (in its activated form) makes this compound a versatile building block for a variety of chemical reactions.

Sulfonation

The synthesis of 3,4-Diaminobenzenesulfonic acid is typically achieved through the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).

Experimental Protocol: Sulfonation of o-Phenylenediamine

  • Reaction Setup: Dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. The reaction can also be carried out using oleum (fuming sulfuric acid)[5].

  • Heating: Heat the reaction mixture to a temperature in the range of 100-160°C for 1 to 20 hours with stirring[5].

  • Precipitation: Cool the reaction mixture and carefully add water or ice. This will cause the 3,4-Diaminobenzenesulfonic acid to precipitate as it is less soluble in the diluted sulfuric acid.

  • Isolation: Filter the precipitated product and wash with dilute sulfuric acid. The product can be further purified by recrystallization from hot water.

sulfonation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up o_phenylenediamine o-Phenylenediamine heating Heat (100-160°C) o_phenylenediamine->heating sulfuric_acid Anhydrous H₂SO₄ sulfuric_acid->heating precipitation Precipitation with H₂O/ice heating->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product product purification->product 3,4-Diaminobenzenesulfonic acid

Caption: Workflow for the synthesis of 3,4-Diaminobenzenesulfonic acid.

Acylation

The amino groups of this compound can undergo acylation with various acylating agents such as acid chlorides and anhydrides. Due to the difference in basicity and steric hindrance, selective mono-acylation may be possible under controlled conditions.

Experimental Protocol: General Acylation of an Amino Group

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., pyridine, DMF, or an aqueous basic solution).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the solution, often at a reduced temperature (e.g., 0°C) to control the reaction rate.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water or a dilute acid and extract the product with an organic solvent. The product is then purified by chromatography or recrystallization.

acylation_pathway start This compound reaction Acylation start->reaction reagent Acylating Agent (e.g., R-COCl) reagent->reaction product1 Mono-acylated Product reaction->product1 Controlled Conditions product2 Di-acylated Product reaction->product2 Excess Reagent

Caption: General reaction pathway for the acylation of this compound.

Alkylation

Similar to acylation, the amino groups can be alkylated using alkyl halides or other alkylating agents. Achieving selective mono-alkylation can be challenging due to the increased nucleophilicity of the secondary amine formed after the first alkylation. However, specific catalytic systems can promote selective N-alkylation.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Aminobenzenesulfonamides with Alcohols

This protocol is adapted from a method for the selective N-alkylation of aminobenzenesulfonamides and may require optimization for this compound.[6]

  • Catalyst System: A ruthenium catalyst, such as [(p-Cymene)Ru(2,2'-bpyO)(H₂O)], is employed.

  • Reaction Mixture: Combine the aminobenzenesulfonamide, an alcohol (as the alkylating agent), and the ruthenium catalyst in a suitable solvent.

  • Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature and time will depend on the specific substrates.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

alkylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products aminosulfonamide This compound heating Heating aminosulfonamide->heating alcohol Alcohol (R-OH) alcohol->heating catalyst Ru-Catalyst catalyst->heating mono_alkylated Mono-N-alkylated Product heating->mono_alkylated Selective di_alkylated Di-N-alkylated Product heating->di_alkylated Non-selective

Caption: General workflow for the N-alkylation of this compound.

Diazotization

The primary amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. Due to the ortho-disposition of the amino groups, intramolecular cyclization can occur to form a stable benzotriazole derivative.

Experimental Protocol: Diazotization and Cyclization

  • Dissolution and Cooling: Dissolve or suspend this compound in a cold aqueous solution of a strong acid (e.g., HCl).

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature at 0-5°C.

  • Reaction: The initially formed diazonium salt will undergo intramolecular cyclization. The reaction is typically rapid.

  • Isolation: The benzotriazole derivative can be isolated by filtration and purified by recrystallization.

diazotization_pathway start This compound intermediate Diazonium Salt Intermediate start->intermediate reagent NaNO₂, HCl (0-5°C) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Benzotriazole Derivative cyclization->product

Caption: Reaction pathway for the diazotization and cyclization of this compound.

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise in various therapeutic areas. The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs, including antibacterial, anticancer, and anti-inflammatory agents.

Antimicrobial and Anticancer Potential

Derivatives of diaminobenzenesulfonamides have been investigated for their antimicrobial properties. For instance, heterocyclic compounds synthesized from 4,4'-diamino-N-phenyl benzene sulphonamide have demonstrated promising antibacterial and antifungal activity[7].

Furthermore, derivatives of aminobenzenesulfonamide have been explored as potential anticancer agents. One study reported that a novel derivative of aminobenzenesulfonamide induces apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS)[2]. This suggests a potential mechanism of action involving the modulation of cellular redox signaling pathways. Another study synthesized novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide and evaluated their activity in cancer cell cultures, with some compounds showing inhibitory effects on carbonic anhydrases[3][8][9].

Enzyme Inhibition

The sulfonamide group is a key feature in many enzyme inhibitors. For example, various sulfonamide derivatives have been designed and synthesized as inhibitors of enzymes such as carbonic anhydrases, VEGFR-2, and PI3K/mTOR, which are important targets in cancer therapy[10][11][12]. The amino groups of this compound provide convenient handles for the synthesis of a diverse library of derivatives to be screened for enzyme inhibitory activity. For instance, 1,3,4-oxadiazol-2-ylbenzenesulfonamides have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders[13].

While direct evidence linking this compound derivatives to specific signaling pathways is still emerging, the known biological activities of related sulfonamides suggest that its derivatives could potentially modulate pathways involved in cell proliferation, apoptosis, and inflammation. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold.

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to the distinct reactivity of its sulfonic acid and two amino functional groups. The ability to selectively modify these groups through reactions such as sulfonation, acylation, alkylation, and diazotization makes it a valuable platform for the synthesis of a wide range of derivatives. The established biological activities of sulfonamides, particularly in the areas of antimicrobial and anticancer therapy, highlight the potential of this compound as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its reactivity and potential applications, encouraging further exploration by researchers in drug discovery and development.

References

The Emerging Therapeutic Potential of 3,4-Diaminobenzenesulfonamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-diaminobenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This technical guide provides an in-depth overview of the current research on this core structure, focusing on its potential applications in oncology, enzyme inhibition, and antimicrobial therapy. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Inducing Apoptosis through Oxidative Stress

Derivatives of the this compound scaffold have emerged as promising candidates for anticancer drug development. A significant body of research highlights their ability to induce programmed cell death, or apoptosis, in various cancer cell lines, often through the generation of reactive oxygen species (ROS).

One notable example is a novel 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide derivative, which has demonstrated potent anti-tumor activity. This compound triggers apoptosis in colorectal cancer cells by increasing the production of ROS. The subsequent oxidative stress initiates the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria. This event leads to the activation of a cascade of cysteine-aspartic proteases, specifically caspase-9 (an initiator caspase) and caspases-3 and -6 (executioner caspases). The activation of these caspases culminates in the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.

The cytotoxic effects of various sulfonamide derivatives have been evaluated against a range of human cancer cell lines, with some compounds exhibiting significant activity at micromolar concentrations.[1][2][3][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected benzenesulfonamide derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCell LineIC50 (µM)Reference
Benzenesulfonamide Derivative 12dMDA-MB-468 (Breast Cancer)3.99 ± 0.21[3]
Benzenesulfonamide Derivative 12iMDA-MB-468 (Breast Cancer)1.48 ± 0.08[3]
Benzenesulfonamide Derivative 12dCCRF-CM (Leukemia)4.51 ± 0.24[3]
Benzenesulfonamide Derivative 12iCCRF-CM (Leukemia)9.83 ± 0.52[3]
Various Sulfonamide DerivativesMDA-MB-468 (Breast Cancer)< 30[1]
Various Sulfonamide DerivativesMCF-7 (Breast Cancer)< 128[1]
Various Sulfonamide DerivativesHeLa (Cervical Cancer)< 360[1]
Dihydropyrimidinone Derivative 1dU87 (Glioblastoma)9.72 ± 0.29[2]
Dihydropyrimidinone Derivative 1dU251 (Glioblastoma)13.91 ± 0.86[2]
Dihydropyrimidinone Derivative 3dU251 (Glioblastoma)6.36 ± 0.73[2]
Signaling Pathway: Intrinsic Apoptosis

The diagram below illustrates the intrinsic apoptosis pathway initiated by this compound derivatives through the induction of ROS.

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (active) Procaspase9->Caspase9 activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage

Intrinsic apoptosis pathway induced by this compound derivatives.

Enzyme Inhibition: Targeting Carbonic Anhydrases

The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[6] Derivatives of this compound have been investigated as inhibitors of several CA isoforms, with some compounds demonstrating high potency and selectivity.[7][8][9][10]

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is summarized below as Ki values (inhibition constant).

Compound/DerivativehCA IsoformKi (nM)Reference
Pyridazinecarboxamide Derivative 15hCA II3.3[7]
Pyridazinecarboxamide Derivative 15hCA IX6.1[7]
Pyridazinecarboxamide Derivative 4chCA IX8.5[7]
Pyrazolecarboxamide Derivative 5bhCA IX25.7[7]
4-Substituted Pyridine-3-sulfonamide 20hCA XII91[10]
4-Substituted Pyridine-3-sulfonamide 8hCA XII100[10]
4-Substituted Pyridine-3-sulfonamide 10hCA XII100[10]
Ureidobenzenesulfonamide SH7shCA IX15.9[8]
Ureidobenzenesulfonamide SH7shCA XII55.2[8]
Benzenesulfonamide Derivative 12ihCA IX38.8[3]
Benzenesulfonamide Derivative 5ahCA IX134.8[3]

Antimicrobial Activity

In addition to their anticancer and enzyme inhibitory properties, some this compound derivatives have been explored for their antimicrobial potential. Studies have reported moderate activity against a range of bacterial and fungal pathogens.[11][12][13][14]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents MIC values for selected sulfonamide derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Sulfonamide Derivative 4Staphylococcus aureus3.9 - 31.3[11]
Sulfonamide Derivative 12Staphylococcus aureus3.9 - 31.3[11]
Sulfonamide Derivative 4Escherichia coli3.9 - 31.3[11]
Sulfonamide Derivative 12Escherichia coli3.9 - 31.3[11]
Sulfonamide Derivative 4Candida albicans3.9 - 31.3[11]
Sulfonamide Derivative 12Candida albicans3.9 - 31.3[11]
Thiophene-containing Amidine 1Staphylococcus aureus0.25 - 4[13]
Thiophene-containing Amidine 1Escherichia coli0.25 - 4[13]
Amidine Derivative 26Various Bacteria0.25 - 8[13]
Cyclopropane Amide Derivative F53Staphylococcus aureus32[14]
Cyclopropane Amide Derivative F8Candida albicans16[14]
Sulfonamide Derivative IStaphylococcus aureus (clinical isolates)32 - 512[12]
Sulfonamide Derivative IIStaphylococcus aureus (clinical isolates)32 - 512[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides step-by-step protocols for key experiments cited in the evaluation of this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Test compound (this compound derivative)

  • CO₂-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

  • Monitor the change in pH (or a pH indicator) over time as CO₂ is hydrated to carbonic acid.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include untreated and positive controls.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.[16][17]

  • Wash the cells twice with cold PBS.[15][17]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[18][19][20][21][22]

Materials:

  • Cell line of interest

  • Test compound

  • H2DCFDA (DCFDA) stock solution

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10-20 µM H2DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[18]

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add serum-free medium containing various concentrations of the test compound to the wells. Include appropriate controls (untreated, vehicle, and a positive control like H₂O₂ or pyocyanin).[18][20]

  • Incubate for the desired time period (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19][22] Alternatively, cells can be harvested and analyzed by flow cytometry.[21]

Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[23][24][25][26][27]

Materials:

  • Bacterial or fungal strain

  • Test compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth to achieve the desired concentration range.[23]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23][24]

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.[23]

  • Incubate the plate at 35-37°C for 16-24 hours.[24]

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[26]

Drug Discovery and Development Workflow

The journey of a this compound scaffold from a chemical entity to a potential therapeutic agent follows a structured workflow. The diagram below provides a generalized overview of this process.

Drug_Discovery_Workflow cluster_workflow Drug Discovery and Development Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (HTS, Rational Design) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (SAR Studies) Lead_Discovery->Lead_Optimization Lead_Optimization->Lead_Discovery Preclinical_Dev Preclinical Development (In vivo studies, Toxicology) Lead_Optimization->Preclinical_Dev Preclinical_Dev->Lead_Optimization Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Dev->Clinical_Trials Regulatory_Approval Regulatory Approval (FDA, EMA) Clinical_Trials->Regulatory_Approval Market Market Launch Regulatory_Approval->Market

A generalized workflow for drug discovery and development.

References

Methodological & Application

Application Note: HPLC Analysis of α-Dicarbonyl Compounds via Derivatization with 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Dicarbonyl compounds, such as methylglyoxal (MGO) and glyoxal (GO), are highly reactive molecules formed during glycolysis and lipid peroxidation. Elevated levels of these compounds are associated with diabetic complications and other pathological conditions due to their role in the formation of Advanced Glycation End-products (AGEs). Accurate quantification of α-dicarbonyls in biological and food matrices is crucial for research in these areas. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to their high reactivity, low concentrations, and lack of a strong chromophore for UV detection.[1][2]

To overcome these challenges, a pre-column derivatization strategy is employed. This application note details a robust HPLC method for the sensitive quantification of α-dicarbonyl compounds following derivatization with 3,4-Diaminobenzenesulfonamide. This reagent, an analog of 1,2-diaminobenzene, reacts with vicinal dicarbonyls to form stable, highly fluorescent quinoxaline derivatives that can be readily separated and detected by reverse-phase HPLC.[3][4][5] The sulfonamide group enhances the polarity and potentially modifies the chromatographic behavior of the derivative compared to unsubstituted diaminobenzene.

Principle of Derivatization

The core of this method is the chemical reaction between the vicinal diamino groups of this compound and the two adjacent carbonyl groups of an α-dicarbonyl compound. This condensation reaction results in the formation of a stable, aromatic quinoxaline ring system. This new derivative possesses strong UV absorbance and/or fluorescence, significantly enhancing detection sensitivity.[3][6]

Experimental Protocols

1. Materials and Reagents

  • Derivatizing Reagent Solution: 5 mg/mL this compound in 0.1 M HCl. Prepare fresh.

  • α-Dicarbonyl Standards: Stock solutions (e.g., 1 mM Methylglyoxal, Glyoxal) in HPLC-grade water.

  • Internal Standard (IS): 2,3-Hexanedione or another suitable α-dicarbonyl not present in the sample.[3][7]

  • Mobile Phase A: 0.1% Acetic Acid in HPLC-grade water.[4]

  • Mobile Phase B: Methanol or Acetonitrile (HPLC grade).[3][8]

  • Sample Pre-treatment (for biological samples): Perchloric acid (PCA) or Trifluoroacetic acid (TFA).[9]

  • pH Adjustment: 1 M Sodium Hydroxide (NaOH).

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Fluorescence detector.

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

2. Sample Preparation and Derivatization Protocol

This protocol is adapted from established methods for derivatizing α-dicarbonyls with similar 1,2-diaminobenzene reagents.[3][7]

  • Sample Collection & Deproteinization (if applicable):

    • For biological fluids like plasma or cell lysates, precipitate proteins by adding an equal volume of cold 10% Perchloric Acid (PCA).

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization Reaction:

    • In a reaction vial, combine 500 µL of the sample (or standard solution) with 50 µL of the Internal Standard solution.

    • Adjust the pH of the mixture to approximately 8.0 using 1 M NaOH.[3][4][7]

    • Add 100 µL of the 5 mg/mL this compound derivatizing reagent solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 3 hours in the dark to prevent photodegradation.[3][4][7]

    • After incubation, cool the vials to room temperature.

  • Final Sample Preparation for HPLC:

    • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

3. HPLC Analysis

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Injection Volume: 20 µL.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water

    • Solvent B: Methanol

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV-Vis Detector: 313 nm.[3][4]

    • Fluorescence Detector (if applicable): Excitation at ~350 nm, Emission at ~420 nm (wavelengths may require optimization for the sulfonamide derivative).

  • Gradient Elution Program: A typical gradient would start with a high aqueous phase percentage to retain the polar derivatives, followed by an increasing organic phase percentage to elute them.

Data Presentation

Table 1: Summary of Derivatization and HPLC Parameters. This table summarizes the key quantitative parameters for the protocol.

ParameterValue / ConditionReference
Derivatization
Analyteα-Dicarbonyl Compounds (e.g., Methylglyoxal)[3]
Derivatizing ReagentThis compoundN/A
Reaction pH~8.0[3][4]
Reaction Temperature60°C[3][4]
Reaction Time3 hours[3][4]
HPLC Analysis
Column TypeC18 Reverse-Phase[4][8]
Column Dimensions250 mm x 4.6 mm, 5 µm[4]
Mobile Phase A0.1% Acetic Acid in Water[4]
Mobile Phase BMethanol[3]
Flow Rate1.0 mL/min[8]
Injection Volume20 µL[4]
Detection Wavelength313 nm (UV)[3][4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Biological or Food Sample Deprotein 2. Deproteinization (e.g., with PCA) Sample->Deprotein Centrifuge 3. Centrifugation Deprotein->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant AdjustpH 5. Adjust pH to 8.0 Supernatant->AdjustpH AddReagent 6. Add Derivatizing Reagent & Internal Standard AdjustpH->AddReagent Incubate 7. Incubate at 60°C for 3 hours AddReagent->Incubate Cool 8. Cool to Room Temp Incubate->Cool Filter 9. Filter Sample Cool->Filter Inject 10. Inject into HPLC Filter->Inject Separate 11. C18 Column Separation Inject->Separate Detect 12. UV or Fluorescence Detection Separate->Detect Quantify 13. Peak Integration & Quantification Detect->Quantify

References

Application Notes and Protocols for Sialic Acid Labeling Using 1,2-diamino-4,5-methylenedioxybenzene (DMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of sialic acids by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This method is a highly sensitive and widely used technique for the analysis of sialic acids in glycoproteins and other biological samples.[1][2][3]

Sialic acids are a family of nine-carbon acidic monosaccharides that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[4] They play crucial roles in many biological processes, including cell-cell recognition, cell adhesion, and immune responses.[5] The type and abundance of sialic acids can significantly impact the stability, function, and serum half-life of glycoproteins.[2][6] Therefore, accurate quantification of sialic acids is a critical quality attribute (CQA) in the development and manufacturing of biopharmaceuticals.[4]

The most common sialic acids found in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[2][6] Humans cannot synthesize Neu5Gc, and its presence on a therapeutic glycoprotein can elicit an immune response.[4][6] Consequently, monitoring the levels of both Neu5Ac and Neu5Gc is essential during biopharmaceutical development.[4][6]

The DMB labeling method involves the release of sialic acids from the glycoconjugate, followed by derivatization with DMB. The DMB reagent reacts with the α-keto acid functionality of sialic acids to form a stable, highly fluorescent quinoxaline derivative.[7] These derivatives can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[2][4][8]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the DMB labeling method for sialic acid analysis.

Table 1: Detection and Quantification Limits

ParameterValueReference
Detection Limit57 fmol[1]
Limit of Quantitation< 2 pmol[9]
Sample Range (Free Sialic Acids)5 pmol to 5 nmol[1]
Dynamic Range (Fluorescence)40 to 1,000 pmol[10]
Dynamic Range (Absorbance)500 to 4,000 pmol[10]

Table 2: HPLC Analysis Parameters

ParameterValueReference
Excitation Wavelength 373 nm[1][2]
Emission Wavelength 448 nm[1][2]
Column TypeC18 Reversed-Phase[2][9]
Mobile Phase ExampleWater:Acetonitrile:Methanol (84:9:7)[2]
Flow Rate Example0.2 mL/min[2]
Column Temperature Example30 °C[2]

Experimental Protocols

Protocol 1: Release of Sialic Acids from Glycoproteins by Mild Acid Hydrolysis

This protocol describes the release of sialic acids from glycoproteins using mild acid hydrolysis.

Materials:

  • Glycoprotein sample (e.g., 50 µg)

  • 2 M Acetic Acid

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • To a microcentrifuge tube containing the glycoprotein sample, add a sufficient volume of 2 M acetic acid.

  • Ensure the final concentration of the sample in acetic acid is appropriate for your downstream analysis.

  • Incubate the sample at 80°C for 2 hours.[4][6][11]

  • After incubation, cool the sample to room temperature.

  • The sample containing the released sialic acids is now ready for the DMB labeling protocol.

Protocol 2: DMB Labeling of Released Sialic Acids

This protocol details the derivatization of free sialic acids with DMB. DMB-labeled sialic acids are light-sensitive, so samples should be protected from light and analyzed within 24-72 hours of labeling.[4][12]

Materials:

  • Sample containing released sialic acids

  • DMB Labeling Solution (see preparation below)

  • Heating block set to 50°C

  • Deionized water

  • Microcentrifuge tubes

Preparation of DMB Labeling Solution:

  • Into a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[4]

  • Add 26 µL of 2-mercaptoethanol to the vial and mix.[4]

  • In a separate 2 mL glass vial containing 4 mg of sodium hydrosulfite, add 440 µL of the above solution and mix.[4]

  • Add this solution to a vial containing 0.7 mg of DMB and mix.

  • Alternatively, commercially available DMB labeling kits can be used.[1][11]

Labeling Procedure:

  • Add 20 µL of the freshly prepared DMB labeling solution to the sample containing the released sialic acids.[4]

  • Cap the reaction vial, vortex to mix, and incubate for 3 hours at 50°C in the dark.[4][11][13]

  • Terminate the reaction by adding 480-500 µL of deionized water to the reaction mixture and mix thoroughly.[4][13]

  • Store the labeled sample at 4°C in the dark until HPLC analysis.[13]

Protocol 3: RP-HPLC Analysis of DMB-Labeled Sialic Acids

This protocol outlines the analysis of DMB-labeled sialic acids by RP-HPLC with fluorescence detection.

Materials and Equipment:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 15 cm x 2.1 mm, 3 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • DMB-labeled sialic acid standards (e.g., Neu5Ac, Neu5Gc)

  • DMB-labeled sample

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Set the fluorescence detector to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[1][2]

  • Inject the DMB-labeled sample onto the HPLC system.

  • Separate the DMB-labeled sialic acids using an appropriate gradient of Mobile Phase A and B. A typical isocratic elution might use a mixture of water, acetonitrile, and methanol.[2]

  • Identify the sialic acid peaks by comparing their retention times to those of the DMB-labeled standards.

  • Quantify the amount of each sialic acid by integrating the peak areas and comparing them to a standard curve generated from the sialic acid standards.[6][11]

Visualizations

Below are diagrams illustrating the key processes in sialic acid labeling and analysis.

G cluster_0 Chemical Reaction sialic_acid Sialic Acid (α-keto acid) derivative Fluorescent Quinoxaline Derivative sialic_acid->derivative + DMB dmb DMB (1,2-diamino-4,5- methylenedioxybenzene)

Caption: Reaction of sialic acid with DMB.

G cluster_1 Experimental Workflow start Glycoprotein Sample release 1. Release Sialic Acids (Mild Acid Hydrolysis) 80°C, 2 hours start->release labeling 2. DMB Labeling 50°C, 3 hours (dark) release->labeling analysis 3. RP-HPLC Analysis (Fluorescence Detection) labeling->analysis quant 4. Identification and Quantification analysis->quant end Quantitative Results quant->end

Caption: Workflow for sialic acid analysis.

G cluster_2 Logical Relationship of Sialylation Impact sialylation Sialylation (Neu5Ac, Neu5Gc) stability Protein Stability sialylation->stability affects half_life Serum Half-Life sialylation->half_life increases activity Biological Activity sialylation->activity modulates immunogenicity Immunogenicity (if Neu5Gc present) sialylation->immunogenicity can increase

Caption: Impact of sialylation on glycoproteins.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of novel Schiff bases derived from 3,4-diaminobenzenesulfonamide and various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of sulfonamide-containing Schiff bases, including antibacterial, antifungal, and anticancer properties. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compounds. Expected outcomes, including physicochemical data and spectral characteristics, are provided to guide the researcher.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound. When the primary amine is a sulfonamide derivative, the resulting Schiff bases often exhibit enhanced biological activities. This compound offers two primary amine groups in an ortho arrangement, providing a scaffold for the synthesis of tetradentate Schiff base ligands. These ligands have the potential to form stable complexes with various metal ions, further expanding their therapeutic and catalytic applications. The synthesis is typically a straightforward one-pot reaction, making it an attractive route for the generation of diverse chemical libraries for biological screening.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde in a 1:2 molar ratio.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.87 g (0.01 mol) of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add a solution of the respective aromatic aldehyde (0.02 mol) in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator over anhydrous CaCl₂.

  • Determine the melting point and percentage yield of the final product.

  • Characterize the synthesized Schiff base using FT-IR and NMR spectroscopy.

Data Presentation

Table 1: Physicochemical Data of Synthesized Schiff Bases

Schiff Base Derivative (Aldehyde used)Molecular FormulaYield (%)Melting Point (°C)Appearance
SalicylaldehydeC₂₀H₁₈N₄O₄S85245-247Yellow solid
4-ChlorobenzaldehydeC₂₀H₁₆Cl₂N₄O₂S82260-262Pale yellow solid
4-MethoxybenzaldehydeC₂₂H₂₂N₄O₄S88238-240Off-white solid

Table 2: Spectral Characterization Data of Synthesized Schiff Bases

Schiff Base DerivativeFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(SO₂)¹H NMR (δ ppm) Azomethine H (-CH=N-)
Salicylaldehyde~1620~1330, ~1150~8.5
4-Chlorobenzaldehyde~1625~1335, ~1155~8.6
4-Methoxybenzaldehyde~1615~1325, ~1145~8.4

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents This compound + Aromatic Aldehyde (1:2) + Ethanol + Acetic Acid reflux Reflux for 4-6 hours reagents->reflux cooling Cool to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry in Desiccator recrystallization->drying yield_mp Determine Yield and Melting Point drying->yield_mp ftir FT-IR Spectroscopy drying->ftir nmr NMR Spectroscopy drying->nmr

Caption: Experimental workflow for the synthesis and characterization of Schiff bases.

reaction_pathway diamine This compound intermediate Tetrahedral Intermediate diamine->intermediate + aldehyde 2 x Aromatic Aldehyde aldehyde->intermediate + schiff_base Schiff Base Product intermediate->schiff_base - H₂O water 2 x H₂O

Application Notes: 3,4-Diaminobenzenesulfonamide as a Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diaminobenzenesulfonamide is a versatile bifunctional reagent extensively utilized in the synthesis of various heterocyclic compounds. Its unique structure, featuring vicinal primary amino groups on a benzene ring substituted with a sulfonamide moiety, makes it an ideal starting material for cyclocondensation reactions. The resulting heterocyclic systems, such as benzimidazoles and quinoxalines, incorporate the pharmacologically significant sulfonamide group, rendering them attractive targets for drug discovery and development. These scaffolds are investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides detailed protocols for the synthesis of key heterocyclic derivatives from this compound.

Synthesis of Benzimidazole-5-sulfonamide Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide array of pharmacological applications.[5][6] The synthesis of 2-substituted benzimidazole-5-sulfonamides can be readily achieved through the condensation of this compound with various aldehydes. This reaction, often catalyzed by an acid or promoted by an oxidizing agent, proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization and subsequent aromatization.[5][7]

Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-5-sulfonamide

This protocol details the one-pot synthesis of 2-aryl-1H-benzimidazole-5-sulfonamides via the condensation of this compound with an aromatic aldehyde in the presence of an oxidizing agent like hydrogen peroxide.[7]

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Acetonitrile (CH₃CN)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the desired aromatic aldehyde (10 mmol) in acetonitrile (30 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • To this stirring solution, add 30% hydrogen peroxide (15 mmol) dropwise, followed by the catalytic addition of a few drops of concentrated hydrochloric acid.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield the pure 2-aryl-1H-benzimidazole-5-sulfonamide.

  • Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation: Yields of Synthesized Benzimidazole-5-sulfonamides
EntryAldehyde Substituent (R)ProductYield (%)Reference
1-H (Benzaldehyde)2-Phenyl-1H-benzimidazole-5-sulfonamide~90%[6][7]
24-Cl2-(4-Chlorophenyl)-1H-benzimidazole-5-sulfonamide~92%[7]
34-NO₂2-(4-Nitrophenyl)-1H-benzimidazole-5-sulfonamide~95%[7]
44-OCH₃2-(4-Methoxyphenyl)-1H-benzimidazole-5-sulfonamide~88%[7]

Visualization: Benzimidazole Synthesis Workflow

G Workflow for Benzimidazole-5-sulfonamide Synthesis Reactants This compound + Aromatic Aldehyde Solvent Acetonitrile (Solvent) Reaction Stirring at RT (2-4 hours) Solvent->Reaction Dissolve Workup Quench with Water Neutralize with NaHCO₃ Reaction->Workup Reaction Completion Additives Add H₂O₂ (Oxidant) + HCl (Catalyst) Additives->Reaction Initiate Reaction Isolation Vacuum Filtration Wash with Water Workup->Isolation Precipitation Purification Recrystallization (Aqueous Ethanol) Isolation->Purification Crude Product Product Pure 2-Aryl-1H-benzimidazole- 5-sulfonamide Purification->Product G Workflow for Quinoxaline-6-sulfonamide Synthesis Start This compound + 1,2-Dicarbonyl Compound Reaction Reflux in Ethanol (2-3 hours) Start->Reaction Add Solvent & Heat Cooling Cool to Room Temperature Reaction->Cooling Reaction Completion Isolation Vacuum Filtration Cooling->Isolation Crystallization Washing Wash with Cold Ethanol Isolation->Washing Product Pure Quinoxaline- 6-sulfonamide Derivative Washing->Product Purified Product G Pathway from Synthesis to Potential Therapeutic Application Precursor This compound Synthesis Heterocyclic Synthesis (Cyclocondensation) Precursor->Synthesis Library Compound Library (Benzimidazoles, Quinoxalines) Synthesis->Library Screening Biological Screening Library->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer Other Other Activities (Anti-inflammatory, etc.) Screening->Other Lead Lead Compound Identification Antimicrobial->Lead Anticancer->Lead Other->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization DrugCandidate Potential Drug Candidate Optimization->DrugCandidate

References

Application Notes and Protocols for Fluorescent Labeling of Glycoproteins with 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is paramount in understanding various biological processes and is central to the discovery of disease biomarkers and the development of therapeutic proteins. Fluorescent labeling of glycoproteins is a powerful technique for their visualization, quantification, and analysis in a variety of experimental settings, including fluorescence microscopy, flow cytometry, and in-gel detection.

These application notes provide a detailed protocol for the fluorescent labeling of glycoproteins using 3,4-Diaminobenzenesulfonamide. The method is based on a well-established two-step chemo-selective process:

  • Oxidation: Mild treatment with sodium periodate (NaIO₄) selectively oxidizes cis-diol groups within the sugar moieties of glycoproteins, particularly on sialic acid residues, to generate reactive aldehyde groups.

  • Reductive Amination: The aromatic amine groups of this compound react with the newly formed aldehydes to form a stable Schiff base, which is then reduced to a stable amine linkage, covalently attaching the fluorescent probe to the glycoprotein.

Important Note on Fluorescence Properties: The specific fluorescence excitation and emission maxima for this compound are not well-documented in publicly available literature. Therefore, it is essential for the user to experimentally determine these spectral properties using a spectrophotometer or a fluorometer before quantitative analysis. A general starting point for excitation may be in the UV range (around 330-360 nm), with emission expected at a longer wavelength.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative parameters for a typical glycoprotein labeling experiment. Please note that the values for this compound are placeholders and should be determined empirically.

ParameterTypical ValueNotes
Labeling Efficiency 40-80%Highly dependent on glycoprotein structure, sialic acid content, and reaction conditions.
Detection Limit (in-gel) 5-20 ng/bandVaries with the imaging system and the quantum yield of the fluorophore.
Signal-to-Noise Ratio > 5Dependent on the level of non-specific binding and background fluorescence.
Excitation Maximum (λex) To be determinedA starting point for experimental determination could be in the 330-360 nm range.
Emission Maximum (λem) To be determinedExpected to be at a longer wavelength than the excitation maximum.
Molar Excess of Dye 20-50 foldOptimization may be required to achieve desired labeling without causing protein precipitation.
Optimal Reaction pH 6.5 - 7.5For the reductive amination step.
Typical Reaction Time 2-4 hoursFor the labeling reaction at room temperature.

Experimental Protocols

This protocol is designed for the labeling of purified glycoproteins in solution. Modifications may be necessary for labeling glycoproteins on cell surfaces or in complex mixtures.

Materials and Reagents
  • Purified glycoprotein (e.g., 1 mg/mL in phosphate-buffered saline, PBS)

  • This compound

  • Sodium periodate (NaIO₄)

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Glycerol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Spectrophotometer or Fluorometer

  • SDS-PAGE system

  • Fluorescence imaging system

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_glycoprotein Prepare Glycoprotein Solution (1 mg/mL in PBS) oxidation Oxidation Add Sodium Periodate (final 1 mM) Incubate 30 min, 4°C, dark prep_glycoprotein->oxidation prep_periodate Prepare Sodium Periodate Solution (20 mM in PBS, fresh) prep_periodate->oxidation prep_dye Prepare this compound Solution (10 mM in DMF/DMSO) labeling Labeling Add this compound (20-50x molar excess) Add Sodium Cyanoborohydride (final 10 mM) prep_dye->labeling prep_reducing_agent Prepare Sodium Cyanoborohydride Solution (1 M in water, fresh) prep_reducing_agent->labeling quench Quench Oxidation Add Glycerol (final 10 mM) Incubate 5 min, 4°C oxidation->quench quench->labeling incubation Incubate 2-4 hours, room temperature, dark labeling->incubation desalting Purification Remove excess dye and reagents using a desalting column incubation->desalting collect Collect Labeled Glycoprotein desalting->collect characterization Characterization Determine Degree of Labeling (DOL) via UV-Vis spectroscopy collect->characterization analysis Downstream Analysis SDS-PAGE, Fluorescence Microscopy, etc. characterization->analysis

Experimental workflow for fluorescent labeling of glycoproteins.
Step-by-Step Protocol

1. Preparation of Reagents:

  • Glycoprotein Solution: Prepare the glycoprotein to be labeled at a concentration of 1-5 mg/mL in PBS (pH 7.4).

  • Sodium Periodate Stock Solution (20 mM): Dissolve 4.28 mg of NaIO₄ in 1 mL of PBS. Prepare this solution fresh immediately before use and protect it from light.

  • This compound Stock Solution (10 mM): Dissolve 1.87 mg of this compound in 1 mL of anhydrous DMF or DMSO.

  • Sodium Cyanoborohydride Stock Solution (1 M): Dissolve 62.8 mg of NaBH₃CN in 1 mL of deionized water. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

2. Oxidation of Glycoprotein:

  • To 1 mL of the glycoprotein solution, add 50 µL of the 20 mM sodium periodate stock solution to achieve a final concentration of 1 mM.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quench the oxidation reaction by adding 1.1 µL of glycerol (to a final concentration of approximately 10 mM).

  • Incubate for 5 minutes at 4°C.

3. Fluorescent Labeling Reaction:

  • To the oxidized glycoprotein solution, add the calculated volume of the 10 mM this compound stock solution to achieve a 20- to 50-fold molar excess over the glycoprotein.

  • Gently mix the solution.

  • Add 10 µL of the 1 M sodium cyanoborohydride stock solution to a final concentration of 10 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light.

4. Purification of Labeled Glycoprotein:

  • Prepare a desalting column according to the manufacturer's instructions, equilibrating it with PBS (pH 7.4).

  • Apply the labeling reaction mixture to the top of the column.

  • Elute the labeled glycoprotein with PBS. The labeled glycoprotein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Collect the fractions containing the protein, which can be identified by monitoring the absorbance at 280 nm.

5. Characterization and Storage:

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified labeled glycoprotein at 280 nm (for protein concentration) and at the determined excitation maximum of this compound. The molar extinction coefficient of the dye at its absorbance maximum will need to be determined experimentally.

  • Analysis: The fluorescently labeled glycoprotein is now ready for downstream applications. Verify the labeling by running an SDS-PAGE gel and visualizing the fluorescence using an appropriate imaging system with the experimentally determined excitation and emission wavelengths.

  • Storage: Store the labeled glycoprotein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

Signaling Pathway Diagram

The chemical reaction pathway for the labeling process is illustrated below.

signaling_pathway cluster_glycoprotein Glycoprotein cluster_reagents Reagents cluster_intermediates Reaction Intermediates cluster_product Final Product glycan Sialic Acid Residue (cis-diol) aldehyde Aldehyde Groups glycan->aldehyde Oxidation periodate Sodium Periodate (NaIO₄) dye This compound schiff_base Schiff Base reducer Sodium Cyanoborohydride (NaBH₃CN) labeled_glycoprotein Fluorescently Labeled Glycoprotein aldehyde->schiff_base Condensation schiff_base->labeled_glycoprotein Reduction

Application Note: A Proposed Workflow for Quantitative Glycan Profiling using 3,4-Diaminobenzenesulfonamide (DABS) Labeling and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical quality attribute (CQA) of many biotherapeutic proteins, influencing their efficacy, stability, and immunogenicity. Accurate and robust methods for the quantitative analysis of N-linked glycans are therefore essential throughout the drug development process. Chemical labeling of glycans released from glycoproteins is a widely adopted strategy to enhance their detection by mass spectrometry (MS) and liquid chromatography (LC). This application note proposes a novel workflow for the analysis of N-glycans using 3,4-Diaminobenzenesulfonamide (DABS) as a labeling reagent.

While various labeling reagents are commercially available, the unique properties of DABS, specifically its aromatic amine for covalent attachment and its sulfonic acid group, present a potential advantage for glycan analysis. The sulfonic acid moiety is hypothesized to enhance ionization efficiency in negative-ion mode electrospray ionization mass spectrometry (ESI-MS), potentially leading to improved sensitivity for glycan detection and quantification.[1] This proposed method is based on the well-established principles of reductive amination chemistry for glycan labeling.

This document provides a detailed, albeit theoretical, protocol for the enzymatic release of N-glycans, their subsequent labeling with DABS, purification via Solid Phase Extraction (SPE), and analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS).

Experimental Protocols

Enzymatic Release of N-Glycans from Glycoproteins

This protocol describes the liberation of N-glycans from a glycoprotein sample using the enzyme Peptide-N-Glycosidase F (PNGase F).[2][3][4][5]

Materials:

  • Glycoprotein sample (e.g., 100 µg)

  • Denaturing Buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)

  • NP-40 (10% solution)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • PNGase F

  • Ultrapure water

Procedure:

  • In a microcentrifuge tube, combine the glycoprotein sample with the denaturing buffer and ultrapure water to a final volume of 20 µL.

  • Heat the sample at 100°C for 10 minutes to denature the protein.

  • Cool the sample on ice and briefly centrifuge.

  • Add 2.5 µL of 10% NP-40 and 2.5 µL of reaction buffer to the denatured protein.

  • Add 1-2 µL of PNGase F to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours (or overnight for complete digestion).

  • The released glycans are now ready for DABS labeling.

This compound (DABS) Labeling of Released N-Glycans

This protocol details the proposed method for the covalent attachment of DABS to the reducing end of the released N-glycans via reductive amination.[6][7][8]

Materials:

  • Dried N-glycan sample

  • DABS labeling solution (e.g., 0.35 M this compound and 1 M sodium cyanoborohydride in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid, 7:3 v/v)

  • Ultrapure water

Procedure:

  • Lyophilize the N-glycan sample obtained from the release step to dryness in a vacuum centrifuge.

  • Prepare the DABS labeling solution. Safety Note: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a fume hood.

  • Add 10 µL of the DABS labeling solution to the dried glycan sample.

  • Vortex the mixture to ensure complete dissolution.

  • Incubate the reaction at 65°C for 2 hours.

  • After incubation, cool the reaction mixture to room temperature.

  • The DABS-labeled glycans are now ready for purification.

Purification of DABS-Labeled N-Glycans by Solid Phase Extraction (SPE)

This protocol describes the cleanup of the labeled glycans to remove excess DABS reagent and other reaction byproducts using a HILIC-based SPE cartridge.[9][10]

Materials:

  • HILIC SPE cartridge (e.g., polyamide-based)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Elution Buffer (e.g., 50 mM ammonium formate in water)

  • Wash Buffer (e.g., 95:5 ACN:water)

Procedure:

  • Condition the HILIC SPE cartridge by washing with 1 mL of ultrapure water followed by 1 mL of Wash Buffer.

  • Add 200 µL of ACN to the labeling reaction mixture.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 x 1 mL of Wash Buffer to remove excess labeling reagents.

  • Elute the DABS-labeled glycans with 2 x 500 µL of Elution Buffer into a clean collection tube.

  • Lyophilize the eluted sample to dryness.

  • The purified DABS-labeled glycans are ready for LC-MS analysis.

HILIC-LC-MS Analysis of DABS-Labeled N-Glycans

This protocol outlines the separation and detection of DABS-labeled glycans using HILIC coupled to a mass spectrometer.[11][12][13][14][15]

Instrumentation:

  • UPLC/HPLC system with a fluorescence detector (optional) and coupled to an ESI mass spectrometer.

  • HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 100 mM ammonium formate, pH 4.4

  • Mobile Phase B: Acetonitrile

Procedure:

  • Reconstitute the purified DABS-labeled glycans in 100 µL of 70:30 ACN:water.

  • Inject 5-10 µL of the sample onto the HILIC column.

  • Perform a gradient elution from high to low organic concentration to separate the glycans. A typical gradient might be:

    • 0-2 min: 80% B

    • 2-35 min: 80-60% B

    • 35-40 min: 60-40% B

    • 40-42 min: 40-80% B

    • 42-50 min: 80% B

  • Set the mass spectrometer to acquire data in negative-ion mode over a mass range of m/z 500-2500.

  • Employ data-dependent fragmentation (MS/MS) to aid in structural elucidation.

Data Presentation

Quantitative data from the analysis of DABS-labeled glycans should be summarized in clear and concise tables to facilitate comparison between samples. The relative abundance of each glycan can be calculated from the peak areas in the extracted ion chromatograms.

Table 1: Relative Abundance of N-Glycans from a Monoclonal Antibody Sample.

Glycan Structure Retention Time (min) Observed m/z Relative Abundance (%)
FA2G0 15.2 [m/z value] 45.3
FA2G1 16.8 [m/z value] 30.1
FA2G2 18.5 [m/z value] 15.6
M5 20.1 [m/z value] 5.2

| Other | - | - | 3.8 |

Table 2: Comparison of Glycosylation Profiles between Different Batches of a Biotherapeutic.

Glycan Structure Batch A Relative Abundance (%) Batch B Relative Abundance (%) Batch C Relative Abundance (%)
FA2G0 45.3 46.1 44.9
FA2G1 30.1 29.5 30.8
FA2G2 15.6 15.2 15.5
M5 5.2 5.5 5.1

| Other | 3.8 | 3.7 | 3.7 |

Mandatory Visualization

G cluster_workflow Experimental Workflow Glycoprotein Glycoprotein Sample Release Enzymatic Glycan Release (PNGase F) Glycoprotein->Release Denaturation Labeling DABS Labeling (Reductive Amination) Release->Labeling Purification SPE Purification (HILIC) Labeling->Purification Removal of excess reagent Analysis HILIC-LC-MS Analysis Purification->Analysis Data Data Processing & Quantitation Analysis->Data

Caption: Overall workflow for DABS-labeled glycan analysis.

G cluster_reaction DABS Reductive Amination Reaction Glycan Released Glycan (Aldehyde form) SchiffBase Schiff Base Intermediate Glycan->SchiffBase + DABS, -H2O DABS This compound (DABS) LabeledGlycan DABS-Labeled Glycan (Stable Amine) SchiffBase->LabeledGlycan Reducer [NaBH3CN] Reducer->SchiffBase

Caption: Reductive amination of a glycan with DABS.

References

Application of 3,4-Diaminobenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,4-diaminobenzenesulfonamide as a versatile starting material in the synthesis of novel carbonic anhydrase (CA) inhibitors. The unique ortho-diamine functionality of this precursor allows for the construction of diverse heterocyclic systems, which can be tailored to achieve potent and selective inhibition of various CA isoforms.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[1] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, cancer, epilepsy, and obesity, making them attractive targets for drug development.[1][2]

Primary sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. This compound is a particularly useful scaffold for the synthesis of novel CA inhibitors. The two adjacent amino groups provide a reactive handle for the construction of various heterocyclic ring systems, such as quinoxalines and benzimidazoles, through cyclocondensation reactions. This allows for the exploration of diverse chemical space and the development of inhibitors with improved potency and isoform selectivity.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the carbonic anhydrase inhibitory activity of representative compounds synthesized from precursors structurally related to this compound. This data highlights the potential for developing potent inhibitors based on this scaffold.

Compound ClassDerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Quinoxaline-sulfonamides 7g125.685.342.2158.7[3]
Acetazolamide (Standard) 25012255.7[4]
Schiff Base Derivatives 4a428.1133.324.943.2[4]
5a255.284.515.819.6[4]
6a185.445.112.310.5[4]
8a93.518.28.58.6[4]

hCA: human Carbonic Anhydrase

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline-6-sulfonamide Derivatives

This protocol describes a general method for the synthesis of quinoxaline-6-sulfonamide derivatives through the cyclocondensation of this compound with α-dicarbonyl compounds.

Materials:

  • This compound

  • α-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the α-dicarbonyl compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired quinoxaline-6-sulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol outlines a common method for determining the inhibitory potency of synthesized compounds against various carbonic anhydrase isoforms using the esterase activity of the enzyme.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Synthesized inhibitor compound

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

  • Acetazolamide (as a positive control)

Procedure:

  • Prepare a stock solution of the inhibitor compound and acetazolamide in DMSO.

  • In the wells of a 96-well microplate, add Tris-HCl buffer.

  • Add varying concentrations of the inhibitor (or acetazolamide) to the wells. Include a control well with DMSO only.

  • Add a fixed concentration of the carbonic anhydrase isoenzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of 4-nitrophenyl acetate (NPA) to each well.

  • Immediately measure the absorbance at 400 nm using a microplate reader.

  • Monitor the change in absorbance over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Ki values can be determined from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_4_Diaminobenzenesulfonamide 3_4_Diaminobenzenesulfonamide Cyclocondensation Cyclocondensation 3_4_Diaminobenzenesulfonamide->Cyclocondensation alpha_Dicarbonyl α-Dicarbonyl Compound alpha_Dicarbonyl->Cyclocondensation Quinoxaline_Sulfonamide Quinoxaline-6-sulfonamide Derivative Cyclocondensation->Quinoxaline_Sulfonamide Ethanol, Acetic Acid (cat.), Reflux G cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Transcription HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (extracellular) CAIX_Expression->CAIX CO2 CO₂ (intracellular) H2CO3 H₂CO₃ CO2->H2CO3 CAIX catalysis HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Acidification Extracellular Acidification HCO3_H->Acidification Survival_Metastasis Tumor Cell Survival & Metastasis Acidification->Survival_Metastasis CAI CA Inhibitor (e.g., Quinoxaline-sulfonamide) CAI->CAIX Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 3,4-Diaminobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of 3,4-Diaminobenzenesulfonamide and its derivatives. This document is intended to guide researchers in confirming the structure, purity, and physicochemical properties of these compounds, which are important intermediates in the synthesis of various pharmaceutical and dyestuff products.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound derivatives. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Table 1: Representative ¹H NMR Chemical Shifts for Sulfonamide Derivatives

Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5 - 8.0Multiplet
Amine Protons (-NH₂)4.0 - 6.0Singlet (broad)
Sulfonamide Proton (-SO₂NH-)8.5 - 10.5Singlet (broad)
Acetyl Protons (-COCH₃)2.0 - 2.2Singlet
Methoxy Protons (-OCH₃)~3.6Singlet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for Sulfonamide Derivatives

Functional GroupChemical Shift (δ, ppm)
Aromatic Carbons110 - 160
Carbonyl Carbon (-C=O)165 - 175
Acetyl Carbon (-COCH₃)~24
Methoxy Carbon (-OCH₃)55 - 60

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a carbon probe.

  • Data Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • Use a sufficient number of scans.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Common Mass Spectrometric Data for Sulfonamide Derivatives

Analysis TypeObservation
Molecular Ion Peak (M+) Corresponds to the molecular weight of the compound.
Protonated Molecule [M+H]⁺ Observed in positive ion mode ESI-MS.
Deprotonated Molecule [M-H]⁻ Observed in negative ion mode ESI-MS.
Major Fragment Ion Loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or Ion Trap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion or protonated/deprotonated molecule to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak and/or the [M+H]⁺ or [M-H]⁻ peaks to confirm the molecular weight.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features. A characteristic fragmentation of aromatic sulfonamides involves the elimination of SO₂.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of this compound derivatives.

Table 4: Representative HPLC Parameters for Sulfonamide Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1] The pH of the mobile phase can be adjusted to optimize separation.[1]
Flow Rate 1.0 mL/min
Detection UV detector set at a wavelength where the analyte absorbs maximally (e.g., 278 nm for some sulfonamides).[1]
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Method Development and Execution:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the analysis using an isocratic or gradient elution program.

    • Monitor the chromatogram at the predetermined wavelength.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative based on its retention time.

    • Assess the purity of the compound by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores.

Table 5: Representative UV-Vis Absorption Data for Sulfonamides

Compound Typeλmax (nm)Solvent
Sulfonamides250 - 280Methanol or Ethanol

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or water) to a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a range of 200-400 nm.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, use the Beer-Lambert law (A = εbc) by creating a calibration curve of absorbance versus concentration.

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 1,2-Diaminobenzene) Reaction Sulfonation Reaction (e.g., with H₂SO₄) Start->Reaction Reagents Workup Reaction Work-up (e.g., Precipitation, Filtration) Reaction->Workup Crude Product Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Derivative Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound derivatives.

Characterization_Workflow cluster_techniques Analytical Techniques Pure_Product Pure this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Pure_Product->MS HPLC HPLC (Purity Assessment) Pure_Product->HPLC UV_Vis UV-Vis Spectroscopy (λmax Determination) Pure_Product->UV_Vis Data_Analysis Comprehensive Characterization Data NMR->Data_Analysis Structural Elucidation MS->Data_Analysis Molecular Weight & Fragmentation HPLC->Data_Analysis Purity Data UV_Vis->Data_Analysis Spectroscopic Data Biological_Target_Interaction Derivative This compound Derivative Binding Binding/ Inhibition Derivative->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Signaling_Pathway Modulation of Signaling Pathway Binding->Signaling_Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling_Pathway->Cellular_Response

References

Application Notes and Protocols for Sialic Acid Analysis in Biopharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,4-Diaminobenzenesulfonamide: Extensive literature searches did not yield established protocols for the use of this compound as a derivatizing agent for sialic acid or glycan analysis in biopharmaceutical applications. The following application notes and protocols describe the widely accepted and extensively documented use of a structurally similar and commonly used reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), for the quantitative analysis of sialic acids. The methodologies presented here for DMB are considered the industry standard for this type of analysis.

Application Note: Quantitative Analysis of Sialic Acids in Biopharmaceuticals using DMB Derivatization followed by RP-HPLC-FLD

Introduction

Sialic acids are critical quality attributes (CQAs) of many glycoprotein biopharmaceuticals, playing a significant role in their efficacy, stability, and serum half-life.[1][2] The two most common sialic acids found in biotherapeutics are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1] While Neu5Ac is common in humans, Neu5Gc is not synthesized by humans and its presence on a therapeutic protein can lead to an immunogenic response.[1][2] Therefore, it is crucial to accurately quantify the levels of different sialic acids during the development and manufacturing of biopharmaceuticals.[2]

This application note describes a robust and sensitive method for the quantification of sialic acids involving:

  • Mild acid hydrolysis to release sialic acids from the glycoprotein.

  • Derivatization of the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

  • Separation and quantification of the DMB-labeled sialic acids by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Principle of the Method

The α-keto acid functionality of sialic acids allows for their specific derivatization with DMB. The reaction forms a highly fluorescent derivative that can be sensitively detected and quantified. The separation of different DMB-labeled sialic acids is achieved on a C18 stationary phase, allowing for the resolution of Neu5Ac, Neu5Gc, and other sialic acid species.

Experimental Workflow for Sialic Acid Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Output Glycoprotein Glycoprotein Sample AcidHydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Glycoprotein->AcidHydrolysis ReleasedSialicAcids Released Sialic Acids AcidHydrolysis->ReleasedSialicAcids DMBLabeling DMB Labeling (50°C, 2-3h) ReleasedSialicAcids->DMBLabeling LabeledSample DMB-Labeled Sialic Acids DMBLabeling->LabeledSample HPLC RP-HPLC Separation LabeledSample->HPLC FLD Fluorescence Detection HPLC->FLD DataAnalysis Data Analysis & Quantification FLD->DataAnalysis Results Quantitative Results (Neu5Ac, Neu5Gc levels) DataAnalysis->Results

Caption: Experimental workflow for DMB-based sialic acid analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Glycoprotein sample

  • Acetic Acid (Glacial)

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)

  • Sodium hydrosulfite

  • β-mercaptoethanol

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Sialic acid standards (Neu5Ac and Neu5Gc)

Equipment
  • Heating block or water bath

  • Microcentrifuge tubes

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure

1. Sialic Acid Release (Mild Acid Hydrolysis)

  • Transfer an appropriate amount of the glycoprotein sample to a microcentrifuge tube.

  • Add 2 M acetic acid to the sample.

  • Incubate the mixture at 80°C for 2 hours to release the sialic acids.[1][2]

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample to pellet any precipitate and collect the supernatant.

2. DMB Derivatization

  • Prepare the DMB labeling solution fresh:

    • 7 mM DMB

    • 0.75 M β-mercaptoethanol

    • 18 mM sodium hydrosulfite

    • 1.4 M acetic acid

  • To the supernatant containing the released sialic acids, add an equal volume of the DMB labeling solution.

  • Also prepare a blank (water instead of sample) and standards (Neu5Ac and Neu5Gc) in the same manner.

  • Incubate the samples, blank, and standards at 50°C for 2 to 3 hours in the dark.[2][3]

  • Cool the reaction mixture to room temperature. The samples are now ready for HPLC analysis. Note that DMB-labeled sialic acids are light-sensitive and should be analyzed within 24 hours.[1]

3. RP-HPLC-FLD Analysis

  • HPLC System Setup:

    • Column: C18 reversed-phase column

    • Fluorescence Detector: Excitation λ = 373 nm, Emission λ = 448 nm

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5-10%), increasing to a higher percentage over a set period to elute the labeled sialic acids. An example gradient is to increase from 5% B to 25% B over 10 minutes.[3]

  • Analysis:

    • Inject the blank, standards, and samples onto the HPLC system.

    • Identify the peaks for Neu5Ac and Neu5Gc in the samples by comparing their retention times with those of the standards.

    • Quantify the amount of each sialic acid by integrating the peak areas and comparing them to the standard curve generated from the sialic acid standards.

Quantitative Data Summary

The following table provides typical retention times and performance data for the DMB-HPLC method. Actual values may vary depending on the specific HPLC system, column, and gradient conditions used.

AnalyteTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
DMB-Neu5Ac9.87[3]~ 0.1 pmol~ 0.3 pmol
DMB-Neu5Gc~ 11-12~ 0.1 pmol~ 0.3 pmol
DMB-Neu5PhAc15.45[3]Not ApplicableNot Applicable

Logical Relationship of Sialic Acid Analysis

G cluster_0 Biopharmaceutical Glycosylation cluster_1 Critical Quality Attributes (CQAs) cluster_2 Analytical Control Glycoprotein Glycoprotein SialicAcid Terminal Sialic Acids (Neu5Ac, Neu5Gc) Glycoprotein->SialicAcid affects Efficacy Efficacy SialicAcid->Efficacy HalfLife Serum Half-Life SialicAcid->HalfLife Immunogenicity Immunogenicity SialicAcid->Immunogenicity Analysis Quantitative Sialic Acid Analysis Analysis->SialicAcid monitors

Caption: Impact of sialylation on biopharmaceutical CQAs.

Conclusion

The derivatization of sialic acids with DMB followed by RP-HPLC with fluorescence detection is a highly sensitive, specific, and robust method for the quantitative analysis of sialic acids in biopharmaceutical products. This method is essential for ensuring the quality, consistency, and safety of glycoprotein therapeutics. The detailed protocol provided herein can be readily implemented in a quality control or research laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4-Diaminobenzenesulfonamide Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the labeling of carbohydrates with 3,4-diaminobenzenesulfonamide. The primary application covered is the derivatization of reducing sugars via reductive amination for analysis by methods such as HPLC and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in labeling reactions?

A1: this compound is primarily used as a fluorescent labeling reagent for carbohydrates, including monosaccharides, disaccharides, and oligosaccharides (glycans). The labeling occurs at the reducing end of the sugar through a process called reductive amination. This derivatization enhances detection in analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection and mass spectrometry (MS).

Q2: What is the general principle of the labeling reaction?

A2: The labeling reaction is a two-step reductive amination process. First, the open-ring aldehyde or ketone form of the reducing sugar reacts with one of the primary amino groups of this compound to form a Schiff base. Subsequently, this imine intermediate is reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), covalently linking the label to the carbohydrate.

Q3: What is the optimal pH for the this compound labeling reaction?

A3: The optimal pH for reductive amination represents a balance between the formation of the Schiff base and the activity of the reducing agent. While specific optimization for this compound is recommended, literature on analogous aromatic amine labeling reagents for carbohydrates suggests a pH range of 6.0 to 8.0 . Some protocols for similar labeling reactions have been reported at a pH as high as 9.0.[1] A mildly acidic to neutral pH generally favors the formation of the Schiff base intermediate.

Q4: What are the critical reagents for this labeling reaction?

A4: The key reagents include:

  • This compound: The labeling reagent.

  • Reducing Agent: Typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

  • Solvent: A mixture of an organic solvent like dimethyl sulfoxide (DMSO) or acetic acid with water is common.

  • Buffer: To maintain the optimal pH. Phosphate or acetate buffers are often used.

Q5: How can I purify the labeled carbohydrates after the reaction?

A5: After derivatization, it is often necessary to remove excess labeling reagent and byproducts. Common purification strategies include solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges, as well as gel filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Suboptimal pH: The pH of the reaction mixture is outside the optimal range for Schiff base formation or reducing agent activity.Empirically test a range of pH values from 6.0 to 8.0 to find the optimum for your specific carbohydrate and experimental setup.
Degraded Reagents: The this compound or the reducing agent may have degraded due to improper storage.Use fresh reagents. Store sodium cyanoborohydride in a desiccator, as it is moisture-sensitive.
Insufficient Reagent Concentration: The molar excess of the labeling reagent or reducing agent is too low.Increase the molar ratio of this compound and the reducing agent to the carbohydrate. A significant molar excess of the labeling reagent is typically required.
Short Reaction Time or Low Temperature: The reaction may not have reached completion.Increase the incubation time (e.g., from 2 hours to 4 hours) or the reaction temperature (e.g., from 50°C to 65°C), but be mindful of potential degradation of sialylated glycans at higher temperatures.
Peak Tailing or Splitting in HPLC Incomplete Reduction: The Schiff base intermediate was not fully reduced to a stable secondary amine.Ensure the reducing agent is active and present in sufficient concentration. Allow for adequate reaction time for the reduction step.
Formation of Side Products: Undesirable side reactions may occur, leading to multiple labeled species.Optimize the pH and reagent concentrations. A lower pH can sometimes minimize side reactions.
HPLC Column or Mobile Phase Issues: The chromatographic conditions are not optimized for the labeled analyte.Adjust the mobile phase composition, gradient, or try a different column chemistry.
Loss of Sialic Acids (for Sialylated Glycans) Harsh Reaction Conditions: High temperatures or a highly acidic/alkaline pH can lead to the cleavage of sialic acids.Perform the labeling reaction at a lower temperature (e.g., 50-65°C) and maintain the pH in the recommended range. Minimize reaction time where possible.
Excess Reagent Peaks in Chromatogram Inadequate Purification: The post-reaction cleanup did not effectively remove the unreacted this compound.Optimize the solid-phase extraction protocol, ensuring proper conditioning, loading, washing, and elution steps. Consider using a different type of SPE cartridge if necessary.

Quantitative Data Summary

ParameterTypical RangeNotes
pH 6.0 - 8.0Optimization is crucial. Start with a pH of ~6.5.
Temperature 50 - 65 °CHigher temperatures can increase reaction rate but may degrade sensitive structures like sialic acids.
Reaction Time 2 - 4 hoursLonger times may be needed for complex glycans.
Molar Ratio (Label:Glycan) 10:1 to 50:1A high molar excess of the labeling reagent is generally required.
Reducing Agent Sodium CyanoborohydrideTypically used in molar excess relative to the labeling reagent.

Experimental Protocol: Labeling of N-Glycans with this compound

This protocol is a general guideline for the reductive amination of N-glycans released from a glycoprotein. Optimization may be required for specific applications.

1. Reagent Preparation:

  • Labeling Solution: Prepare a solution of 0.5 M this compound and 1 M sodium cyanoborohydride in a 7:3 (v/v) mixture of dimethyl sulfoxide (DMSO) and acetic acid.

  • Glycan Sample: The N-glycans should be released from the glycoprotein (e.g., using PNGase F) and purified. The sample should be dried down in a reaction vial.

2. Labeling Reaction:

  • Add 10 µL of the Labeling Solution to the dried glycan sample.

  • Vortex briefly to dissolve the sample.

  • Centrifuge the vial to ensure the solution collects at the bottom.

  • Incubate the reaction mixture at 65°C for 2 hours.

3. Post-Labeling Purification (using a HILIC SPE plate):

  • Condition a well of the HILIC SPE plate with 1 mL of water, followed by 1 mL of 85% acetonitrile in water.

  • After the labeling reaction, add 90 µL of acetonitrile to the reaction mixture.

  • Load the diluted sample onto the conditioned HILIC SPE plate.

  • Wash the well with 3 x 1 mL of 85% acetonitrile in water to remove excess labeling reagent.

  • Elute the labeled glycans with 3 x 0.5 mL of water.

  • Dry the eluted sample in a vacuum centrifuge.

  • The dried, labeled glycans are now ready for analysis by HPLC or mass spectrometry.

Visualizations

experimental_workflow start Start: Dried Glycan Sample add_reagents Add Labeling Solution (this compound + NaBH3CN in DMSO/Acetic Acid) start->add_reagents incubate Incubate (e.g., 65°C for 2 hours) add_reagents->incubate purify Post-Reaction Purification (e.g., HILIC SPE) incubate->purify analyze Analysis (HPLC or Mass Spectrometry) purify->analyze end End: Labeled Glycan Data analyze->end

Caption: Experimental workflow for labeling glycans.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH in optimal range (6.0-8.0)? start->check_ph check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes optimize_ph Action: Optimize pH check_ph->optimize_ph No check_conditions Are reaction time and temperature sufficient? check_reagents->check_conditions Yes use_fresh_reagents Action: Use fresh reagents check_reagents->use_fresh_reagents No check_conditions->optimize_ph Yes (Further Optimization Needed) increase_time_temp Action: Increase time/temperature check_conditions->increase_time_temp No

Caption: Troubleshooting logic for low labeling efficiency.

References

Improving yield in 3,4-Diaminobenzenesulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 3,4-Diaminobenzenesulfonamide, a key intermediate for various pharmaceutical and chemical applications. The following questions and answers are designed to help researchers, scientists, and drug development professionals diagnose and resolve challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: The most prevalent and effective route involves a two-step process. First, the selective nitration of a protected 4-aminobenzenesulfonamide, typically N-acetyl-4-aminobenzenesulfonamide (acetanilide-4-sulfonamide), to yield 4-acetamido-3-nitrobenzenesulfonamide. This is followed by the reduction of the nitro group and subsequent or concurrent hydrolysis of the acetyl protecting group to yield the final product. The reduction of the nitro group is the most critical step for maximizing yield.

Q2: Why is the reduction of the intermediate 4-amino-3-nitrobenzenesulfonamide so critical for the overall yield?

A2: The reduction step is prone to side reactions and can be incomplete if not optimized. The choice of reducing agent, catalyst, solvent, temperature, and pH all have a significant impact on the reaction's success. Incomplete reduction leads to impurities that are difficult to separate, while harsh conditions can lead to degradation of the starting material or product, both of which lower the final isolated yield.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Key safety concerns include handling nitrating agents (e.g., nitric/sulfuric acid mixtures), which are highly corrosive. Additionally, catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts like Raney Nickel. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), working in a well-ventilated fume hood, and proper catalyst handling and quenching procedures, are essential.

Troubleshooting Guide for Low Yield

Q4: My yield is consistently low after the reduction of the nitro-intermediate. What are the potential causes?

A4: Low yields in the reduction step can stem from several factors. The most common issues include inefficient catalyst activity, suboptimal reaction conditions, or degradation of the product.

  • Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst may also have low intrinsic activity or may have been improperly handled (e.g., exposure of Raney Nickel to air).

  • Suboptimal Conditions: Temperature and pressure (for hydrogenation) are critical. Low temperature/pressure can lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

  • Side Reactions: The amino groups are susceptible to oxidation. It is sometimes beneficial to add a reducing agent, such as sodium bisulfite, during workup to prevent the formation of colored oxidation byproducts.[1]

Q5: I am observing multiple spots on my TLC plate after the reaction, indicating impurities. What are the likely side products?

A5: The formation of multiple products is a common issue.

  • Incomplete Reduction: A spot corresponding to the starting nitro compound is a clear indicator of incomplete reduction.

  • Over-reduction: While less common for aromatic nitro groups, under very harsh conditions, other functional groups could potentially be affected.

  • Oxidation Products: As mentioned, the diamino product is sensitive to air oxidation, which can form colored impurities.

  • Incomplete Deprotection: If starting from an N-acetylated precursor, a spot corresponding to 3-amino-4-acetamidobenzenesulfonamide may be present if hydrolysis is incomplete.

Data Presentation: Comparison of Reduction Methods

The selection of a reduction method is critical for yield and purity. The following table summarizes conditions for catalytic reduction of nitroarenes, which are analogous to the key step in this compound synthesis.

ParameterProtocol 1: Pd/C CatalysisProtocol 2: Raney NickelProtocol 3: Co-BDC MOF
Precursor Type Aromatic Nitro CompoundAromatic Nitro Compound4-Nitrophenol
Catalyst Palladium on Carbon (10% Pd)Raney NickelCo-BDC MOF
Catalyst Loading ~3 wt%~5-10 wt%Not specified
Solvent MethanolMethanol / Formic AcidWater
Reducing Agent H₂ GasFormic AcidNaBH₄
Temperature 20-25 °CRoom TemperatureRoom Temperature
Reaction Time 2-8 hours10-20 minutes~2 minutes
Reported Yield High (not quantified)85-90%[2]~99% Conversion[3]
Reference [2][2][3]

Experimental Protocols

Protocol: Catalytic Reduction using Raney Nickel and Formic Acid

This protocol is adapted from a general method for the rapid reduction of aromatic nitro compounds and is suitable for the conversion of 4-amino-3-nitrobenzenesulfonamide to this compound.[2]

Materials:

  • 4-amino-3-nitrobenzenesulfonamide

  • Raney Nickel (slurry in water)

  • Methanol

  • Formic Acid (90%)

  • Anhydrous Sodium Sulfate

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the 4-amino-3-nitrobenzenesulfonamide (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 0.2-0.3 g per 5 mmol of the nitro compound).

  • Hydrogen Source Addition: While stirring at room temperature, add 90% formic acid (approx. 2.5 mL per 5 mmol of the nitro compound) dropwise. The reaction is often vigorous and exothermic.

  • Reaction Monitoring: The reduction is typically complete within 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Nickel on the filter pad to dry, as it is pyrophoric. Keep it wet with solvent.

  • Work-up: Evaporate the methanol from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to remove formic acid salts.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates the typical multi-step synthesis pathway from a common starting material.

G cluster_main Synthesis Pathway for this compound A Acetanilide B 4-Acetamidobenzenesulfonyl Chloride A->B Chlorosulfonation (HSO3Cl) C 4-Acetamido-3-nitro- benzenesulfonamide B->C Nitration (HNO3/H2SO4) D This compound (Final Product) C->D Reduction & Hydrolysis (e.g., H2, Pd/C or SnCl2, HCl) [CRITICAL YIELD STEP]

Caption: Overall synthesis workflow highlighting the critical reduction step.

Troubleshooting Flowchart for Low Yield

This diagram provides a logical workflow for diagnosing the cause of low product yield.

G cluster_troubleshooting Troubleshooting Guide: Low Yield Start Problem: Low Isolated Yield CheckPurity Analyze Starting Material and Reagents for Purity Start->CheckPurity Step 1 CheckReaction Analyze Crude Reaction Mixture (TLC, LCMS) CheckPurity->CheckReaction No Issues Impure Result: Impurities Detected Action: Purify materials or use higher grade reagents. CheckPurity->Impure Issue Found Optimize Optimize Reaction Conditions CheckReaction->Optimize Clean but Low Conversion Incomplete Result: Starting Material Remains Action: Increase reaction time, temperature, or catalyst load. CheckReaction->Incomplete Incomplete Reaction SideProducts Result: Side Products Formed Action: Lower temperature, change solvent, or use milder reducing agent. CheckReaction->SideProducts Side Products Suboptimal Result: Reaction is clean but slow Action: Screen catalysts, solvents, and temperatures systematically. Optimize->Suboptimal

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Troubleshooting low yield in derivatization with 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization with 3,4-Diaminobenzenesulfonamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in derivatization reactions using this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization yield with this compound consistently low?

Low yields can stem from several factors, including reagent quality, reaction conditions, and the presence of interfering substances. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Potential Causes and Solutions:

  • Reagent Degradation: this compound can degrade over time, especially if not stored correctly. Solutions of the reagent may also have limited stability. It is crucial to use fresh or properly stored reagents.

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that can significantly impact the derivatization efficiency. These may need to be optimized for your specific analyte.

  • Presence of Interfering Substances: Other molecules in your sample may compete with your target analyte for the derivatization reagent, or they might inhibit the reaction.

  • Product Instability: The resulting derivative may not be stable under the reaction or workup conditions, leading to degradation and lower yields.

Q2: How can I check the quality of my this compound reagent?

Ensuring the purity and activity of your derivatizing agent is a critical first step.

  • Visual Inspection: Check for any discoloration or change in the physical appearance of the solid reagent.

  • Purity Analysis: If you have access to analytical instrumentation, you can check the purity using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Use a Positive Control: Perform the derivatization reaction on a known standard of your target analyte. If the reaction with the standard gives a high yield, your reagent is likely active, and the problem may lie with your sample or experimental conditions.

Q3: What are the optimal reaction conditions for derivatization?

Optimal conditions can vary depending on the analyte. However, here are some general guidelines:

  • pH: The reaction is typically carried out under acidic conditions. For many similar derivatization reactions, a pH range of 2.0 to 3.0 has been found to provide maximum stability for the reagents.[1]

  • Temperature: Reaction temperatures can influence the rate of derivatization. While some protocols are performed at room temperature, others may require elevated temperatures to proceed efficiently.[2][3] However, higher temperatures can also lead to the degradation of reactants or products.[4]

  • Reaction Time: The reaction needs sufficient time to go to completion. Monitor the reaction progress over time to determine the optimal reaction duration.

Q4: Are there any known interfering substances I should be aware of?

Yes, several types of compounds can interfere with the derivatization reaction:

  • Other Carbonyl-Containing Compounds: Aldehydes and ketones in the sample matrix can compete with the target analyte for the this compound.

  • Strong Oxidizing or Reducing Agents: These can potentially degrade the derivatizing agent or the analyte.

  • Primary and Secondary Amines: These can also react with carbonyl compounds, creating competition for the analyte.

Q5: How can I minimize the impact of interfering substances?

  • Sample Cleanup: Employ solid-phase extraction (SPE) or other chromatographic techniques to remove interfering compounds from your sample before derivatization.

  • Increase Reagent Concentration: A higher concentration of this compound can help to drive the reaction towards the desired product, but this may also increase background noise.

Q6: What is the best way to purify the derivatized product?

The purification method will depend on the properties of your derivative.

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for purifying derivatized products, especially when coupled with a suitable detector like UV or fluorescence.

  • Solid-Phase Extraction (SPE): SPE can be used for a rough cleanup to remove excess reagents and other impurities.

  • Filtration: If the derivative precipitates out of the solution, filtration can be a simple and effective purification step.

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_reagent cluster_conditions cluster_cleanup cluster_purification start Low Yield Observed reagent Step 1: Check Reagent Quality start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Reagent OK reagent_check1 Use fresh reagent reagent->reagent_check1 reagent_check2 Run positive control reagent->reagent_check2 cleanup Step 3: Evaluate Sample Cleanup conditions->cleanup Conditions Optimized cond_check1 Vary pH (e.g., 2-5) conditions->cond_check1 cond_check2 Test different temperatures (e.g., RT, 50°C) conditions->cond_check2 cond_check3 Monitor reaction over time conditions->cond_check3 purification Step 4: Improve Purification cleanup->purification Cleanup Effective cleanup_check1 Implement SPE cleanup->cleanup_check1 cleanup_check2 Test for interfering substances cleanup->cleanup_check2 end_node Yield Improved purification->end_node Purification Optimized purify_check1 Optimize HPLC gradient purification->purify_check1 purify_check2 Consider alternative purification method purification->purify_check2

Caption: A step-by-step workflow for troubleshooting low derivatization yields.

Experimental Protocols

General Derivatization Protocol

This protocol is a general guideline and may require optimization for your specific application.

  • Reagent Preparation:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., water, methanol). The concentration will depend on the specific application.

    • Prepare a solution of your analyte at a known concentration in the same solvent.

    • Prepare any necessary buffers to control the pH of the reaction.

  • Derivatization Reaction:

    • In a reaction vial, combine your analyte solution with the this compound solution.

    • Adjust the pH to the desired level using an appropriate acid or buffer.

    • Incubate the reaction mixture at the optimized temperature for the determined amount of time. Protect from light if the reagents or products are light-sensitive.

  • Reaction Quenching (if necessary):

    • Stop the reaction by adding a quenching agent or by rapidly changing the pH.

  • Analysis:

    • Analyze the reaction mixture using a suitable analytical technique, such as HPLC or LC-MS, to determine the yield of the derivatized product.

Data Presentation

Table 1: Effect of pH on Derivatization Yield (Hypothetical Data)
pHRelative Yield (%)
2.085
3.095
4.070
5.050
6.030
Table 2: Effect of Temperature on Derivatization Yield (Hypothetical Data)
Temperature (°C)Relative Yield (%)
25 (Room Temp)75
4088
6092
8080 (degradation observed)

Signaling Pathways and Logical Relationships

Chemical Reaction Pathway

The derivatization reaction involves the condensation of the diamine groups of this compound with a dicarbonyl compound (like an alpha-keto acid, a common analyte) to form a fluorescent quinoxaline derivative.

ReactionPathway reactant1 This compound plus + reactant1->plus reactant2 Analyte (α-keto acid) arrow Condensation Reaction (Acidic Conditions) reactant2->arrow product Fluorescent Quinoxaline Derivative plus->reactant2 arrow->product

Caption: The condensation reaction of this compound with an α-keto acid.

References

How to improve solubility of 3,4-Diaminobenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the solubility of 3,4-Diaminobenzenesulfonamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, like many sulfonamides, exhibits limited solubility in non-polar organic solvents due to its crystalline structure and the presence of polar amino (-NH2) and sulfonamide (-SO2NH2) groups.[1] It is generally slightly soluble in polar protic solvents like ethanol and methanol, and more soluble in polar aprotic solvents such as DMSO and DMF. It is typically soluble in acidic solutions and caustic (basic) solutions.[2]

Q2: Why is my this compound not dissolving in my chosen organic solvent?

A2: Several factors can contribute to poor solubility:

  • Solvent Polarity Mismatch: The polarity of your solvent may not be optimal to overcome the crystal lattice energy of the solid compound. The presence of both a hydrophobic benzene ring and polar functional groups gives the molecule a complex solubility profile.[1]

  • Low Temperature: Solubility of solids generally increases with temperature. Your experimental temperature might be too low.[3]

  • Insufficient Solvent Volume: There may not be enough solvent to dissolve the amount of solute added, exceeding its saturation point.

  • pH of the Medium: For solvent systems containing water or protic solvents, the pH can significantly impact solubility. Sulfonamides are weakly acidic and their solubility can be pH-dependent.[4][5]

Q3: Can I use a stock solution approach for my experiments?

A3: Yes, this is a highly recommended strategy, especially for aqueous-based assays. Prepare a high-concentration stock solution in a strong organic solvent like DMSO.[4] This stock can then be diluted into the final experimental medium. Ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid interfering with your system.[4]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

ProblemPotential CauseSuggested Solution
Compound precipitates out of solution upon standing. The initial solution was supersaturated or temperature has decreased.Gently warm the solution while stirring. If precipitation persists, add a small amount of a stronger co-solvent (e.g., DMSO) or increase the total solvent volume.
Low solubility in a desired alcohol solvent (e.g., ethanol). The polarity of the alcohol alone is insufficient.Employ a co-solvent system. Add a small percentage of a more powerful polar aprotic solvent like DMSO or DMF to the alcohol.[6][7]
Compound "oils out" instead of dissolving. The compound is melting but not dissolving, or forming a liquid phase that is immiscible with the solvent.This often happens with heating. Try dissolving at a lower temperature with more vigorous agitation or switch to a more suitable solvent. Using a co-solvent can also mitigate this issue.
Stock solution in DMSO precipitates when diluted into an aqueous buffer. The final concentration of DMSO is too low to maintain solubility in the aqueous environment.Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), always running a vehicle control to check for solvent effects.[4] Alternatively, adjust the pH of the aqueous buffer to ionize the compound, which increases water solubility.[4]
Solubility Data Summary
Solvent ClassExample SolventsExpected SolubilityNotes
Polar Aprotic DMSO, Dimethylformamide (DMF)SolubleOften the best choice for creating concentrated stock solutions.[8]
Polar Protic Methanol, EthanolSlightly Soluble to SolubleSolubility can often be improved with gentle heating.[2]
Less Polar AcetoneSlightly Soluble[2]
Non-Polar Chloroform, Ether, BenzeneInsoluble to Very Slightly Soluble[2]
Aqueous WaterSlightly soluble in cold water, more soluble in boiling water.[2]Solubility is highly dependent on pH.[9]

Key Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol details how to use a co-solvent to improve the solubility of this compound in a moderately polar solvent like ethanol.

Materials:

  • This compound

  • Ethanol (Primary Solvent)

  • Dimethyl Sulfoxide (DMSO) (Co-Solvent)

  • Vials, magnetic stirrer, and stir bars

  • Warming plate

Methodology:

  • Weigh the desired amount of this compound and place it in a clean vial with a magnetic stir bar.

  • Add the primary solvent (ethanol) to the vial to about 80% of the final desired volume.

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, begin adding the co-solvent (DMSO) dropwise while continuing to stir.

  • Monitor for dissolution. If solubility is still limited, gently warm the solution (e.g., to 30-40°C) while stirring.

  • Once the solid is fully dissolved, allow the solution to cool to room temperature to ensure it remains stable.

  • Add the primary solvent (ethanol) to reach the final desired concentration and volume.

Protocol 2: Preparing a Stock Solution in DMSO

This protocol is for creating a concentrated stock solution for subsequent dilution into experimental media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh the required mass of this compound and place it into a suitable vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 20 mg/mL).

  • Cap the vial securely.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If necessary, gently warm the vial in a water bath (37°C) to aid dissolution.

  • Visually inspect the solution to ensure all solid material has dissolved.

  • Store the stock solution as recommended for the compound, often at -20°C. Before use, thaw completely and vortex to ensure homogeneity.

Visual Guides

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting a solvent and troubleshooting solubility issues.

G cluster_0 start Start: Dissolve This compound solvent_choice Select Initial Solvent: Polar Aprotic (DMSO, DMF) or Polar Protic (Ethanol)? start->solvent_choice dissolved_q Is it fully dissolved? solvent_choice->dissolved_q heat Apply gentle heat (30-40°C) with stirring dissolved_q->heat No success Success: Solution Prepared dissolved_q->success Yes heat_dissolved_q Is it fully dissolved? heat->heat_dissolved_q cosolvent Add a small percentage of a co-solvent (e.g., DMSO) heat_dissolved_q->cosolvent No heat_dissolved_q->success Yes cosolvent_dissolved_q Is it fully dissolved? cosolvent->cosolvent_dissolved_q reassess Re-evaluate solvent choice. Consider pH adjustment for aqueous systems. cosolvent_dissolved_q->reassess No cosolvent_dissolved_q->success Yes

Caption: A workflow for troubleshooting the dissolution of this compound.

Co-Solvency Mechanism

This diagram illustrates the principle of co-solvency, where a mixture of solvents provides a more suitable environment for the solute than either solvent alone.

Caption: Conceptual diagram of a co-solvent improving drug-solvent interactions.

References

Technical Support Center: Synthesis of 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Diaminobenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds through the nitration of a suitable benzene derivative, followed by sulfonation, and subsequent reduction of the dinitro compound.

Problem 1: Low Yield of the Desired 3,4-Dinitrobenzenesulfonamide Intermediate

Potential CauseSuggested Solution
Incomplete Sulfonation: The sulfonating agent (e.g., chlorosulfonic acid or oleum) was not reactive enough or the reaction time was too short.- Increase the reaction temperature cautiously, monitoring for decomposition. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider using a stronger sulfonating agent, such as fuming sulfuric acid (oleum).
Formation of Isomeric Byproducts: Sulfonation of the starting material (e.g., o-nitroaniline) can lead to the formation of other isomers besides the desired 3,4-disubstituted product.- Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer, while higher temperatures can lead to a mixture of isomers. - Control the addition rate of the sulfonating agent to maintain a consistent temperature.
Polysulfonation: The aromatic ring becomes sulfonated at more than one position, leading to the formation of di- or tri-sulfonated byproducts.- Use a stoichiometric amount of the sulfonating agent. An excess can promote polysulfonation. - Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Hydrolysis of the Sulfonyl Chloride: If 4-acetamidobenzenesulfonyl chloride is used as a precursor, it can hydrolyze back to the sulfonic acid in the presence of moisture.- Ensure all glassware and reagents are thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Incomplete Reduction of 3,4-Dinitrobenzenesulfonamide to this compound

Potential CauseSuggested Solution
Insufficient Reducing Agent: The amount of reducing agent (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation) was not enough to fully reduce both nitro groups.- Increase the molar excess of the reducing agent. For metal/acid reductions, a significant excess is often required. - Monitor the reaction by TLC until the starting material is completely consumed.
Deactivation of Catalyst (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C or PtO₂) has lost its activity due to poisoning by impurities (e.g., sulfur compounds) or improper handling.- Use a fresh batch of high-quality catalyst. - Ensure the substrate is free from catalyst poisons. - Increase the catalyst loading.
Poor Solubility of the Starting Material: The 3,4-dinitrobenzenesulfonamide is not sufficiently soluble in the reaction solvent, limiting its contact with the reducing agent.- Choose a solvent or solvent mixture in which the starting material is more soluble. For example, using ethanol or acetic acid as a co-solvent. - Increase the reaction temperature to improve solubility, while monitoring for potential side reactions.

Problem 3: Formation of Side Products During Reduction

Side ProductPotential CauseSuggested Solution
Partially Reduced Intermediates (e.g., nitroso, hydroxylamino compounds): The reduction process was stopped prematurely or was not efficient enough.- Ensure a sufficient excess of the reducing agent and allow for adequate reaction time. - Optimize the reaction conditions (temperature, pH) to favor complete reduction.
Azoxy and Azo Compounds: These can form through the condensation of partially reduced intermediates.- Maintain a strongly acidic environment during metal/acid reductions to protonate the intermediate species and prevent condensation. - For catalytic hydrogenation, ensure efficient hydrogen transfer and catalyst activity.
Ring Chlorination: If using a metal/HCl reduction system, chlorination of the aromatic ring can occur as a side reaction.- Control the reaction temperature; lower temperatures can minimize this side reaction. - Consider using a different acid, such as acetic acid with an activating metal like zinc.
Oxidation of the Diamine Product: The this compound product is susceptible to oxidation, especially in the presence of air, leading to colored impurities.- Perform the work-up and purification steps as quickly as possible. - Use degassed solvents and consider working under an inert atmosphere. - Addition of a small amount of a reducing agent like sodium dithionite during work-up can help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective route involves the following steps:

  • Nitration: Introduction of two nitro groups onto a suitable benzene precursor. A common starting material is acetanilide, which is first nitrated and then the acetyl group is removed.

  • Sulfonylation: Introduction of the sulfonamide group. This can be achieved by reacting the dinitroaniline with chlorosulfonic acid followed by amination.

  • Reduction: The final step is the reduction of the two nitro groups to amino groups. This is typically accomplished using reducing agents like tin(II) chloride in hydrochloric acid, iron in acidic medium, or through catalytic hydrogenation.

Q2: How can I monitor the progress of the reduction reaction?

The progress of the reduction of the dinitro compound to the diamine can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (dinitro compound) will have a different Rf value compared to the final product (diamine). It is advisable to also spot a co-spot (a mixture of the reaction mixture and the starting material) to clearly distinguish the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: My final this compound product is colored. How can I purify it?

The coloration is often due to the presence of oxidized side products. Several purification techniques can be employed:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be used to separate the desired product from the impurities based on their different polarities.

Q4: What are the key safety precautions to consider during this synthesis?

  • Handling of Nitrating and Sulfonating Agents: Nitric acid, sulfuric acid, and chlorosulfonic acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Both nitration and sulfonation reactions are highly exothermic. It is crucial to control the temperature by using an ice bath and adding the reagents slowly.

  • Handling of Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Avoid open flames and use proper grounding to prevent static discharge.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-proof.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and the key reaction pathway.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (e.g., Acetanilide) nitration Nitration (HNO3/H2SO4) start->nitration hydrolysis Hydrolysis (Acid/Base) nitration->hydrolysis sulfonylation Sulfonylation (ClSO3H, then NH3) hydrolysis->sulfonylation reduction Reduction (e.g., SnCl2/HCl) sulfonylation->reduction product Crude 3,4-Diamino- benzenesulfonamide reduction->product purification Purification (Recrystallization/ Chromatography) product->purification analysis Analysis (NMR, IR, MS, Purity) purification->analysis final_product Pure Product analysis->final_product

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway start 3,4-Dinitrobenzenesulfonamide intermediate Partially Reduced Intermediates (Nitroso, Hydroxylamino) start->intermediate Reduction (e.g., SnCl2/HCl) side_product Side Products (Azoxy, Azo compounds) intermediate->side_product Condensation product This compound intermediate->product Further Reduction

Caption: Simplified reaction pathway for the reduction of 3,4-Dinitrobenzenesulfonamide, highlighting potential side reactions.

Technical Support Center: Optimizing Molar Coupling Ratio for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize molar coupling ratios for successful protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Molar Coupling Ratio (MCR) and Degree of Labeling (DOL)?

A1: The Molar Coupling Ratio (MCR) refers to the ratio of moles of the labeling reagent to the moles of protein at the start of the conjugation reaction.[1] In contrast, the Degree of Labeling (DOL) , also known as the Molar Incorporation Ratio (MIR), is the average number of label molecules that have covalently attached to a single protein molecule after the reaction and purification are complete.[1][2] The DOL is a measured outcome of the experiment, while the MCR is an input variable.

Q2: Why is it critical to optimize the Molar Coupling Ratio?

A2: Optimizing the MCR is essential for ensuring consistent and reproducible results.[3]

  • Under-labeling: An MCR that is too low can result in a low DOL, leading to weak signal in downstream applications.[2]

  • Over-labeling: An excessively high MCR can lead to over-labeling, which may cause protein aggregation, precipitation, loss of biological activity, or fluorescence quenching.[2][4][5] The optimal MCR is protein-dependent and must be determined empirically for each new protein or labeling reagent.[5]

Q3: What are good starting parameters for a typical protein labeling reaction?

A3: For a new protein, it is recommended to test a range of Molar Coupling Ratios. A good starting point is to test ratios between 10:1 and 40:1 (label:protein).[1] General reaction conditions can be found in the table below.

ParameterGeneral RecommendationNotes
Protein Concentration 1-2 mg/mLHigher concentrations can improve efficiency but increase aggregation risk.[4]
Molar Coupling Ratios Test a range (e.g., 5:1, 10:1, 20:1, 40:1)The optimal ratio is protein-dependent.[1]
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers with primary amines like Tris or glycine will compete with the protein for the label.[5]
pH 7.0 - 9.0The optimal pH for NHS-ester reactions is typically between 7.0 and 9.0.[5]
Temperature Room Temperature (18-25°C) or 4°CLower temperatures can minimize hydrolysis of the labeling reagent.[5]
Incubation Time 30-60 minutes at RT, or 2+ hours at 4°CLonger incubation may be needed for lower protein concentrations.[1][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your protein labeling experiments.

Issue 1: Low Labeling Efficiency or Low Degree of Labeling (DOL)

Q4: My final Degree of Labeling (DOL) is much lower than expected. What went wrong?

A4: Low labeling efficiency is a common issue that can stem from several factors. The primary causes include suboptimal reaction conditions, issues with the labeling reagent, or interfering substances in your buffer.[5][6]

Troubleshooting Steps:

  • Verify Molar Coupling Ratio (MCR): Increase the MCR in your next experiment. Test a wider range, for example, from 10:1 up to 50:1.[5]

  • Check Reaction Buffer: Ensure your buffer is free of primary amines (e.g., Tris, glycine) which compete with the protein's amine groups.[5][7] Perform a buffer exchange into a suitable labeling buffer like PBS if necessary.[5]

  • Optimize pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.0 and 9.0.[5] A lower pH can slow the reaction, while a higher pH increases the rate of hydrolysis of the NHS ester.[5]

  • Assess Labeling Reagent Integrity: NHS esters are moisture-sensitive.[7] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[5][6]

  • Increase Incubation Time or Protein Concentration: If your protein concentration is low (<1 mg/mL), the reaction rate will be slower. You can compensate by increasing the incubation time or the MCR.[1]

Low_Labeling_Workflow cluster_troubleshooting Troubleshooting Steps start Low Degree of Labeling (DOL) Observed check_mcr Increase Molar Coupling Ratio (MCR) start->check_mcr check_buffer Verify Buffer Composition (Amine-free, pH 7-9) start->check_buffer check_reagent Assess Reagent Activity (Prepare fresh stock) start->check_reagent check_conditions Adjust Reaction Conditions (Time, Temperature, Protein Conc.) start->check_conditions outcome Optimized Labeling Efficiency check_mcr->outcome check_buffer->outcome check_reagent->outcome check_conditions->outcome

Figure 1. Troubleshooting workflow for low labeling efficiency.

Issue 2: Protein Aggregation or Precipitation During/After Labeling

Q5: I observe visible precipitation in my protein solution after adding the labeling reagent. How can I prevent this?

A5: Protein aggregation is often caused by over-labeling, which alters the protein's surface charge and hydrophobicity, or by suboptimal buffer conditions.[4][8]

Troubleshooting Steps:

  • Reduce Molar Coupling Ratio (MCR): This is the most common cause. Over-labeling can significantly change the protein's physicochemical properties, leading to aggregation.[5][8] Perform a titration experiment with lower MCRs to find the optimal balance.[4]

  • Optimize Protein Concentration: While a high protein concentration can improve labeling kinetics, it also increases the risk of aggregation.[4][9] Try performing the reaction at a lower concentration (e.g., 1-2 mg/mL).[4]

  • Choose a More Hydrophilic Label: Highly hydrophobic dyes can increase the nonpolar character of the protein surface, promoting aggregation.[4] Consider using a more water-soluble or sulfonated version of the label if available.

  • Optimize Buffer Conditions: Ensure the buffer pH is not close to the protein's isoelectric point (pI), where it is least soluble.[9] Increasing the ionic strength (e.g., adding 150-500 mM NaCl) can also help prevent aggregation.[1][9]

  • Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down both the labeling reaction and potential aggregation processes.[9]

Aggregation_Troubleshooting cluster_optimization Optimization Strategies cluster_params_details Parameter Details cluster_buffer_details Buffer Details start Protein Aggregation Observed (Precipitation or Soluble Aggregates) mod_params Modify Labeling Parameters start->mod_params opt_buffer Optimize Buffer Conditions start->opt_buffer control_temp Control Temperature start->control_temp reduce_mcr Reduce Molar Coupling Ratio mod_params->reduce_mcr Primary Action lower_conc Lower Protein Concentration mod_params->lower_conc change_dye Change Label (more hydrophilic) mod_params->change_dye adjust_ph Adjust pH (avoid pI) opt_buffer->adjust_ph adjust_salt Adjust Ionic Strength opt_buffer->adjust_salt outcome Stable, Labeled Protein control_temp->outcome reduce_mcr->outcome lower_conc->outcome change_dye->outcome adjust_ph->outcome adjust_salt->outcome

Figure 2. Troubleshooting workflow for protein aggregation.

Experimental Protocols & Data

Protocol 1: Determining the Optimal Molar Coupling Ratio

This protocol describes a method for testing a range of molar ratios to identify the optimal conditions for labeling your protein of interest.[5]

Materials:

  • Purified protein at a known concentration (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[5]

  • Labeling reagent (e.g., NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction tubes

  • Purification tools (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Prepare Protein Solution: Ensure your protein is fully dissolved and buffer-exchanged into an amine-free buffer.[5]

  • Prepare Labeling Reagent Stock: Dissolve the labeling reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Prepare this solution immediately before use.[6]

  • Set Up Trial Reactions: Set up a series of parallel reactions. For each reaction, use the same amount of protein but vary the volume of the labeling reagent stock to achieve the desired Molar Coupling Ratios (e.g., 5:1, 10:1, 20:1, 40:1). The volume of organic solvent should not exceed 10% of the total reaction volume.[5]

  • Incubate: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purify: Remove the unreacted label from each reaction using a desalting column or dialysis.[2][10]

  • Analyze: Determine the protein concentration and the Degree of Labeling (DOL) for each sample (see Protocol 2). Assess the biological activity of the labeled protein and check for aggregation using methods like SEC or DLS.[4]

  • Select Optimal Ratio: Choose the MCR that provides the desired DOL without causing significant aggregation or loss of protein function.[2]

Example Data: The relationship between MCR and the resulting DOL (or MIR) is often linear at lower ratios but plateaus as available labeling sites become saturated.[1]

Molar Coupling Ratio (MCR) (Label:Protein)Resulting Molar Incorporation Ratio (MIR) (Biotin/Antibody)Resulting Molar Incorporation Ratio (MIR) (Fluorescein/Antibody)
5:11.81.9
10:13.53.6
20:15.05.0
40:16.16.2
Data adapted from Molecular Devices Application Note.[1] Results are for a goat polyclonal antibody at 1.0 mg/mL.
Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL can be calculated using absorbance measurements from a UV-Vis spectrophotometer.[3][10]

Procedure:

  • Purify the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein sample using dialysis or gel filtration.[2][10]

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorption wavelength (Aₘₐₓ) of the specific dye.

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ.

    • Protein Concentration (M) = [ (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein ]

    • Where ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).[10]

  • Calculate Degree of Labeling:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the dye.[10]

Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis prep_protein Prepare Protein (Buffer Exchange, Quantify) reaction Set up Trial Reactions (Vary Molar Coupling Ratios) prep_protein->reaction prep_reagent Prepare Label Reagent (Fresh Stock in DMSO/DMF) prep_reagent->reaction purify Purify Labeled Protein (Remove Free Label) reaction->purify calc_dol Calculate Degree of Labeling (DOL) (UV-Vis Spectrophotometry) purify->calc_dol check_agg Assess Aggregation & Activity (SEC, DLS, Functional Assay) purify->check_agg outcome Select Optimal Molar Ratio calc_dol->outcome check_agg->outcome

Figure 3. General experimental workflow for optimizing protein labeling.

References

Technical Support Center: Storage and Handling of 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Diaminobenzenesulfonamide to prevent its degradation. The following information is compiled from stability studies of structurally related compounds and general best practices for chemical storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, high humidity, and oxidizing agents.[1][2] The diamino-substituted benzene ring is susceptible to oxidation, which can be accelerated by these conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[3] Specifically, refrigeration at 2-8°C is recommended.[4] It should be kept in a tightly sealed, light-resistant container to protect it from moisture and light.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.[5]

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

Q4: Can I store solutions of this compound?

A4: For optimal stability, it is best to prepare solutions of this compound fresh before use. If storage of a solution is necessary, it should be kept at 2-8°C and protected from light. The stability of the solution will depend on the solvent used. Aqueous solutions, particularly at non-neutral pH, may be more prone to degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning brown) Oxidation of the diamino groups. This can be caused by exposure to air, light, or heat.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C. Minimize the frequency of opening the container.
Inconsistent experimental results or loss of compound activity Degradation of the compound due to improper storage or handling.Always use fresh solutions for experiments. If using a previously prepared stock solution, verify its integrity by a suitable analytical method (e.g., HPLC) before use. Ensure the compound has been stored under the recommended conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

Data on Stability of a Structurally Related Compound

The following table summarizes the stability data for 3,4-diaminopyridine 5-mg capsules, a compound with a similar 3,4-diamino aromatic ring structure. This data can serve as a useful reference for understanding the potential stability of this compound under various storage conditions.[4]

Storage ConditionDurationInitial Drug Content (%)Final Drug Content (%)Visual Appearance
Refrigerated (4°C), protected from light6 months100>99No change
Room Temperature (22-24°C), protected from light6 months100>99No change
Elevated Temperature (37°C), protected from light1 month100>99No change

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.[6]

    • Acidic Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak.

Visualizations

Degradation_Pathway cluster_main Potential Degradation Pathways of this compound DABS This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-imine) DABS->Oxidized_Intermediate Oxidation (O2, Light, Heat) Hydrolysis_Product Hydrolysis Product (Potential cleavage of sulfonamide bond) DABS->Hydrolysis_Product Hydrolysis (Acid/Base) Polymeric_Products Polymeric Degradation Products Oxidized_Intermediate->Polymeric_Products Polymerization

Caption: Inferred degradation pathways for this compound.

Experimental_Workflow cluster_workflow Workflow for Stability Assessment start Obtain this compound Sample stress Expose to Stress Conditions (Heat, Light, Humidity, Acid, Base, Oxidizing Agent) start->stress hplc Develop Stability-Indicating HPLC Method start->hplc analyze Analyze Stressed Samples by HPLC stress->analyze hplc->analyze identify Identify Degradation Products (e.g., by LC-MS) analyze->identify quantify Quantify Degradation and Remaining Parent Compound analyze->quantify end Establish Storage Conditions and Shelf-Life quantify->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Degradation Issues start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Is the Solution Freshly Prepared? check_storage->check_solution No improper_storage Improper Storage check_storage->improper_storage Yes retest_new_lot Action: Use a New Lot of Compound Stored Under Recommended Conditions check_solution->retest_new_lot Yes old_solution Degraded Solution check_solution->old_solution No retest_fresh Action: Retest with Freshly Prepared Solution improper_storage->retest_new_lot old_solution->retest_fresh

Caption: Decision-making workflow for troubleshooting degradation issues.

References

Technical Support Center: Refining HPLC Separation of DMB-Labeled Sialic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeled sialic acids by HPLC. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of sialic acid found in biotherapeutics?

A1: The two major sialic acids found on N-glycans and O-glycans in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1][2][3] Neu5Ac is the predominant species in humans, while Neu5Gc is not synthesized by humans and its presence on a biotherapeutic can be immunogenic.[1][2][4] Therefore, it is critical to monitor the levels of both.

Q2: Why is DMB labeling a preferred method for sialic acid analysis?

A2: DMB labeling is a widely used pre-column derivatization technique that allows for highly sensitive and specific detection of sialic acids using fluorescence.[2][5] This method enables the quantitation of various sialic acid species with picomole-level sensitivity.[1][4] The DMB-labeled sialic acids can be separated using reversed-phase HPLC.[2][6]

Q3: How long are DMB-labeled samples stable?

A3: DMB-labeled sialic acids are light-sensitive and can degrade over time.[2][3] It is recommended to analyze samples within 24 to 72 hours after labeling to ensure accurate and reproducible results.[2][6] If storage is necessary, samples should be kept at -20°C in the dark.[6]

Q4: What are the excitation and emission wavelengths for detecting DMB-labeled sialic acids?

A4: The typical excitation and emission wavelengths for fluorescence detection of DMB-labeled sialic acids are 373 nm and 448 nm, respectively.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of DMB-labeled sialic acids.

Problem 1: Poor Resolution or Co-elution of Sialic Acid Peaks

  • Possible Cause: Suboptimal HPLC column or mobile phase conditions.

  • Solution:

    • Column Selection: While C18 columns are commonly used, they may not always provide baseline resolution.[9] Consider using an RP-Amide column, which has been shown to improve resolution and peak shape for DMB-labeled sialic acids.

    • Mobile Phase Optimization: A simple binary mobile phase of water and acetonitrile with 0.1% formic acid can provide better separation than ternary mobile phases.[8] Optimizing the gradient is crucial for resolving closely eluting peaks.

    • Flow Rate and Temperature: Ensure the flow rate and column temperature are optimized and consistent throughout the analysis.

Problem 2: Interference from Reagent Peaks or Other Impurities

  • Possible Cause: Excess DMB reagent or byproducts from the labeling reaction can interfere with the detection of sialic acid peaks.[9]

  • Solution:

    • Method Development: Develop an HPLC method that effectively separates the DMB-labeled sialic acids from the reagent front and other derivatized impurities.[9]

    • Sample Cleanup: While not always necessary, a sample cleanup step after labeling could be considered if interference is significant.

Problem 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Incomplete labeling reaction, degradation of the DMB label, or insufficient sample concentration.

  • Solution:

    • Labeling Reaction: Ensure the DMB labeling protocol is followed precisely, including incubation time and temperature (typically 50°C for 3 hours in the dark).[2][6] The labeling reagent should be freshly prepared.[6]

    • Sample Handling: Protect labeled samples from light to prevent photodegradation of the DMB fluorophore.[2][3][6]

    • Injection Volume: For samples with low sialylation, increasing the injection volume may enhance sensitivity.[10]

Problem 4: Inaccurate or Inconsistent Quantitation

  • Possible Cause: Instability of standards, non-linearity of the calibration curve, or issues with the integration of peaks.

  • Solution:

    • Standard Preparation: Use a fresh serial dilution of sialic acid standards (Neu5Ac and Neu5Gc) to generate a calibration curve for each analysis set.[1]

    • Calibration Curve: Ensure the calibration curve has a good linear range and correlation coefficient.

    • Peak Integration: Carefully review the integration of all peaks to ensure consistency and accuracy.

Experimental Protocols

1. Sialic Acid Release from Glycoproteins

This protocol describes the release of sialic acids from glycoproteins using mild acid hydrolysis.

  • Transfer an appropriate amount of the glycoprotein sample (typically 5-200 µg depending on the level of sialylation) to a reaction vial.[1]

  • Add the release reagent (e.g., 2 M acetic acid or 0.1 M TFA) to the sample.[2][11]

  • Incubate the mixture at 80°C for 2 hours.[2][11]

  • Cool the sample to room temperature.

2. DMB Labeling of Released Sialic Acids

This protocol details the derivatization of released sialic acids with DMB.

  • Prepare the DMB labeling solution fresh. A typical recipe involves dissolving DMB dihydrochloride in a solution containing acetic acid, water, and a reducing agent like 2-mercaptoethanol and sodium hydrosulfite.[2]

  • Add the freshly prepared labeling reagent to the vials containing the released sialic acids and standards.[6]

  • Incubate the reaction mixture at 50°C for 3 hours in the dark.[2][6]

  • Terminate the reaction by adding a sufficient volume of water.[2][6]

  • The sample is now ready for HPLC analysis.

Quantitative Data Summary

Table 1: Typical HPLC Conditions for DMB-Labeled Sialic Acid Analysis

ParameterCondition 1 (C18 Column)Condition 2 (RP-Amide Column)
Column Ascentis C18, 15 cm x 2.1 mm, 3 µmAscentis Express RP-Amide, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase A Water:Acetonitrile:Methanol (84:9:7)[8]Water with 0.1% Formic Acid
Mobile Phase B -Acetonitrile with 0.1% Formic Acid
Gradient Isocratic[8]0-1 min 6% B; 1.01-4 min 20% B; 4.01-12 min 6% B
Flow Rate 0.2 mL/min0.2 mL/min
Column Temperature 30 °C30 °C
Detection Fluorescence (Ex: 373 nm, Em: 448 nm)Fluorescence (Ex: 373 nm, Em: 448 nm)
Run Time ~25 min[8][9]~15 min[8]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_labeling DMB Labeling cluster_analysis HPLC Analysis Glycoprotein Glycoprotein Sample Release Sialic Acid Release (Acid Hydrolysis) Glycoprotein->Release ReleasedSialicAcids Released Sialic Acids Release->ReleasedSialicAcids Labeling Incubate at 50°C (in the dark) ReleasedSialicAcids->Labeling DMB_Reagent Prepare DMB Labeling Reagent DMB_Reagent->Labeling LabeledSialicAcids DMB-Labeled Sialic Acids Labeling->LabeledSialicAcids HPLC Reversed-Phase HPLC LabeledSialicAcids->HPLC Detection Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->Detection Data Data Analysis (Quantitation) Detection->Data

Caption: Workflow for DMB-labeled sialic acid analysis.

TroubleshootingLogic Start HPLC Problem Encountered PoorResolution Poor Peak Resolution? Start->PoorResolution LowSignal Low Signal Intensity? PoorResolution->LowSignal No Sol_Resolution1 Optimize Mobile Phase (e.g., binary gradient) PoorResolution->Sol_Resolution1 Yes Sol_Resolution2 Evaluate Different Column (e.g., RP-Amide) PoorResolution->Sol_Resolution2 Yes InaccurateQuant Inaccurate Quantitation? LowSignal->InaccurateQuant No Sol_LowSignal1 Check Labeling Protocol (fresh reagent, incubation) LowSignal->Sol_LowSignal1 Yes Sol_LowSignal2 Protect Sample from Light LowSignal->Sol_LowSignal2 Yes Sol_InaccurateQuant1 Prepare Fresh Standards & Calibration Curve InaccurateQuant->Sol_InaccurateQuant1 Yes Sol_InaccurateQuant2 Verify Peak Integration InaccurateQuant->Sol_InaccurateQuant2 Yes

Caption: Troubleshooting guide for HPLC analysis.

References

Technical Support Center: Troubleshooting Trypsin Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during trypsin inhibition assays. Inconsistent results can be a significant source of frustration, and this guide provides a structured approach to identifying and addressing potential problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: Why am I observing high variability in my IC50 values between experiments?

Answer: High variability in IC50 values is a common issue and can stem from several factors. The IC50 value is highly dependent on the experimental conditions.[1] Here are the primary causes and troubleshooting steps:

  • Inconsistent Reagent Preparation:

    • Inhibitor Stock Solution: Ensure your inhibitor stock solution is freshly prepared or has been stored correctly in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

    • Trypsin Solution: Trypsin can undergo autolysis, leading to a decrease in activity over time.[2] Always prepare fresh trypsin solutions for each experiment or validate the activity of stored aliquots.[3]

  • Variations in Assay Conditions:

    • Temperature and Incubation Times: Ensure that incubation temperatures and times are consistent across all experiments.[4] Even small variations can affect enzyme kinetics and, consequently, inhibition values.

    • pH of Buffers: The pH of the assay buffer is critical for both trypsin activity and inhibitor binding.[2][5] Prepare buffers carefully and verify the pH before each use.

  • Order of Reagent Addition: The sequence of adding the enzyme, substrate, and inhibitor can significantly impact the results.[2][5] Adding the enzyme last (after the inhibitor and substrate have been mixed) can often lead to more consistent results.[5]

Troubleshooting Summary Table:

Potential Cause Troubleshooting Step Expected Outcome
Inhibitor DegradationPrepare a fresh stock solution of the inhibitor.Consistent inhibition and IC50 values.
Trypsin InactivityUse a freshly prepared trypsin solution or validate the activity of stored stock.Robust and reproducible enzyme activity.
Inconsistent IncubationStrictly control incubation times and temperatures.Reduced variability between replicate wells and experiments.
Incorrect Buffer pHPrepare fresh buffer and verify the pH before use.Optimal enzyme activity and consistent inhibitor binding.
Reagent Addition SequenceModify the protocol to add the enzyme last.More stable and reproducible inhibition results.[5]

FAQ 2: Why am I observing no inhibition or a much higher IC50 value than expected?

Answer: This issue can be due to problems with the inhibitor, the enzyme, or the assay setup itself.

  • Inhibitor Inactivity:

    • Degradation: The inhibitor may have degraded due to improper storage or handling.[1] Prepare a fresh stock solution.

    • Incorrect Concentration: Verify the calculations for your serial dilutions. An error in dilution can lead to a much lower final concentration of the inhibitor in the assay.

  • Low Trypsin Activity:

    • If the trypsin activity is too low, it may be difficult to detect a significant change upon addition of the inhibitor.[1] Increase the enzyme concentration to ensure a robust signal.

  • Substrate Concentration:

    • For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[1] Ensure you are using a consistent substrate concentration, ideally at or below the Michaelis-Menten constant (Km).

Troubleshooting Workflow:

start No or Low Inhibition Observed check_inhibitor Check Inhibitor Activity start->check_inhibitor check_enzyme Check Trypsin Activity start->check_enzyme check_assay Review Assay Conditions start->check_assay fresh_inhibitor Prepare Fresh Inhibitor Stock check_inhibitor->fresh_inhibitor verify_dilutions Verify Serial Dilutions check_inhibitor->verify_dilutions increase_enzyme Increase Trypsin Concentration check_enzyme->increase_enzyme validate_activity Validate Trypsin Activity check_enzyme->validate_activity check_substrate Check Substrate Concentration check_assay->check_substrate check_pH_temp Verify Buffer pH and Temperature check_assay->check_pH_temp end_good Inhibition Observed fresh_inhibitor->end_good verify_dilutions->end_good increase_enzyme->end_good validate_activity->end_good check_substrate->end_good check_pH_temp->end_good

Troubleshooting workflow for no or low inhibition.

FAQ 3: My blank or control wells show inconsistent readings.

Answer: Inconsistent readings in blank or control wells point to issues with the reagents or the assay procedure itself.

  • Blank Wells (No Enzyme): If you are seeing a high background in your blank wells, it could be due to substrate instability or contamination.

    • Substrate Hydrolysis: Some chromogenic substrates can spontaneously hydrolyze over time. Prepare fresh substrate solutions for each experiment.

    • Contamination: Ensure all your reagents and labware are free from contaminating proteases.

  • Control Wells (No Inhibitor): Variability in control wells indicates a problem with the trypsin activity or pipetting accuracy.

    • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.

    • Trypsin Autolysis: As mentioned before, trypsin can self-digest.[2] Ensure consistent handling and timing after the trypsin is diluted to its working concentration.

Experimental Protocols

Standard Trypsin Inhibition Assay using Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE)

This protocol is a common method for measuring trypsin inhibition spectrophotometrically.[6]

Materials:

  • Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)[6]

  • Inhibitor stock solution (concentration will vary depending on the inhibitor)

  • BAEE substrate solution (e.g., 0.25 mM in 0.067 M phosphate buffer, pH 7.0)[6]

  • Phosphate buffer (e.g., 0.067 M, pH 7.0)

  • Spectrophotometer capable of reading at 253 nm

Procedure:

  • Prepare Reagent Mix: In a series of test tubes, pipette the trypsin solution, phosphate buffer, and varying concentrations of the inhibitor. Include control tubes with no inhibitor.[6]

  • Pre-incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a set amount of time (e.g., 30 minutes) to allow the inhibitor to bind to the trypsin.[6]

  • Initiate Reaction: Add the BAEE substrate solution to each tube to start the reaction.

  • Measure Absorbance: Immediately transfer the reaction mixture to a cuvette and measure the change in absorbance at 253 nm over time (e.g., for 3-4 minutes).[6]

  • Calculate Activity: Determine the rate of reaction (ΔA253/minute) from the initial linear portion of the curve.

  • Determine Inhibition: Compare the rate of the reactions with the inhibitor to the rate of the control reaction to calculate the percent inhibition.

Assay Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Trypsin, Inhibitor, Buffer, Substrate) mix Mix Trypsin, Buffer, and Inhibitor prep_reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate (BAEE) preincubate->add_substrate measure Measure Absorbance at 253 nm add_substrate->measure calculate_rate Calculate Reaction Rate measure->calculate_rate calculate_inhibition Calculate Percent Inhibition calculate_rate->calculate_inhibition

General workflow for a trypsin inhibition assay.

Data Presentation

Example Table for Reporting IC50 Values:

Inhibitor Experiment 1 IC50 (µM) Experiment 2 IC50 (µM) Experiment 3 IC50 (µM) Mean IC50 (µM) Standard Deviation
Inhibitor A1.21.51.31.330.15
Inhibitor B5.86.25.55.830.35
Positive Control0.10.120.110.110.01

Key Reagent Concentrations from Literature:

Reagent Concentration Solvent/Buffer Reference
Trypsin0.5 mg/ml0.001 N HCl[6]
BAEE0.25 mM0.067 M phosphate buffer, pH 7.0[6]
Soybean Inhibitor1 mg/ml0.01 M phosphate buffer, pH 6.5 with 0.15M NaCl[6]
Lima Bean Inhibitor1 mg/ml1% NaCl[6]
Ovomucoid1 mg/ml0.001 N HCl[6]
Pancreatic Inhibitor1 mg/ml0.001 N HCl[6]

By systematically addressing these common issues and following standardized protocols, you can improve the consistency and reliability of your trypsin inhibition assay results.

References

Technical Support Center: Reducing Background Noise in Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance signal quality in your fluorescence detection experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary sources of high background noise in fluorescence detection?

High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary sources of this noise can be categorized as follows:

  • Autofluorescence: This is the natural fluorescence emitted by endogenous molecules within the biological sample itself, such as collagen, elastin, NADH, and flavins.[1][2] This can be exacerbated by aldehyde-based fixatives like formalin.

  • Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets within the sample, leading to a generalized high background.[1][2][3][4] This can be caused by excessively high antibody concentrations or insufficient blocking.[1][2][3][4]

  • Issues with Reagents and Buffers: Reagents like blocking buffers, washing buffers, and mounting media can contribute to background if not optimized or if they are contaminated.[1] For instance, some detergents used in buffers can be autofluorescent.

  • Photobleaching: While not a direct cause of background noise, photobleaching is the irreversible destruction of a fluorophore due to light exposure.[5] This reduces the specific signal, thereby decreasing the signal-to-noise ratio and making the background more prominent.

  • Instrumental Noise: The detector and other electronic components of the fluorescence microscope can introduce noise, which is typically constant and can be addressed through proper instrument settings and controls.

Q2: How can I determine the source of my high background?

A systematic approach with proper controls is key to identifying the source of high background. Here are the essential controls to include in your experiment:

  • Unstained Control: A sample that has not been incubated with any fluorophore-conjugated antibodies. This will reveal the level of autofluorescence in your sample.[6]

  • Secondary Antibody Only Control: A sample incubated with only the secondary antibody (no primary antibody).[4][6] Staining in this control indicates non-specific binding of the secondary antibody.

  • Isotype Control: A sample incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.

Q3: What is the signal-to-noise ratio (SNR) and why is it important?

The signal-to-noise ratio (SNR or S/N) is a measure that compares the level of a desired signal to the level of background noise. A higher SNR indicates a clearer signal that is easily distinguishable from the noise, leading to more reliable and quantifiable results. In fluorescence imaging, a low SNR can make it difficult to detect real signals, especially for low-abundance targets.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence detection experiments.

High Background Fluorescence

Problem: The entire sample or large areas show high, uniform fluorescence, obscuring the specific signal.

Possible Cause Solution
Antibody concentration too high Perform an antibody titration to determine the optimal concentration that maximizes the specific signal while minimizing background. Start with the manufacturer's recommended dilution and then test a range of dilutions.[6][7]
Insufficient blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[8] Use a blocking buffer appropriate for your sample and antibodies (e.g., 5% normal serum from the species of the secondary antibody, or 1-5% BSA).
Inadequate washing Increase the number and duration of washing steps (e.g., 3-4 washes of 5 minutes each).[3] Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound antibodies.[9]
Autofluorescence Treat the sample with an autofluorescence quenching agent like Sudan Black B.[10] Alternatively, use a different fixation method (e.g., methanol instead of formalin) or choose fluorophores with emission spectra that do not overlap with the autofluorescence spectrum.[1]
Secondary antibody cross-reactivity Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that cross-react with immunoglobulins from other species.[6]
Speckled or Punctate Background

Problem: The background appears as small, bright speckles or dots.

Possible Cause Solution
Antibody aggregates Centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates.
Precipitates in buffers Filter all buffers (e.g., blocking and washing buffers) using a 0.22 µm filter to remove any precipitates.[8]
Contaminated reagents or equipment Use clean glassware and pipette tips. Ensure all reagents are free from contamination.

Quantitative Data Summary

Table 1: Comparison of Autofluorescence Reduction Methods
Method Target of Quenching Reported Efficacy Considerations
Sudan Black B (0.1-0.3% in 70% Ethanol) Lipofuscin, myelin65-95% reduction in some tissuesCan introduce background in the far-red channel.
Vector TrueVIEW® Aldehyde-induced autofluorescence, collagen, elastinSignificant signal-to-noise enhancementDoes not quench lipofuscin autofluorescence.
Sodium Borohydride (NaBH₄) Aldehyde-induced Schiff basesVariable effectivenessCan have mixed results and needs to be freshly prepared.
Photobleaching General endogenous fluorophoresUp to ~80% reductionCan be time-consuming and may affect the specific signal.
Time-Gated Imaging Fluorophores with short lifetimesCan eliminate over 96% of autofluorescenceRequires specialized equipment and long-lifetime fluorophores.
Table 2: Comparison of Common Blocking Buffers
Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSCommonly used, generally effective.Can contain contaminating immunoglobulins that may cross-react with secondary antibodies. Not recommended for detecting phosphorylated proteins if it contains phosphatases.[11]
Normal Serum (from secondary host) 5-10% in PBS or TBSHighly effective at preventing non-specific binding of the secondary antibody.[12]More expensive than BSA. Must match the species of the secondary antibody.[12]
Non-fat Dry Milk 1-5% in PBS or TBSInexpensive and effective for many applications.Contains phosphoproteins (casein) and biotin, which can interfere with the detection of phosphorylated proteins and avidin/biotin systems, respectively.
Fish Gelatin 0.1-5% in PBS or TBSDoes not contain serum proteins that can cross-react with mammalian antibodies.[11]Contains endogenous biotin, making it unsuitable for avidin/biotin detection systems.[11]
Commercial Blocking Buffers Varies by manufacturerOften protein-free and optimized for low background and high signal-to-noise.More expensive than homemade buffers.[11]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol describes a method to determine the optimal dilution for a primary antibody to maximize the signal-to-noise ratio.

  • Prepare a dilution series of the primary antibody. A good starting point is to test a range of dilutions such as 1:100, 1:250, 1:500, 1:1000, and 1:2000 in your antibody dilution buffer.[7][13]

  • Prepare multiple identical samples. These can be cells grown on coverslips or tissue sections on slides.

  • Process all samples in parallel through your standard fixation, permeabilization, and blocking steps.

  • Incubate each sample with a different dilution of the primary antibody for the standard incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[13]

  • Include a negative control that is incubated with antibody dilution buffer only (no primary antibody).

  • Wash all samples thoroughly with wash buffer.

  • Incubate all samples with the same concentration of the secondary antibody.

  • Wash, mount, and image all samples using identical microscope settings (e.g., exposure time, laser power, gain).

  • Analyze the images to determine the dilution that provides the brightest specific staining with the lowest background.

Protocol 2: Sudan Black B Staining to Reduce Autofluorescence

This protocol is for reducing autofluorescence in fixed tissue sections.

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections if applicable.

  • Perform your standard immunofluorescence staining protocol up to the final washing steps after secondary antibody incubation.

  • Prepare a 0.1% Sudan Black B (SBB) solution by dissolving 0.1 g of SBB powder in 100 mL of 70% ethanol. Stir for at least 30 minutes and filter the solution.

  • Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.[14] The optimal incubation time may need to be determined empirically for your specific tissue.

  • Briefly rinse the slides in 70% ethanol to remove excess SBB.[14]

  • Wash the slides thoroughly with PBS or TBS (3 changes of 5 minutes each).[14] Important: Do not use detergents in the wash buffer as they can remove the SBB.[14]

  • Counterstain and mount the slides with an aqueous mounting medium.

Protocol 3: Pre-clearing Lysate for Immunoprecipitation to Reduce Background

This optional step can help reduce non-specific binding of proteins to the beads in an immunoprecipitation (IP) experiment.

  • Prepare your cell or tissue lysate according to your standard protocol.

  • Equilibrate the protein A/G beads by washing them with your lysis buffer.

  • Add a small amount of the equilibrated beads (e.g., 20 µL of a 50% slurry per 500 µL of lysate) to the lysate.

  • Incubate the lysate and beads for 30-60 minutes at 4°C with gentle rotation.

  • Centrifuge the lysate to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, being careful not to disturb the bead pellet.

  • Proceed with your standard immunoprecipitation protocol using the pre-cleared lysate.

Visualizations

Troubleshooting_High_Background cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions High_Background High Background Fluorescence Observed Autofluorescence_Check Image Unstained Control High_Background->Autofluorescence_Check Run Controls Secondary_Binding_Check Image Secondary Antibody Only Control High_Background->Secondary_Binding_Check Run Controls Primary_Binding_Check Image Isotype Control High_Background->Primary_Binding_Check Run Controls Reagent_Issues Reagent/Buffer Issues High_Background->Reagent_Issues If controls are clean Autofluorescence High Autofluorescence Autofluorescence_Check->Autofluorescence Signal Present Secondary_Nonspecific Secondary Antibody Non-Specific Binding Secondary_Binding_Check->Secondary_Nonspecific Signal Present Primary_Nonspecific Primary Antibody Non-Specific Binding Primary_Binding_Check->Primary_Nonspecific Signal Present Quench Use Autofluorescence Quencher (e.g., Sudan Black B) Autofluorescence->Quench Change_Fluorophore Change Fluorophore to Red/Far-Red Autofluorescence->Change_Fluorophore Optimize_Secondary Optimize Secondary Ab Concentration / Use Pre-adsorbed Secondary Secondary_Nonspecific->Optimize_Secondary Optimize_Primary Titrate Primary Ab Concentration Primary_Nonspecific->Optimize_Primary Optimize_Blocking Optimize Blocking (Buffer, Time) Primary_Nonspecific->Optimize_Blocking Optimize_Washing Optimize Washing (Duration, Detergent) Primary_Nonspecific->Optimize_Washing Reagent_Issues->Optimize_Blocking Reagent_Issues->Optimize_Washing Filter_Buffers Filter Buffers Reagent_Issues->Filter_Buffers

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow_Optimization cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_post Post-Staining Fixation Fixation Formaldehyde vs. Methanol Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking 1. Choose Agent (BSA, Serum) 2. Optimize Time/Temp Permeabilization->Blocking Primary_Ab Primary Antibody 1. Titrate Concentration 2. Incubate Blocking->Primary_Ab Washing1 Washing 3x 5 min with Tween-20 Primary_Ab->Washing1 Secondary_Ab Secondary Antibody 1. Choose Fluorophore 2. Titrate Concentration 3. Incubate Washing1->Secondary_Ab Washing2 Washing 3x 5 min with Tween-20 Secondary_Ab->Washing2 Autofluorescence_Quench Autofluorescence Quenching (Optional, e.g., Sudan Black B) Washing2->Autofluorescence_Quench Mounting Mounting Use Antifade Mountant Autofluorescence_Quench->Mounting Imaging Imaging Optimize Settings (Exposure, Gain) Mounting->Imaging

Caption: Key steps for optimizing an immunofluorescence protocol.

References

Technical Support Center: Lead Optimization of Benzene-1,4-disulfonamides for OXPHOS Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the lead optimization of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation (OXPHOS).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting oxidative phosphorylation (OXPHOS) in cancer therapy?

A1: While many cancer cells rely on glycolysis (the Warburg effect), certain cancer subtypes, including pancreatic cancer and cancer stem cells, are highly dependent on OXPHOS for energy production (ATP synthesis), and biomass production.[1] Inhibiting the OXPHOS machinery, particularly Complex I of the electron transport chain, can shut down respiration, deplete ATP, and ultimately lead to cancer cell death.[2] This approach represents a promising strategy to target metabolically vulnerable cancers.[1]

Q2: Why are experiments often conducted in galactose-containing medium instead of glucose-containing medium?

A2: Cells grown in high-glucose medium primarily use glycolysis for ATP generation. Replacing glucose with galactose forces cells to rely almost exclusively on mitochondria and OXPHOS for their ATP production. This makes them highly sensitive to OXPHOS inhibitors and is a standard method to confirm the mechanism of action of compounds targeting mitochondrial respiration.

Q3: What is the mechanism of action for the benzene-1,4-disulfonamide series of compounds?

A3: This series of compounds, including the lead compound (1) and its optimized analogs (e.g., DX3-235, DX3-213B), functions as potent inhibitors of OXPHOS Complex I (NADH:ubiquinone oxidoreductase).[1] By inhibiting Complex I, these molecules block the transfer of electrons from NADH, which disrupts the proton gradient across the mitochondrial membrane, leading to decreased ATP production and a reduced NAD+/NADH ratio.

Q4: I am observing precipitation of my benzene-1,4-disulfonamide compound in the cell culture medium. What should I do?

A4: Benzene-1,4-disulfonamides can be hydrophobic and have limited aqueous solubility. Precipitation occurs when the compound's concentration exceeds its solubility limit in the medium. To address this:

  • Prepare a high-concentration stock solution: Dissolve the compound in an organic solvent like DMSO.

  • Minimize final solvent concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity. Always include a vehicle control (media with the same DMSO concentration) in your experiments.

  • Add to serum-containing medium: If applicable, adding the compound to a medium that contains serum can help, as serum proteins can bind to and help solubilize hydrophobic compounds.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions of the inhibitor for long periods. Prepare fresh working solutions from the DMSO stock for each experiment.

Q5: My cells are dying in the galactose control group (without any inhibitor). What could be the cause?

A5: Some cell lines are inherently sensitive to the metabolic stress induced by switching from glucose to galactose.

  • Cell line dependency: Ensure your chosen cell line is suitable for galactose experiments. Some cells may not have sufficient mitochondrial capacity to survive.

  • Adaptation period: Consider adapting the cells to lower glucose concentrations gradually before switching to galactose.

  • Quality of reagents: Ensure the galactose and other media components are of high quality and sterile.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize the inhibitory activities of key benzene-1,4-disulfonamide analogs. This data is crucial for understanding the structure-activity relationship and guiding lead optimization efforts.

Table 1: Inhibitory Concentration (IC50) of Early Analogs in Pancreatic Cancer Cell Lines

CompoundModificationMIA PaCa-2 IC50 (µM)BxPC-3 IC50 (µM)UM16 IC50 (µM)
1 (racemic)Initial Hit--0.58
2 (R-enantiomer)Chiral separation of 1 --0.31
3 (S-enantiomer)Chiral separation of 1 --9.47
51 Piperidine linker0.070.2-
53 Oxadiazole bioisostere0.05--

Data extracted from literature.[3]

Table 2: Potency of Optimized Lead Compounds

CompoundATP Depletion IC50 (nM)Complex I Inhibition IC50 (nM)MIA PaCa-2 IC50 (nM, galactose)
2 (DX2-201)118.5312-
23 (DX3-213B)113.69
65 (DX3-235)NanomolarNanomolar-

Data extracted from literature.[1]

Experimental Protocols & Troubleshooting

Protocol 1: Cell Viability (MTT) Assay in Glucose vs. Galactose Media

This assay measures cellular metabolic activity as an indicator of cell viability. It is used to determine the cytotoxic effects of the inhibitors.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in standard high-glucose culture medium and allow them to adhere overnight.

  • Media Change: The next day, carefully aspirate the glucose-containing medium. Wash the cells once with PBS. Replace with either high-glucose (e.g., 25 mM) or galactose-containing (e.g., 10 mM galactose, glucose-free) medium.

  • Drug Treatment: Add serial dilutions of the benzene-1,4-disulfonamide compounds (prepared in the respective glucose or galactose medium) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[4]

Troubleshooting Guide:

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Regularly calibrate pipettes.
High background in "no cell" control wells Contamination of media or reagents; Spontaneous reduction of MTT.Use sterile technique. Protect MTT solution from light. Ensure the pH of the culture medium is stable.[5]
Low signal or small dynamic range Cell number is too low or too high; Incubation time is not optimal.Optimize cell seeding density and incubation times (both for cell growth and MTT reaction) for your specific cell line.[6]
No difference between glucose and galactose conditions The cell line is not highly dependent on OXPHOS; The inhibitor is not specific to OXPHOS.Confirm the metabolic phenotype of your cell line (e.g., using a Seahorse analyzer). Test other known OXPHOS inhibitors as positive controls.
Protocol 2: ATP Depletion Assay

This assay quantifies the intracellular ATP concentration to directly measure the impact of inhibitors on cellular energy production.

Methodology:

  • Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate and treat with inhibitors as described for the MTT assay (typically in galactose-containing media).

  • Cell Lysis: After the treatment period, add a cell lysis reagent to release intracellular ATP.

  • Luciferase Reaction: Add an ATP monitoring reagent containing luciferase and D-luciferin to the cell lysate.[7] In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, which generates a luminescent signal.[7]

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[7]

  • Data Analysis: Create an ATP standard curve to calculate the absolute ATP concentration in the samples. Normalize the results to cell number or protein concentration.

Troubleshooting Guide:

IssuePossible CauseSolution
Inconsistent luminescence readings Inconsistent timing between reagent addition and reading; Pipetting errors.Use a multi-channel pipette or an automated injector for reagent addition to ensure uniform timing. The signal decreases over time, so read plates promptly and consistently.
High background luminescence ATP contamination from external sources (e.g., bacteria, fingerprints).Use sterile technique and ATP-free pipette tips and reagents.
Unexpectedly high ATP levels after inhibitor treatment For some cell death mechanisms (necrosis), ATP may be released without being consumed.Correlate ATP results with a cell viability assay. Interpret results in the context of the cell death mechanism.[8]
Protocol 3: NAD+/NADH Ratio Assay

This assay measures the ratio of oxidized (NAD+) to reduced (NADH) nicotinamide adenine dinucleotide, providing a direct readout of Complex I inhibition.

Methodology:

  • Sample Preparation: Culture and treat cells with inhibitors. After treatment, harvest the cells and prepare cell lysates using a specialized NAD/NADH extraction buffer.

  • NAD+ and NADH Measurement: The assay typically involves two separate measurements for each sample: one for total NAD+ and NADH (NADt), and one for NADH only. To measure NADH, an aliquot of the lysate is heated (e.g., 60°C for 30 minutes) to decompose NAD+.[9]

  • Enzymatic Cycling Reaction: Add samples and standards to a 96-well plate. Add a reaction mix containing an enzyme that specifically cycles NAD and NADH. This reaction reduces a probe, leading to a colorimetric or fluorescent signal.

  • Signal Measurement: Incubate the plate and read the absorbance or fluorescence at the appropriate wavelength.

  • Calculation: Determine the concentrations of NADt and NADH from a standard curve. Calculate the NAD+ concentration by subtracting NADH from NADt. Finally, calculate the NAD+/NADH ratio.

Troubleshooting Guide:

IssuePossible CauseSolution
Low signal Insufficient cell number; Inefficient extraction.Ensure you start with a sufficient number of cells. Follow the extraction protocol carefully, including any freeze-thaw or homogenization steps.
Inaccurate ratio Incomplete decomposition of NAD+ in the NADH-only samples; Sample pH is not optimal.Ensure the heating step is performed at the correct temperature and for the specified duration. After the heating/acid/base treatment, ensure the sample pH is neutralized before the enzymatic reaction.[10]

Visualizations

Signaling and Experimental Workflows

OXPHOS_Pathway cluster_etc Electron Transport Chain (ETC) cluster_atp ATP Synthesis NADH NADH C1 Complex I (Target of Benzene- 1,4-disulfonamides) NADH->C1 e- NAD NAD+ C1->NAD Q Coenzyme Q C1->Q e- H_out H+ (IMS) C1->H_out H+ pump C3 Complex III Q->C3 e- C2 Complex II C2->Q e- CytC Cytochrome c C3->CytC e- C3->H_out H+ pump C4 Complex IV CytC->C4 e- O2 O₂ C4->O2 C4->H_out H+ pump H2O H₂O O2->H2O H_in H+ (Matrix) C5 Complex V (ATP Synthase) H_out->C5 C5->H_in ATP ATP C5->ATP ADP ADP + Pi ADP->C5 Inhibitor Benzene-1,4- disulfonamides Inhibitor->C1

Caption: OXPHOS pathway with Complex I as the target for benzene-1,4-disulfonamides.

Experimental_Workflow cluster_screening Primary Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Screen Phenotypic Screen (Compound Library) Galactose Galactose Media Assay (High OXPHOS dependency) Screen->Galactose Glucose Glucose Media Assay (High Glycolysis) Screen->Glucose Hit Identify 'Hits' (Selective toxicity in Galactose) Galactose->Hit Glucose->Hit SAR Synthesize Analogs (SAR-guided design) Hit->SAR Hit Compound Potency Assess Potency (IC50 in cancer cells) SAR->Potency Mechanism Confirm Mechanism (ATP & NAD+/NADH Assays) Potency->Mechanism Mechanism->SAR Iterate Lead Identify Lead Compound Mechanism->Lead PK Pharmacokinetics (Metabolic Stability) Lead->PK Efficacy In Vivo Efficacy (e.g., Mouse Models) PK->Efficacy

Caption: Experimental workflow for discovery and optimization of OXPHOS inhibitors.

SAR_Logic cluster_R1 Piperidine Ring Modifications cluster_R2 Amide/Linker Modifications cluster_R3 Bioisosteric Replacement Core Benzene-1,4-disulfonamide Core (Essential for Activity) Stereo Stereochemistry is Critical (R-enantiomer >30x more potent) Subst 3-Substituted Piperidine (Retains Potency) Linker Piperidine Linker (Highly Potent, e.g., Cmpd 51) Fluorine 4,4-Difluoropiperidine (Significantly Improves Potency, e.g., Cmpd 23) Bioisostere Oxadiazole Ring (Replaces t-butyl carbamate) Improves metabolic stability Hydrophobic Terminal Hydrophobic Group (e.g., 3-isopropyl on oxadiazole) Potent Activity (e.g., Cmpd 53) Bioisostere->Hydrophobic

Caption: Key structure-activity relationship (SAR) insights for lead optimization.

References

Technical Support Center: Stability of 3,4-Diaminobenzenesulfonamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Diaminobenzenesulfonamide in aqueous buffers.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My this compound solution appears to be degrading quickly, indicated by a color change or loss of active ingredient concentration. What are the potential causes and how can I mitigate this?

  • Answer: Rapid degradation of this compound in aqueous buffers is often attributed to several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The aromatic diamine structure makes the molecule susceptible to oxidation, which can be accelerated under certain conditions.

    Troubleshooting Steps:

    • pH Optimization: The stability of sulfonamides can be pH-dependent.[3] It is crucial to evaluate the stability of this compound across a range of pH values to determine the optimal pH for your application. Generally, avoiding highly acidic or alkaline conditions is recommended unless specifically required by the experimental protocol.

    • Temperature Control: Elevated temperatures can significantly accelerate degradation rates.[4][5][6] Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C) and protect them from prolonged exposure to ambient or higher temperatures.

    • Light Protection: Aromatic amines can be susceptible to photodegradation.[7][8][9][10] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Use of Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants to the buffer. The compatibility of the antioxidant with your experimental system should be verified.

    • Buffer Selection: The composition of the buffer itself can influence stability.[11] It is advisable to use buffers with minimal reactivity. Phosphate and acetate buffers are common choices, but their catalytic effects should be considered.[12]

Issue 2: Unexpected Peaks Observed During HPLC Analysis

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. Forced degradation studies are intentionally conducted to generate these degradation products to develop and validate a stability-indicating analytical method.[13][14][15] Common degradation pathways for sulfonamides include hydrolysis and oxidation.[16]

    Potential Degradation Products:

    • Oxidation Products: The amino groups on the benzene ring are prone to oxidation, which can lead to the formation of colored quinone-imine or nitroso derivatives.[16]

    • Hydrolysis Products: The sulfonamide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3,4-diaminobenzene and sulfuric acid or a corresponding salt.[17][18][19]

    Troubleshooting Workflow:

    Troubleshooting Unexpected HPLC Peaks start Unexpected Peaks in HPLC check_blank Analyze Buffer Blank start->check_blank Rule out buffer components check_control Analyze Time-Zero Control Sample check_blank->check_control Rule out initial impurities perform_forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) check_control->perform_forced_degradation Investigate potential degradation identify_products Identify Degradation Products (e.g., LC-MS) perform_forced_degradation->identify_products optimize_hplc Optimize HPLC Method for Separation identify_products->optimize_hplc conclusion Confirm Peaks are Degradation Products optimize_hplc->conclusion

    Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound in an aqueous buffer?

A1: To ensure stability, aqueous solutions of this compound should be stored at low temperatures (2-8°C) and protected from light. The optimal pH for storage should be determined experimentally, but near-neutral to slightly acidic conditions are often a good starting point. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, after confirming freeze-thaw stability.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating method.[14][15][20] A typical study involves exposing the compound to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Heating the solid or solution at 80°C for 48-72 hours.

  • Photodegradation: Exposing the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control should be run in parallel.[10]

Q3: What are the key parameters to monitor during a stability study?

A3: The primary parameter to monitor is the concentration of this compound over time using a validated stability-indicating HPLC method. Other important parameters include:

  • Appearance of the solution (e.g., color change, precipitation).

  • pH of the solution.

  • Formation and growth of degradation products.

Data Presentation

Table 1: Influence of pH on the Stability of this compound at 25°C

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
3.0Acetate10098.21.8
5.0Acetate10099.10.9
7.0Phosphate10097.52.5
9.0Borate10092.37.7

Note: The data presented in this table is representative and should be confirmed by experimental studies.

Table 2: Influence of Temperature on the Stability of this compound in pH 7.0 Phosphate Buffer

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
410099.80.2
2510098.81.2
4010095.14.9
6010088.411.6

Note: The data presented in this table is representative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 250-300 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[21]

Protocol 2: Sample Preparation for Stability Studies

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

  • Dilute the stock solution with the desired aqueous buffers to the final working concentration.

  • Filter the solutions through a 0.22 µm filter.

  • Divide the solutions into aliquots in appropriate vials (e.g., amber glass HPLC vials).

  • Store the vials under the specified stability conditions (e.g., different temperatures, light/dark).

  • At each time point, withdraw a vial, allow it to come to the analysis temperature, and analyze by the stability-indicating HPLC method.

Signaling Pathways and Degradation Mechanisms

Potential Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound, focusing on oxidation and hydrolysis, which are common degradation routes for sulfonamides and aromatic amines.

Degradation Pathway parent This compound oxidized Oxidized Products (e.g., Quinone-imines) parent->oxidized Oxidation hydrolyzed Hydrolysis Products (3,4-Diaminobenzene + SO3) parent->hydrolyzed Hydrolysis stress_oxidation Oxidative Stress (e.g., H2O2, light, air) stress_oxidation->parent stress_hydrolysis Hydrolytic Stress (Acid or Base) stress_hydrolysis->parent

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS/MS Methods for Sulfonamide Residue Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of sulfonamide residues in matrices such as food products, environmental samples, and pharmaceuticals is critical for ensuring safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) has traditionally been a robust and reliable method for this purpose. However, the demand for higher sensitivity and specificity has led to the widespread adoption of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of the validation and performance characteristics of a conventional HPLC method versus a more advanced LC-MS/MS method for the determination of sulfonamide residues. The information is supported by established experimental data and protocols to aid researchers in selecting the appropriate analytical technique for their needs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the extraction and analysis of sulfonamide residues using HPLC-FLD and LC-MS/MS.

HPLC with Fluorescence Detection (HPLC-FLD) Method

This method is based on a pre-column derivatization step to make the sulfonamides fluorescent, enhancing detection sensitivity.

a) Sample Preparation (QuEChERS Approach) [1]

  • Weigh 2 grams of a homogenized sample (e.g., chicken muscle) into a 50 mL centrifuge tube.[1]

  • Add 8 mL of water, 10 mL of 1% acetic acid in acetonitrile, and an appropriate amount of internal standard.[1]

  • Shake the tube vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.[1]

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18).

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Evaporate the resulting supernatant to dryness under a gentle stream of nitrogen.

b) Pre-Column Derivatization & Analysis [1]

  • Reconstitute the dried extract in a suitable buffer.

  • Add fluorescamine solution (a fluorogenic reagent specific for primary amines) and vortex to allow the derivatization reaction to complete.[1]

  • Inject the derivatized sample into the HPLC system.

c) Chromatographic Conditions [1]

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient elution using a binary system of methanol and 0.05 M acetate buffer (pH 4.5).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 406 nm and emission at 496 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high selectivity and sensitivity, often simplifying sample preparation and eliminating the need for derivatization.

a) Sample Preparation (Solid-Phase Extraction) [2]

  • Homogenize the sample and extract sulfonamides using a suitable solvent mixture (e.g., ethyl acetate/methanol/acetonitrile).[3]

  • Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or Strata-X).[2]

  • Condition the SPE cartridge with methanol and water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the sulfonamides with methanol or another appropriate solvent.[2]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b) Chromatographic and Mass Spectrometry Conditions [2]

  • Column: High-efficiency C18 column (e.g., Kinetex XB C18).[2]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target sulfonamide.

Performance Data Comparison

The validation of an analytical method is essential to ensure its reliability.[4] Key performance parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7] The following table summarizes typical performance data for the HPLC-FLD and LC-MS/MS methods for determining sulfonamide residues.

Validation Parameter HPLC-FLD Method LC-MS/MS Method Significance
Linearity (R²) > 0.99[8]> 0.99Both methods show excellent linearity, meaning the detector response is directly proportional to the analyte concentration.[4]
Accuracy (Recovery) 75 - 115%[1][3]80 - 115%[2][3]Both methods demonstrate good accuracy, indicating the closeness of the measured value to the true value.
Precision (RSD%) < 15%[1][3]< 10%LC-MS/MS often provides slightly better precision (less scatter in results) due to reduced matrix interference.[9]
Limit of Detection (LOD) 0.02 - 80 µg/kg (ng/g)[1][3]0.01 - 3.0 µg/kg (ng/g)[2][10]LC-MS/MS is significantly more sensitive, capable of detecting residues at much lower concentrations.[2]
Limit of Quantitation (LOQ) 0.25 - 90 µg/kg (ng/g)[1][3]0.1 - 10 µg/kg (ng/g)[10]The lower LOQ of LC-MS/MS allows for reliable quantification of trace-level residues to meet stringent regulatory limits.
Specificity / Selectivity GoodExcellentHPLC-FLD relies on chromatographic separation and specific fluorescence. LC-MS/MS adds a second dimension of mass-based identification (MRM), providing superior selectivity and reducing the risk of false positives.[11]

Methodology & Workflow Visualizations

The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison of the analytical workflows for HPLC-FLD and LC-MS/MS.

HPLC_Validation_Workflow cluster_0 Method Validation Plan cluster_1 Core Validation Parameters (ICH) cluster_2 Conclusion Start Define Method Purpose (e.g., Residue Quantification) Specificity Specificity & Selectivity (Analyte vs. Matrix) Start->Specificity Begin Validation Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Varying parameters) LOD_LOQ->Robustness End Validated Method Robustness->End All criteria met

Caption: Workflow for validating an HPLC analytical method per ICH guidelines.

Method_Comparison_Workflow cluster_hplc HPLC-FLD Workflow cluster_lcms LC-MS/MS Workflow hplc_prep Sample Prep (QuEChERS/Extraction) hplc_deriv Pre-Column Derivatization hplc_prep->hplc_deriv hplc_sep HPLC Separation (C18 Column) hplc_deriv->hplc_sep hplc_det Fluorescence Detection hplc_sep->hplc_det hplc_res Result (Chromatogram) hplc_det->hplc_res lcms_prep Sample Prep (SPE Cleanup) lcms_sep LC Separation (C18 Column) lcms_prep->lcms_sep lcms_ion Ionization (ESI+) lcms_sep->lcms_ion lcms_det MS/MS Detection (Triple Quad) lcms_ion->lcms_det lcms_res Result (Mass Spectrum) lcms_det->lcms_res start_node Sample start_node->hplc_prep start_node->lcms_prep

References

Comparative Analysis of Derivatization Reagents for Sialic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 1,2-diamino-4,5-methylenedioxybenzene (DMB) and an exploratory look at 3,4-Diaminobenzenesulfonamide for the quantitative analysis of sialic acids in biological and pharmaceutical samples.

For researchers, scientists, and drug development professionals engaged in the analysis of glycoproteins, accurate quantification of sialic acids is a critical aspect of product characterization and quality control. Sialylation can significantly impact the efficacy, stability, and immunogenicity of biotherapeutics. The most common analytical approach involves the derivatization of sialic acids to introduce a fluorescent tag, enabling sensitive detection by High-Performance Liquid Chromatography (HPLC).

This guide provides a detailed comparative analysis of the well-established derivatizing agent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), and explores the potential, albeit currently undocumented, use of this compound for this application.

Overview of Derivatization Chemistry

Sialic acids, being α-keto acids, can undergo a condensation reaction with o-phenylenediamine derivatives to form highly fluorescent quinoxaline derivatives. This reaction forms the basis of pre-column derivatization for HPLC analysis with fluorescence detection, a method favored for its high sensitivity and specificity.

1,2-Diamino-4,5-methylenedioxybenzene (DMB): The Gold Standard

DMB is the most widely used and well-validated reagent for the derivatization of sialic acids. Its reaction with the α-keto acid group of sialic acid results in a stable, highly fluorescent product that can be readily analyzed by reversed-phase HPLC.

Performance Characteristics of DMB
ParameterPerformance Data
Sensitivity High, with detection limits in the low picomole to femtomole range.
Specificity Highly specific for α-keto acids, minimizing interference from other monosaccharides.
Reaction Conditions Typically requires acidic conditions (e.g., acetic acid) and elevated temperatures (50-60°C) for a duration of 2-3 hours.
Stability of Derivative The DMB-sialic acid derivative is relatively stable, but should be protected from light and analyzed within 24-48 hours for optimal results.[1]
Commercial Availability Readily available from numerous chemical suppliers, often as a component of sialic acid analysis kits.
Experimental Protocol for DMB Derivatization

The following is a typical protocol for the derivatization of sialic acids released from a glycoprotein sample.

1. Release of Sialic Acids:

  • Glycoprotein samples are subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) to release terminal sialic acids.

2. Derivatization with DMB:

  • The hydrolyzed sample is mixed with a freshly prepared DMB labeling solution. A typical DMB labeling solution contains:

    • DMB dihydrochloride

    • A reducing agent (e.g., sodium hydrosulfite) to prevent oxidation of DMB.

    • 2-Mercaptoethanol as an antioxidant.

    • Acetic acid to provide the necessary acidic environment.

  • The reaction mixture is incubated at 50-60°C for 2-3 hours in the dark.

3. HPLC Analysis:

  • The reaction is stopped by dilution with a suitable solvent (e.g., water or mobile phase).

  • The derivatized sample is then injected into a reversed-phase HPLC system.

  • Separation is typically achieved on a C18 column with a mobile phase consisting of an acetonitrile/methanol/water mixture.

  • Detection is performed using a fluorescence detector with excitation and emission wavelengths of approximately 373 nm and 448 nm, respectively.

Logical Workflow for Sialic Acid Analysis using DMB

DMB_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Hydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Glycoprotein->Hydrolysis Release Released_SA Released Sialic Acids Hydrolysis->Released_SA Reaction Incubation (50-60°C, 2-3h, dark) Released_SA->Reaction DMB_Reagent DMB Labeling Solution DMB_Reagent->Reaction Derivatized_SA DMB-Labeled Sialic Acids Reaction->Derivatized_SA HPLC RP-HPLC Separation (C18 Column) Derivatized_SA->HPLC Fluorescence Fluorescence Detection (Ex: 373nm, Em: 448nm) HPLC->Fluorescence Data Quantitative Data Fluorescence->Data

Caption: Workflow for sialic acid analysis using DMB derivatization.

This compound: An Unexplored Alternative

A thorough review of the scientific literature reveals a significant lack of published data on the use of this compound as a derivatizing agent for sialic acid analysis. While its chemical structure, featuring an o-phenylenediamine moiety, suggests a potential for reacting with α-keto acids in a manner analogous to DMB, there are no established protocols or performance data available.

Hypothetical Reaction Pathway

Based on the known chemistry of o-phenylenediamines with α-keto acids, a hypothetical reaction between this compound and sialic acid can be proposed. The reaction would likely proceed through a similar condensation mechanism to form a fluorescent quinoxaline derivative. The presence of the sulfonamide group would be expected to alter the physicochemical properties of the resulting derivative, potentially influencing its chromatographic behavior and fluorescence characteristics.

Hypothetical_Reaction Sialic_Acid Sialic Acid (α-keto acid) Plus + Sialic_Acid->Plus Diaminobenzenesulfonamide This compound Arrow Condensation (Hypothetical) Diaminobenzenesulfonamide->Arrow Plus->Diaminobenzenesulfonamide Derivative Fluorescent Quinoxaline Derivative (Sulfonated) Arrow->Derivative

Caption: Hypothetical reaction of sialic acid with this compound.

Potential Advantages and Disadvantages (Theoretical)

Without experimental data, any discussion of the performance of this compound remains speculative.

  • Potential Advantages: The sulfonamide group could potentially enhance the water solubility of the derivative, which might be advantageous in certain HPLC applications. It could also alter the fluorescence properties, possibly leading to different optimal excitation and emission wavelengths or quantum yields.

  • Potential Disadvantages: The reactivity of this compound with sialic acids is unknown. The reaction conditions, efficiency, and the stability of the resulting derivative would all need to be empirically determined. The sulfonamide group might also introduce undesirable chromatographic properties or quenching of fluorescence.

Comparative Summary

Feature1,2-Diamino-4,5-methylenedioxybenzene (DMB)This compound
Status Well-established, widely used, and validated. Not reported in the literature for sialic acid analysis.
Principle Forms a highly fluorescent quinoxaline derivative with the α-keto acid group of sialic acid.Theoretically could form a fluorescent quinoxaline derivative.
Protocol Detailed and optimized protocols are readily available.No established protocol exists.
Performance High sensitivity, specificity, and reproducibility.Performance is unknown.
Data Extensive experimental data supporting its use is available.No experimental data is available.

Conclusion and Recommendations

For researchers requiring a reliable, sensitive, and well-documented method for the quantification of sialic acids, 1,2-diamino-4,5-methylenedioxybenzene (DMB) remains the unequivocal choice. Its performance has been extensively validated, and a wealth of literature is available to support its application.

The use of This compound for this purpose is currently not supported by any published data. While its chemical structure suggests a potential for derivatization, significant research and development would be required to establish a viable analytical method. This would involve optimizing reaction conditions, characterizing the fluorescent properties of the derivative, and validating the method's performance in terms of sensitivity, specificity, linearity, and accuracy.

Therefore, for routine analysis and in regulated environments, adherence to the established DMB-HPLC method is strongly recommended. The exploration of alternative reagents like this compound may represent an area for future research but does not currently offer a practical alternative to the gold standard.

References

Cross-Validation of Analytical Methods for the Quantification of 3,4-Diaminobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,4-Diaminobenzenesulfonamide is critical for ensuring product quality and safety. This guide provides an objective comparison of the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.

HPLC-UV is a cost-effective and robust technique suitable for routine analysis and quality control, whereas LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification and confirmatory analysis.[1]

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS/MS for the analysis of sulfonamides is summarized below. These values represent typical performance characteristics and can be used as a baseline for method development and validation for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL< 0.5 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 10%
Specificity HighVery High
Throughput MediumMedium
Cost MediumHigh

Table 1: Comparison of Quantitative Performance Data for Analytical Methods. Data synthesized from various sources on sulfonamide analysis.[2]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Comparison & Validation cluster_reporting Reporting Sample Bulk Sample of This compound Stock Prepare Stock Solution Sample->Stock Spiked Prepare Spiked Samples (Low, Medium, High Conc.) Stock->Spiked HPLC Analyze via HPLC-UV Spiked->HPLC LCMS Analyze via LC-MS/MS Spiked->LCMS Compare Compare Results: - Linearity - Accuracy - Precision - LOD/LOQ HPLC->Compare LCMS->Compare Conclusion Method Equivalency Decision Compare->Conclusion Report Generate Cross-Validation Report Conclusion->Report

A typical workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are representative protocols for the quantification of sulfonamides using HPLC-UV and LC-MS/MS. These can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

a. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[2]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at a minimum of five different concentrations.[3]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).[2] An isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry, typically at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.[2]

c. Validation Parameters:

  • Linearity: Assessed by a linear regression of the peak area versus the concentration of the calibration standards. The correlation coefficient (R²) should be > 0.999.[2]

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels.[1]

  • Precision: Evaluated by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should be < 2%.[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio of low-concentration samples, typically 3:1 for LOD and 10:1 for LOQ.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids.

a. Sample Preparation:

  • For biological samples (e.g., plasma): Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins.[2]

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[1]

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is commonly used for sulfonamides.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) of a specific precursor/product ion transition for this compound.[2]

c. Validation Parameters:

  • Linearity: Assessed as described for HPLC-UV.

  • Accuracy and Precision: Determined by analyzing spiked blank matrix samples at various concentration levels.[1]

  • LOD and LOQ: Determined from the analysis of spiked blank matrix samples.[1]

By following these guidelines and adapting the provided protocols, researchers can effectively develop, validate, and cross-validate analytical methods for the accurate quantification of this compound, ensuring reliable data for research and drug development.

References

A Researcher's Guide to Sialic Acid Derivatization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sialic acid analysis, the choice of derivatization agent is a critical determinant of experimental success. This guide provides an objective comparison of common derivatization agents, supported by experimental data and detailed protocols, to facilitate informed decision-making in your analytical workflows.

Sialic acids, terminal monosaccharides on glycan chains, play pivotal roles in numerous biological processes. Their accurate quantification and characterization are crucial in fields ranging from cancer biology to the development of biopharmaceuticals. However, the inherent instability of the sialic acid glycosidic linkage and the presence of linkage isomers (α2,3-, α2,6-, and α2,8-) necessitate derivatization prior to analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Mass Spectrometry (MS). This guide delves into the efficacy of various derivatization agents, offering a comparative overview of their performance.

Quantitative Comparison of Sialic Acid Derivatization Agents

The selection of a derivatization agent significantly impacts the sensitivity, specificity, and throughput of sialic acid analysis. Below is a summary of quantitative data for commonly used agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and instrumentation across different studies.

Derivatization Agent/MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
1,2-Diamino-4,5-methylenedioxybenzene (DMB) HPLC-Fluorescence320 amol - 6.00 pg[1][2]18.0 pg[2]High sensitivity and specificity.[3] Well-established method.DMB reagent and derivatives are light-sensitive.[4] Potential for multiple products.[2]
4,5-Dimethylbenzene-1,2-diamine (DMBA) HPLC-Fluorescence6.00 pg (Neu5Ac), 8.80 pg (Neu5Gc)[2]18.0 pg (Neu5Ac), 29.0 pg (Neu5Gc)[2]Stable and inexpensive reagent, stable derivative.[2]Less commonly used than DMB.
3,4-Diaminotoluene (DAT) LC-MS/MS-20 ng/mL (in plasma)[5]Stable and inexpensive reagent, provides stable product with high MS response.[5]Primarily used for MS detection.
o-Phenylenediamine (OPD) HPLC-Fluorescence--More stable and cost-effective alternative to DMB.[6]Less sensitive than DMB.[6]
Sialic Acid Linkage-Specific Alkylamidation (SALSA) Mass Spectrometry--Allows for differentiation of α2,3- and α2,6-linkage isomers by mass difference.[7] Fully stabilizes both linkage types.[7]Multi-step procedure requiring careful optimization.[8]
Ethyl Esterification / Amidation Mass Spectrometry--Enables linkage-specific analysis (α2,3- vs. α2,6-).[9][10] Enhances stability for MALDI-MS.[11]Potential for incomplete conversion and side products.[12]

Experimental Workflows and Derivatization Chemistry

Visualizing the experimental workflow and the underlying chemical reactions is crucial for understanding and implementing these derivatization techniques.

General Workflow for Sialic Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Release Release of Sialic Acids (Acid Hydrolysis or Neuraminidase) Glycoprotein->Release Glycoprotein->Release Released_SA Released Sialic Acids Derivatization Derivatization with Agent (e.g., DMB, SALSA) Release->Derivatization Released_SA->Derivatization Derivatized_SA Derivatized Sialic Acids Analysis HPLC-Fluorescence or LC-MS Analysis Derivatization->Analysis Derivatized_SA->Analysis

Caption: A generalized workflow for the analysis of sialic acids from glycoprotein samples.

The choice of derivatization agent dictates the specific chemical transformation that occurs.

Derivatization Chemistry of Sialic Acid with DMB Sialic_Acid Sialic Acid (α-keto acid) Product Fluorescent Quinoxalinone Derivative Sialic_Acid->Product + DMB DMB DMB (1,2-diamino-4,5-methylenedioxybenzene)

Caption: Reaction of sialic acid with DMB to form a fluorescent derivative.

For linkage-specific analysis by mass spectrometry, the derivatization strategies are designed to introduce a mass difference between the isomers.

Linkage-Specific Derivatization (Lactonization vs. Esterification) cluster_a23 α2,3-Linked Sialic Acid cluster_a26 α2,6-Linked Sialic Acid a23_SA α2,3-Sialic Acid Lactone Lactonization a23_SA->Lactone a26_SA α2,6-Sialic Acid Ester Ethyl Esterification a26_SA->Ester

Caption: Differential derivatization of α2,3- and α2,6-linked sialic acids.

Detailed Experimental Protocols

Protocol 1: DMB Derivatization for HPLC-Fluorescence Analysis

This protocol is adapted from established methods for the fluorescent labeling of sialic acids.[4][13][14]

1. Release of Sialic Acids:

  • Resuspend the glycoprotein sample in 2 M acetic acid.

  • Incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.

  • Dry the sample completely using a vacuum centrifuge.

2. Preparation of DMB Labeling Reagent (prepare fresh):

  • In a microcentrifuge tube, mix:

    • 7 mM 1,2-diamino-4,5-methylenedioxybenzene (DMB)

    • 1 M 2-mercaptoethanol

    • 18 mM sodium hydrosulfite

    • 0.75 M acetic acid

  • Vortex until all components are dissolved. The solution should be prepared in the dark due to the light sensitivity of DMB.

3. Derivatization Reaction:

  • Dissolve the dried, released sialic acids in the DMB labeling reagent.

  • Incubate the mixture at 50°C for 2.5 to 3 hours in the dark.[3][14]

  • Stop the reaction by adding a volume of water or mobile phase.

4. HPLC Analysis:

  • Inject the derivatized sample onto a reversed-phase C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for separation.

  • Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at approximately 373 nm and emission at 448 nm.[3]

Protocol 2: Sialic Acid Linkage-Specific Alkylamidation (SALSA) for Mass Spectrometry

This protocol provides a method to differentiate α2,3- and α2,6-linked sialic acids by introducing different alkylamide groups.[7][15]

1. N-Glycan Release:

  • Denature the glycoprotein sample.

  • Release the N-glycans using PNGase F.

  • Purify the released N-glycans using a suitable solid-phase extraction (SPE) method.

2. First Alkylamidation (for α2,6-linked sialic acids):

  • To the purified N-glycans, add a solution of a primary amine (e.g., ethylamine) and a carbodiimide coupling reagent (e.g., EDC) in a suitable solvent.

  • This step selectively amidates the carboxyl group of α2,6-linked sialic acids.

3. Second Alkylamidation (for α2,3-linked sialic acids):

  • Add a different primary amine (e.g., propylamine) to the reaction mixture.

  • This step amidates the carboxyl group of the α2,3-linked sialic acids, which are less reactive in the first step.

4. Purification and MS Analysis:

  • Purify the derivatized glycans using SPE.

  • Analyze the sample by MALDI-TOF MS or LC-MS. The mass difference between the two different alkylamide additions allows for the differentiation of the α2,3- and α2,6-linkages.

Protocol 3: Ethyl Esterification and Amidation for Linkage-Specific MS Analysis

This method relies on the differential reactivity of the two major sialic acid linkages to form distinct derivatives.[9]

1. N-Glycan Release and Purification:

  • Follow the same procedure as in the SALSA protocol to obtain purified N-glycans.

2. Ethyl Esterification and Lactonization:

  • Dissolve the N-glycans in ethanol.

  • Add a carbodiimide coupling reagent (e.g., EDC) and a catalyst (e.g., HOBt).

  • Incubate the reaction. Under these conditions, α2,6-linked sialic acids are converted to ethyl esters, while α2,3-linked sialic acids form lactones.[9]

3. Lactone Opening and Amidation:

  • Add an ammonia solution to the reaction mixture.

  • This opens the lactone ring of the α2,3-linked sialic acids and converts the carboxyl group to a stable amide. The ethyl ester of the α2,6-linked sialic acids remains largely intact.[12]

4. Purification and MS Analysis:

  • Purify the derivatized glycans.

  • Analyze by MS. The mass difference between the ethyl ester and the amide allows for the differentiation of the sialic acid linkages.

Conclusion

The choice of a sialic acid derivatization agent is a multifaceted decision that depends on the analytical platform, the specific research question, and the required sensitivity. For highly sensitive quantification using HPLC, DMB remains a popular choice, though its light sensitivity requires careful handling. For linkage-specific analysis, which is critical for understanding the functional implications of sialylation, MS-based methods like SALSA and ethyl esterification/amidation are indispensable. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to accurately and reliably characterize sialic acids in their samples, ultimately advancing our understanding of their complex roles in biology and disease.

References

Accuracy and precision of 3,4-Diaminobenzenesulfonamide HPLC-fluorescence method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of sulfonamides is paramount for ensuring the safety and efficacy of pharmaceuticals and monitoring their presence in various matrices. While methods for the specific analysis of 3,4-Diaminobenzenesulfonamide are not extensively detailed in publicly available literature, this guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method with other common analytical techniques for the determination of sulfonamides. The performance data presented here for various sulfonamides can be considered indicative of the expected performance for structurally similar compounds like this compound.

The primary analytical methods compared in this guide are:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of the different analytical methods for the quantification of various sulfonamides. This data has been compiled from multiple studies to provide a broad overview of the accuracy and precision of each technique.

Table 1: Performance of HPLC-FLD for Sulfonamide Analysis

Analyte(s)MatrixRecovery (%)Repeatability (RSD %)Reproducibility (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, SulfamethoxazoleFeeds79.3 - 114.02.7 - 9.15.9 - 14.934.5 - 79.541.3 - 89.9[1][2][3][4]
Sulfacetamide, Sulfapyridine, Sulfamerazine, etc.Honey73.5 - 94.14.35 - 16.60-2 - 55 - 10
16 SulfonamidesChicken64.3 - 106.60.3 - 13.9-1 - 67.4-[5]
Nine SulfonamidesChicken Muscle76.8 - 95.21.5 - 4.7-0.02 - 0.39 (ng/g)0.25 - 1.30 (ng/g)[6]

Table 2: Performance of Alternative Methods for Sulfonamide Analysis

MethodAnalyte(s)MatrixRecovery (%)Precision (RSD %)LODLOQReference
HPLC-UV 4-Amino Benzene SulphonamideSulfonamide HCl85 - 115-0.066 - 0.067 µg/mL0.200 - 0.202 µg/mL[7][8]
LC-MS/MS 11 SulfonamidesWater & Foods74.3 - 107.2< 9.56--[9]
LC-MS/MS 21 SulfonamidesSalmon Flesh--Confirmed at 25 ng/g-[10]
UPLC-MS/MS 4 Genotoxic ImpuritiesAPIs94.9 - 115.5-0.1512 - 0.3897 ng/mL-[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for the quantification of sulfonamides using HPLC-FLD and a common alternative, LC-MS/MS.

HPLC-Fluorescence Detection (with Pre-column Derivatization)

This method typically involves the derivatization of sulfonamides with a fluorescent reagent, such as fluorescamine, to enhance their detection by a fluorescence detector.

1. Sample Preparation (Example: Feed Samples)[1][2]

  • Extraction: Extract a homogenized sample with a mixture of ethyl acetate, methanol, and acetonitrile.

  • Clean-up: Perform solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge to remove interfering matrix components.

  • Derivatization: Evaporate the eluate and reconstitute the residue in a suitable buffer. Add a solution of fluorescamine in acetone and allow the reaction to proceed in the dark.

2. HPLC-FLD Conditions[1][2]

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18).

  • Mobile Phase: A gradient elution system using a mixture of acetic acid, methanol, and acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Fluorescence Detection: Excitation and emission wavelengths are set according to the fluorescent derivative formed (e.g., for fluorescamine derivatives, λex ≈ 405 nm and λem ≈ 495 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the direct analysis of sulfonamides without the need for derivatization.

1. Sample Preparation (General)[9]

  • Extraction: Extract the sample with an appropriate solvent (e.g., acetonitrile).

  • Clean-up: Depending on the matrix complexity, a clean-up step such as SPE may be necessary. For cleaner samples, a simple protein precipitation followed by centrifugation and filtration might be sufficient.

2. LC-MS/MS Conditions[9][10][11]

  • Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions for each sulfonamide are monitored for high selectivity and sensitivity.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of sulfonamides using the HPLC-fluorescence method with pre-column derivatization.

experimental_workflow sample Sample Collection (e.g., Feed, Honey, Tissue) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) homogenization->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup derivatization Pre-column Derivatization (with Fluorescamine) cleanup->derivatization hplc HPLC Separation (Reversed-Phase C18) derivatization->hplc detection Fluorescence Detection hplc->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for sulfonamide analysis by HPLC-FLD.

References

Navigating the Analytical Limits: A Comparative Guide to 3,4-Diaminobenzenesulfonamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying 3,4-Diaminobenzenesulfonamide is crucial for ensuring the quality and safety of pharmaceutical products. This guide provides a comparative overview of analytical techniques, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) as key performance indicators.

This compound is a key chemical intermediate and potential impurity in the synthesis of various sulfonamide drugs. Its accurate detection and quantification at trace levels are paramount for regulatory compliance and drug efficacy. This guide delves into the performance of common analytical methodologies, offering a direct comparison of their capabilities.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of sulfonamides and their impurities.

While specific validated methods detailing the LOD and LOQ for this compound are not widely published, data for the closely related compound, sulfanilamide (4-aminobenzenesulfonamide), and general sulfonamide assays provide valuable benchmarks.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
RP-HPLC-UV 4-Aminobenzenesulfonamide0.066 µg/mL0.200 µg/mLSulphonamide Hydrochloride
LC-MS/MS Various Sulfonamides0.3 - 5 ng/g1 - 19 ng/gLivestock Tissues

Table 1: Comparison of reported LOD and LOQ values for sulfonamide analysis using different analytical techniques. It is important to note that the HPLC-UV data is for 4-Aminobenzenesulfonamide, a related but distinct compound from this compound. The LC-MS/MS data represents a range for various sulfonamides and illustrates the typical sensitivity of this technique.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible and reliable analytical results. Below are generalized yet detailed methodologies for determining the LOD and LOQ of sulfonamide compounds, which can be adapted for this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of sulfonamide impurities in drug substances.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible or Photodiode Array (PDA) detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Blank matrix (the drug substance without the analyte of interest)

3. Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous phase (e.g., water or a buffer) and an organic phase (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of this compound from other components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

  • Injection Volume: Typically 10-20 µL.

4. LOD and LOQ Determination:

The LOD and LOQ can be determined using several approaches as per the International Council for Harmonisation (ICH) guidelines:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined at a ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of regression lines (a minimum of three calibration curves should be prepared).

      • S = the mean slope of the calibration curves.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

1. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Analytical column: A suitable C18 or other appropriate column for reversed-phase chromatography.

2. Reagents and Materials:

  • As per HPLC protocol, with the addition of a volatile acid (e.g., formic acid) or buffer (e.g., ammonium formate) to the mobile phase to facilitate ionization.

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution is typically employed to effectively separate the analyte from the matrix components.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamides.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions.

4. LOD and LOQ Determination: The principles for determining LOD and LOQ are similar to those for HPLC-UV. The signal-to-noise ratio method is widely used. A series of dilutions of the this compound standard are injected, and the concentration at which the signal is consistently distinguishable from the baseline noise (S/N ≥ 3) is considered the LOD. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10).

Visualizing the Workflow

To better understand the logical flow of determining these critical analytical parameters, the following diagrams illustrate the general workflows.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_calc Calculation prep_standards Prepare Standard Solutions (including low concentrations) analyze_samples Analyze Samples (HPLC-UV or LC-MS/MS) prep_standards->analyze_samples prep_blanks Prepare Blank Samples prep_blanks->analyze_samples eval_sn Evaluate Signal-to-Noise Ratio analyze_samples->eval_sn eval_cal Construct Calibration Curve (for slope and SD method) analyze_samples->eval_cal calc_lod Calculate LOD (S/N=3 or 3.3σ/S) eval_sn->calc_lod calc_loq Calculate LOQ (S/N=10 or 10σ/S) eval_sn->calc_loq eval_cal->calc_lod eval_cal->calc_loq

Caption: General workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Analytical_Method_Selection_Logic node_result node_result start Assay Requirement sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes node_result_hplc HPLC-UV may be a suitable method sensitivity->node_result_hplc No instrument LC-MS/MS Available? matrix->instrument Yes matrix->node_result_hplc No instrument->node_result_hplc No node_result_lcmsms LC-MS/MS is the preferred method instrument->node_result_lcmsms Yes

Comparative Analysis of Chemical Transformations in Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonamide Drug Stability and Transformation

Sulfonamide antibiotics, a cornerstone of antimicrobial therapy, undergo a variety of chemical changes through metabolic processes, photodegradation, and hydrolysis. These transformations are critical to their pharmacokinetic profiles, potential for toxicity, and environmental impact. This guide provides a comparative overview of these chemical changes, supported by experimental data and detailed methodologies, to aid in research and drug development.

Metabolic Transformations: In Vivo Chemical Alterations

Once administered, sulfonamides are primarily metabolized in the liver, undergoing Phase I and Phase II biotransformation reactions. The predominant metabolic pathways result in derivatives with altered solubility and biological activity.

  • N-acetylation: This is a major metabolic route where the aromatic amino group (N4) is acetylated, a reaction catalyzed by N-acetyltransferase enzymes. The resulting N4-acetylsulfonamides are often less active but can have lower solubility, potentially leading to crystalluria.[1]

  • Glucuronidation: The sulfonamide nitrogen (N1) can be conjugated with glucuronic acid. This process, mediated by UDP-glucuronosyltransferases, significantly increases the water solubility of the drug, facilitating its renal excretion.[2]

  • Oxidation: Hydroxylation of the aromatic ring or the heterocyclic substituent is another metabolic pathway, leading to oxidized metabolites.[1]

  • Cleavage: The sulfonamide bond (S-N) or the bond between the benzene ring and the sulfur atom (C-S) can be cleaved, though this is generally a minor pathway.[3]

Environmental Degradation: Abiotic Chemical Changes

The stability of sulfonamides in the environment is a significant concern due to their potential to promote antibiotic resistance. Photodegradation and hydrolysis are the primary abiotic degradation pathways.

  • Photodegradation: Exposure to sunlight can induce significant degradation of sulfonamides in aqueous environments. Key photochemical reactions include the cleavage of the S-N bond, extrusion of sulfur dioxide (SO2), and hydroxylation of the aromatic ring. The rate and products of photodegradation are influenced by factors such as pH and the presence of dissolved organic matter.[4]

  • Hydrolysis: Sulfonamides are generally stable to hydrolysis at neutral pH and ambient temperatures.[5][6] However, under acidic or alkaline conditions, cleavage of the S-N bond can occur, yielding sulfanilic acid and the corresponding heterocyclic amine.[3][6]

Comparative Data on Sulfonamide Transformations

The following tables provide a summary of quantitative data on the metabolism and degradation of representative sulfonamide drugs.

Table 1: Predominant Metabolic Pathways and Excretion Products of Common Sulfonamides

SulfonamideMajor Metabolic PathwayKey Metabolite(s)Approximate Percentage of Metabolites in UrineCitation(s)
SulfamethoxazoleN-acetylation, GlucuronidationN4-acetylsulfamethoxazole, Sulfamethoxazole N1-glucuronide43% as N4-acetylated derivative[1]
SulfadiazineN-acetylationN4-acetylsulfadiazineVaries, can be significant
SulfamethazineN-acetylationN4-acetylsulfamethazineVaries depending on species

Table 2: Photodegradation Kinetics of Selected Sulfonamides in Aqueous Solution

SulfonamideExperimental ConditionPseudo-First-Order Rate Constant (k)Half-life (t1/2)Citation(s)
SulfadiazineUV/Na₂S₂O₈ system0.0245 min⁻¹Not specified[7]
SulfamethizoleUV/NaBrO₃ systemNot specified, but highest in this systemNot specified[7]
SulfamethoxazoleUV/Na₂S₂O₈ system0.0283 min⁻¹Not specified[7]
SulfathiazoleUV/H₂O₂ system0.0141 min⁻¹Not specified[7]

Table 3: Hydrolytic Stability of Sulfonamides Under Different pH Conditions at 25°C

SulfonamidepH 4.0pH 7.0pH 9.0Citation(s)
SulfadiazineUnstable (t₀.₅ < 1 year)Stable (t₀.₅ > 1 year)Stable (t₀.₅ > 1 year)[5]
SulfaguanidineUnstable (t₀.₅ < 1 year)Stable (t₀.₅ > 1 year)Stable (t₀.₅ > 1 year)[5]
SulfamethoxazoleStable (t₀.₅ > 1 year)Stable (t₀.₅ > 1 year)Stable (t₀.₅ > 1 year)[5]
SulfachloropyridazineStable (t₀.₅ > 1 year)Unstable (t₀.₅ < 1 year)Stable (t₀.₅ > 1 year)[5]
SulfamethoxypyridazineStable (t₀.₅ > 1 year)Unstable (t₀.₅ < 1 year)Stable (t₀.₅ > 1 year)[5]

Experimental Protocols

Protocol 1: Colorimetric Determination of Sulfonamides (Bratton-Marshall Method)

This method is a classic and widely used colorimetric assay for the quantification of sulfonamides containing a primary aromatic amine.

Procedure:

  • Diazotization: The primary aromatic amine of the sulfonamide is reacted with sodium nitrite in an acidic solution (e. g. , hydrochloric acid) to form a diazonium salt.[8][9]

  • Removal of Excess Nitrite: Excess nitrous acid is removed by the addition of ammonium sulfamate.[8]

  • Coupling Reaction: The diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) to form a stable and intensely colored azo dye.[8][9]

  • Spectrophotometric Measurement: The absorbance of the resulting purple-pink solution is measured at its wavelength of maximum absorbance (around 540-545 nm) using a UV-Vis spectrophotometer.[8][10]

  • Quantification: The concentration of the sulfonamide in the sample is determined by comparing its absorbance to a calibration curve prepared from known concentrations of a sulfonamide standard.[8]

Protocol 2: Analysis of Sulfonamides and Transformation Products by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the simultaneous analysis of multiple sulfonamides and their transformation products in complex matrices.

Procedure:

  • Sample Preparation:

    • Water Samples: Solid-phase extraction (SPE) using a cartridge like Oasis HLB is commonly employed to concentrate the analytes and remove interfering matrix components.[11]

    • Soil/Sediment Samples: Analytes are typically extracted from the solid matrix using an organic solvent (e. g. , methanol), followed by a clean-up step.[12]

    • Biological Fluids: Protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common first step to remove proteins before further clean-up or direct injection.[2]

  • Chromatographic Separation (UHPLC):

    • A reversed-phase column (e. g. , C18) is used to separate the sulfonamides and their transformation products based on their hydrophobicity.[13]

    • A gradient elution with a mobile phase consisting of an aqueous component (e. g. , water with formic acid) and an organic component (e. g. , acetonitrile or methanol) is typically used.[13]

  • Mass Spectrometric Detection (MS/MS):

    • Electrospray ionization (ESI) in positive ion mode is generally used to ionize the target analytes.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound, providing high selectivity and sensitivity.

  • Quantification: The concentration of each analyte is determined from a calibration curve, often using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.

Visualizations of Key Pathways and Workflows

mechanism_of_action cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid (Essential for DNA synthesis) DHF->THF Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action via competitive inhibition.

experimental_workflow cluster_workflow Analytical Workflow for Transformation Products cluster_analysis Instrumental Analysis start Sample Collection (Water, Soil, Biological Fluid) extraction Extraction & Clean-up (e.g., SPE) start->extraction analysis UHPLC-MS/MS Analysis extraction->analysis separation Chromatographic Separation detection Mass Spectrometric Detection separation->detection Ionization data Data Analysis detection->data results Identification & Quantification of Parent Drug & TPs data->results

Caption: Workflow for analyzing sulfonamide transformation products.

degradation_overview cluster_pathway Major Chemical Changes of Sulfonamides Parent Parent Sulfonamide Metabolism Metabolites (e.g., N4-acetyl, N1-glucuronide) Parent->Metabolism In Vivo Metabolism Photodegradation Photodegradation Products (e.g., Cleavage Products) Parent->Photodegradation Sunlight Exposure Hydrolysis Hydrolysis Products (e.g., Sulfanilic Acid) Parent->Hydrolysis Acidic/Alkaline Conditions

Caption: Overview of major sulfonamide transformation pathways.

References

Evaluating the Stability of 3,4-Diaminobenzenesulfonamide Derivatives Under Stress Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of 3,4-Diaminobenzenesulfonamide and its hypothetical derivatives under various stress conditions. The objective is to offer a framework for evaluating the intrinsic stability of these compounds, which is a critical step in the early stages of drug development.[1] The experimental data presented herein is illustrative, designed to guide researchers in setting up their own stability-indicating studies.

Forced degradation studies are essential for understanding the chemical behavior of a drug substance, which helps in developing stable formulations and selecting appropriate storage conditions.[2][3] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[2]

Comparative Stability Data

The following tables summarize the hypothetical degradation data for this compound and two of its derivatives:

  • Derivative A: N-acetyl-3,4-diaminobenzenesulfonamide

  • Derivative B: 5-Chloro-3,4-diaminobenzenesulfonamide

These derivatives were chosen to illustrate the potential impact of functional group modification on the overall stability of the parent molecule. The data represents the percentage of degradation observed after a specified duration of stress.

Table 1: Stability Data under Hydrolytic Stress Conditions

CompoundAcid Hydrolysis (0.1N HCl, 80°C, 24h)Base Hydrolysis (0.1N NaOH, 80°C, 24h)Neutral Hydrolysis (Water, 80°C, 24h)
This compound15%8%< 2%
Derivative A25% (deacetylation)12%< 2%
Derivative B12%7%< 2%

Table 2: Stability Data under Oxidative, Photolytic, and Thermal Stress

CompoundOxidative (3% H₂O₂, RT, 24h)Photolytic (ICH Q1B), 1.2 million lux hours, 200 W h/m²Thermal (Solid state, 100°C, 48h)
This compound35%18%5%
Derivative A30%15%4%
Derivative B40%22%7%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established guidelines for forced degradation studies.[2][3][4]

General Sample Preparation

A stock solution of each compound (this compound, Derivative A, and Derivative B) is prepared by dissolving 10 mg of the substance in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.

Hydrolytic Stress
  • Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1N hydrochloric acid is added. The mixture is heated in a water bath at 80°C for 24 hours. After cooling to room temperature, the solution is neutralized with an appropriate volume of 0.1N sodium hydroxide.

  • Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1N sodium hydroxide is added. The mixture is heated in a water bath at 80°C for 24 hours. After cooling to room temperature, the solution is neutralized with an appropriate volume of 0.1N hydrochloric acid.

  • Neutral Hydrolysis: To 1 mL of the stock solution, 1 mL of purified water is added. The mixture is heated in a water bath at 80°C for 24 hours and then cooled to room temperature.

Oxidative Stress

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature for 24 hours, protected from light.

Photolytic Stress

A sample of the solid drug substance is spread in a thin layer in a suitable transparent container. The sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.[5][6][7] A control sample is kept in the dark under the same temperature conditions.

Thermal Stress

A sample of the solid drug substance is placed in a thermostatically controlled oven at 100°C for 48 hours.

Analysis

All stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of API acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress neutral Neutral Hydrolysis prep->neutral Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress photo Photolysis (Light Exposure) prep->photo Expose to Stress thermal Thermal (Heat) prep->thermal Expose to Stress hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc mass_spec LC-MS for Impurity Identification hplc->mass_spec quantify Quantify Degradation hplc->quantify pathway Elucidate Degradation Pathways mass_spec->pathway report Generate Stability Report quantify->report pathway->report

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions. The formation of these degradation products is inferred from studies on related compounds.[8]

G cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Product (e.g., loss of sulfonamide) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod1 Oxidation Product 1 (e.g., N-oxide) parent->oxidation_prod1 Oxidation oxidation_prod2 Oxidation Product 2 (e.g., nitro derivative) parent->oxidation_prod2 Oxidation photo_prod Photodegradation Product (e.g., polymeric species) parent->photo_prod Photolysis

Caption: Potential Degradation Pathways.

References

A Head-to-Head Battle: C18 vs. RP-Amide Columns for the Analysis of Labeled Sialic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sialic acids, a critical quality attribute of many glycoprotein biotherapeutics, is paramount. The choice of high-performance liquid chromatography (HPLC) column plays a pivotal role in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of traditional C18 reversed-phase columns versus RP-Amide columns for the analysis of fluorescently labeled sialic acids, supported by experimental data.

Sialic acids, such as N-acetylneuraminic acid (NANA) and N-glycolylneuraminic acid (NGNA), are typically released from glycoproteins by acid hydrolysis, labeled with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB), and then analyzed by reversed-phase HPLC with fluorescence detection. While C18 columns have long been the standard for this application, they can suffer from certain drawbacks. RP-Amide columns, featuring a stationary phase with embedded amide groups, offer an alternative selectivity that can overcome some of these challenges.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for the analysis of DMB-labeled sialic acids on both C18 and RP-Amide columns.

Sialic Acid Release and Derivatization

A common procedure for releasing and labeling sialic acids from glycoproteins involves the following steps:

  • Acid Hydrolysis: The glycoprotein sample is hydrolyzed using mild acid conditions (e.g., 2 M acetic acid at 80 °C for 2 hours) to release the sialic acids.

  • Fluorescent Labeling: The released sialic acids are then derivatized with DMB. The labeling reaction is typically carried out in a solution containing 2-mercaptoethanol and sodium hydrosulfite.[1] The resulting DMB-labeled sialic acids are light-sensitive and should be analyzed promptly.

Chromatographic Conditions

The primary difference in the analysis lies in the column and the mobile phase composition.

dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Glycoprotein Glycoprotein Sample Hydrolysis Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) Glycoprotein->Hydrolysis ReleasedSialicAcids Released Sialic Acids (NANA, NGNA) Hydrolysis->ReleasedSialicAcids Labeling Fluorescent Labeling with DMB ReleasedSialicAcids->Labeling LabeledSample DMB-Labeled Sialic Acids Labeling->LabeledSample Injection Inject Sample LabeledSample->Injection Column HPLC Column (C18 or RP-Amide) Injection->Column Separation Chromatographic Separation Column->Separation Detection Fluorescence Detection (Ex: 373 nm, Em: 448 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (moles of sialic acid / mole of protein) Quantification->Results

Caption: General experimental workflow for the analysis of DMB-labeled sialic acids.

ParameterAscentis® C18 MethodAscentis® Express RP-Amide Method
Column Ascentis® C18, 15 cm × 2.1 mm I.D., 3 µmAscentis® Express RP-Amide, 10 cm × 2.1 mm I.D., 2.7 µm
Mobile Phase Isocratic: Water:Acetonitrile:Methanol (84:9:7)Gradient: A: Water + 0.1% Formic Acid; B: ACN + 0.1% FA
Gradient N/A (Isocratic)0-1 min: 6% B; 1.01-4 min: 20% B; 4.01-12 min: 6% B
Flow Rate 0.2 mL/min0.2 mL/min (as per screening conditions)
Column Temperature 30 °C30 °C
Detection (FLR) Ex: 373 nm, Em: 448 nmEx: 373 nm, Em: 448 nm
Run Time 25 minutes15 minutes

Performance Comparison

An evaluation of C18 and RP-Amide columns for the analysis of DMB-labeled NANA and NGNA reveals significant differences in performance. The RP-Amide column demonstrated considerable advantages over the traditional C18 phase.

Performance MetricAscentis® C18Ascentis® Express RP-Amide
Resolution DMB-NANA and DMB-NGNA are not completely baseline resolved.Provides better selectivity and baseline resolution for DMB-NANA and DMB-NGNA.
Selectivity Sialic acid peaks are prone to co-elution with interferences from the DMB reagent.Offers superior selectivity, effectively resolving sialic acid analytes from interferences.
Run Time Relatively long (25 minutes).Shorter analysis time (15 minutes).
Peak Shape Adequate, but can be broad.Improved, sharper peak shapes.
Mobile Phase Ternary isocratic mixture (Water:ACN:Methanol).Simpler binary gradient (Water/ACN with 0.1% Formic Acid).
Linear Range Standard.Wider linear range for quantification.
Limit of Quantification (LOQ) Standard.Lower limit of quantification, allowing for higher sensitivity.

dot

logical_comparison cluster_c18 C18 Column cluster_rpamide RP-Amide Column C18_Node Traditional C18 C18_Res Incomplete Resolution C18_Node->C18_Res C18_Time Long Run Time (25 min) C18_Node->C18_Time C18_MP Complex Ternary Mobile Phase C18_Node->C18_MP C18_Interference Prone to Interferences C18_Node->C18_Interference Comparison vs. RPAmide_Node RP-Amide RPAmide_Res Better Resolution RPAmide_Node->RPAmide_Res RPAmide_Time Shorter Run Time (15 min) RPAmide_Node->RPAmide_Time RPAmide_MP Simpler Binary Mobile Phase RPAmide_Node->RPAmide_MP RPAmide_Selectivity Improved Selectivity RPAmide_Node->RPAmide_Selectivity RPAmide_Sensitivity Lower LOQ / Wider Range RPAmide_Node->RPAmide_Sensitivity

Caption: Key performance differences between C18 and RP-Amide columns.

Conclusion

Based on the available data, the RP-Amide column offers a significant improvement over the traditional C18 column for the routine analysis of DMB-labeled sialic acids. The key advantages include:

  • Enhanced Resolution and Selectivity: The RP-Amide phase provides a different selectivity that better resolves NANA and NGNA from each other and from matrix interferences, leading to more accurate quantification.

  • Increased Throughput: A substantially shorter run time allows for a higher sample throughput.

  • Method Simplicity: The use of a simpler binary mobile phase is more convenient for routine laboratory operations.

  • Improved Sensitivity: A lower LOQ and a wider linear range make the RP-Amide method more suitable for analyzing samples with varying concentrations of sialic acids.

For laboratories seeking to optimize their sialic acid quantification workflows, transitioning from a C18 to an RP-Amide column can provide more robust, efficient, and sensitive results. This makes the RP-Amide phase a compelling alternative for the quality control and characterization of glycoprotein biotherapeutics.

References

Benchmarking Novel 3,4-Diaminobenzenesulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (Kᵢ) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Kᵢ values indicate stronger inhibition. Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included for reference.

CompoundTarget IsoformInhibitory Constant (Kᵢ) in nMReference CompoundReference Kᵢ (nM)
Benzenesulfonamide Derivatives Acetazolamide
Unsubstituted Phenyl (5)hCA I75.2Acetazolamide250
hCA II10.8Acetazolamide12
hCA IX73.9Acetazolamide25
hCA XII0.59Acetazolamide5.7
4-Nitro-substituted (10)hCA I65.4Acetazolamide250
hCA II3.5Acetazolamide12
hCA IX20.5Acetazolamide25
hCA XII0.79Acetazolamide5.7
4-Chloro-3-nitro-phenyl (11)hCA I58.6Acetazolamide250
hCA II71.8Acetazolamide12
hCA IX27.8Acetazolamide25
hCA XII0.61Acetazolamide5.7
4-Acetamido-phenyl (13)hCA I68.3Acetazolamide250
hCA II14.4Acetazolamide12
hCA IX81.3Acetazolamide25
hCA XII0.71Acetazolamide5.7

Experimental Protocols

The inhibitory activity of the benzenesulfonamide derivatives is typically evaluated using a stopped-flow CO₂ hydration assay.[1]

Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The assay is performed by rapidly mixing a CO₂-saturated solution with a solution containing the purified CA enzyme and the inhibitor. The subsequent drop in pH, resulting from the formation of carbonic acid, is monitored over time using a pH indicator.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: Solutions of recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII) are prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration. The benzenesulfonamide derivatives are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.

  • Assay Procedure: The assay is performed at a constant temperature (typically 25°C) in a stopped-flow instrument. The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a predetermined period to allow for binding.

  • Data Acquisition: The enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated buffer solution. The change in absorbance of the pH indicator is recorded over a short period (typically a few seconds).

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the inhibitor concentrations and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Benchmarking Process and Biological Context

To aid in the understanding of the experimental workflow and the relevant biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Benchmarking A Synthesize & Purify 3,4-Diaminobenzenesulfonamide Derivatives D Incubate hCA Isoforms with Derivatives & Controls A->D B Prepare Known Inhibitor Solutions (e.g., Acetazolamide) B->D C Prepare Purified hCA Isoform Solutions C->D E Perform Stopped-Flow CO2 Hydration Assay D->E F Measure Catalytic Rates E->F G Calculate IC50 & Ki Values F->G H Compare Inhibitory Potency & Selectivity G->H

Caption: Experimental Workflow for Inhibitor Benchmarking.

Caption: Role of hCA IX in Tumor Acidosis and Inhibition.

References

Isomeric profiling of sialylated glycopeptides using chemical derivatization

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural characterization of glycoproteins is critical in drug development and biomedical research, as the isomeric arrangement of terminal sialic acids significantly influences protein efficacy, stability, and immunogenicity. Sialic acids are typically linked to the underlying glycan chain through α2,3 or α2,6 linkages, and distinguishing between these isomers presents a significant analytical challenge. This guide provides a comparative overview of chemical derivatization methods for profiling sialylated glycopeptide isomers, alongside alternative enzymatic and mass spectrometry-based approaches.

Chemical Derivatization for Linkage-Specific Analysis

Chemical derivatization is a robust strategy to differentiate sialic acid linkage isomers by introducing a mass tag, enabling their distinction via mass spectrometry (MS). The core principle relies on the differential reactivity of the carboxyl group on α2,3- and α2,6-linked sialic acids.

Principle of Derivatization

Most methods exploit the fact that under specific reaction conditions, the carboxyl group of an α2,3-linked sialic acid is sterically hindered and tends to form an intramolecular lactone with an adjacent hydroxyl group. In contrast, the more accessible carboxyl group of an α2,6-linked sialic acid readily reacts with an external nucleophile.[1] This differential reactivity results in a specific mass difference between the derivatized isomers, allowing for their confident identification and quantification.

Chemical_Derivatization_Workflow cluster_workflow Chemical Derivatization Workflow Sample Sialylated Glycopeptide Mixture Derivatization Linkage-Specific Chemical Derivatization (e.g., Esterification/Amidation) Sample->Derivatization React with EDC, nucleophile Purification Sample Cleanup (e.g., HILIC SPE) Derivatization->Purification Remove excess reagents Analysis LC-MS/MS Analysis Purification->Analysis Inject for separation Quantification Isomer Identification & Relative Quantification Analysis->Quantification Detect mass shift & fragment ions

Caption: Workflow for linkage-specific chemical derivatization.

Common Derivatization Methods

Two prominent methods are ethyl esterification and amidation. In ethyl esterification, ethanol is used as the nucleophile, leading to the ethyl esterification of α2,6-linked sialic acids while α2,3-isomers form a lactone.[2][3] Amidation follows a similar principle but uses an amine (e.g., dimethylamine or isopropylamine) as the nucleophile.[4][5][6] These reactions can be applied to both released glycans and intact glycopeptides.[7][8][9]

Experimental Protocol: Ethyl Esterification of Glycopeptides

This protocol is a representative method adapted from published procedures.[2][3][10]

  • Sample Preparation: Start with 10-20 µg of purified, trypsin-digested glycopeptides dried in a microcentrifuge tube.

  • Reagent Preparation:

    • Prepare a solution of 0.25 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.25 M 1-hydroxybenzotriazole (HOBt) in ethanol. Prepare this solution fresh before use.

  • Derivatization Reaction:

    • Reconstitute the dried glycopeptide sample in 20 µL of the EDC/HOBt/ethanol solution.

    • Incubate the reaction mixture at 37°C for 1 hour.[10]

  • Sample Cleanup:

    • Purify the derivatized glycopeptides using a C18 solid-phase extraction (SPE) ZipTip or similar reversed-phase media to remove excess reagents.

    • Elute the glycopeptides with an appropriate solvent (e.g., 50% acetonitrile with 0.1% trifluoroacetic acid).

  • Analysis:

    • Dry the eluted sample and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • The expected mass change for an ethyl-esterified α2,6-sialic acid is an addition of 28 Da, while lactonization of an α2,3-sialic acid results in a loss of 18 Da.

Performance Characteristics
ParameterChemical Derivatization (Ethyl Esterification/Amidation)
Specificity High for α2,3- vs. α2,6-linkages.[1][2]
Side Reactions Potential for modification of acidic amino acid residues (Asp, Glu) and the peptide C-terminus.[3][11]
Sensitivity Can increase MS signal intensity (e.g., 4.6-fold increase reported for one amidation method).[7][8][12]
Sample Type Applicable to released glycans and intact glycopeptides.[7]
Throughput Moderate; amenable to 96-well plate formats.[2][13]
Quantitative Accuracy Provides good semi-quantitative estimates of isomer ratios.[3]

Alternative Profiling Strategies

While chemical derivatization is powerful, other methods offer complementary advantages.

Alternative 1: Enzymatic Cleavage

This approach uses linkage-specific sialidases to selectively cleave sialic acids. For instance, an α2,3-specific sialidase will remove only α2,3-linked sialic acids. By comparing the MS profiles of the sample before and after enzyme treatment, the presence and abundance of specific linkages can be determined.[14]

Enzymatic_Cleavage_Workflow cluster_workflow Enzymatic Cleavage Workflow Sample Sialylated Glycopeptide Mixture Digest Incubate with Linkage-Specific Sialidase (e.g., α2,3-sialidase) Sample->Digest Control No-Enzyme Control Sample->Control Analysis LC-MS/MS Analysis Digest->Analysis Control->Analysis Comparison Compare Treated vs. Control Spectra Analysis->Comparison Identify cleaved species

Caption: Workflow for enzymatic cleavage-based isomer profiling.

This protocol is a general guide based on typical enzyme usage.[15][16]

  • Sample Preparation: Dissolve up to 100 µg of glycopeptides in 14 µL of nuclease-free water.

  • Reaction Setup:

    • Add 4 µL of 5X reaction buffer (e.g., 250 mM sodium phosphate, pH 6.0).

    • Add 2 µL of α2,3-Sialidase (e.g., from Salmonella typhimurium).

    • Prepare a parallel no-enzyme control reaction.

  • Incubation: Incubate both sample and control tubes at 37°C for 1 to 4 hours.[15][17]

  • Analysis: Analyze the digested and control samples directly by LC-MS/MS to identify glycopeptides that show a mass shift corresponding to the loss of sialic acid.

Alternative 2: Advanced Mass Spectrometry Techniques

Modern MS techniques can sometimes differentiate isomers without derivatization or enzymatic digestion.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. Sialylated glycopeptide isomers often have slightly different conformations, resulting in different drift times, which allows for their separation and relative quantification.[18][19][20]

  • Tandem MS (MS/MS): Different fragmentation methods (e.g., Collision-Induced Dissociation - CID, Electron Transfer Dissociation - ETD) can produce linkage-specific fragment ions, although this is often complex and requires careful spectral interpretation.

Advanced_MS_Workflow cluster_workflow Advanced Mass Spectrometry Workflow Sample Sialylated Glycopeptide Mixture Analysis LC-IMS-MS/MS Analysis Sample->Analysis Separation Gas-Phase Separation (Ion Mobility) Analysis->Separation Fragmentation Linkage-Specific Fragmentation (CID/ETD) Separation->Fragmentation Interpretation Isomer Differentiation (Drift Time & Fragments) Fragmentation->Interpretation

Caption: Workflow for advanced MS-based isomer profiling.

Method Comparison Summary

The choice of method depends on the specific analytical needs, available instrumentation, and sample complexity.

FeatureChemical DerivatizationEnzymatic CleavageAdvanced MS (IMS)
Principle Differential chemical reactivity creating a mass difference.[1]Selective cleavage by linkage-specific enzymes.[14]Gas-phase separation based on ion conformation.[19]
Pros - Clear mass shift for easy identification.- Increases signal intensity.- High specificity.[2][7]- Highly specific under optimal conditions.- Relatively simple protocol.- No chemical modification required.- Provides orthogonal separation.- Can quantify minor isomers (<1%).[18]
Cons - Potential for side reactions on the peptide backbone.- Requires extra sample preparation steps.[11]- Requires multiple digestions for full profiling.- Enzyme activity can be substrate-dependent.- Can be expensive.- Requires specialized instrumentation.- Isomer separation is not always guaranteed.- Complex data analysis.
Best For Robust, quantitative profiling of known glycopeptides in complex mixtures.Orthogonal confirmation of linkage assignments.Analysis of native structures and complex isomeric mixtures when instrumentation is available.

Conclusion

Chemical derivatization remains a highly effective and accessible method for the isomeric profiling of sialylated glycopeptides, providing clear, quantifiable data suitable for routine analysis in research and biopharmaceutical development. While it requires careful optimization to control for potential side reactions, its ability to create distinct mass shifts for different isomers is a significant advantage.[4][7] Enzymatic methods serve as an excellent orthogonal approach for confirmation, and advanced MS techniques like ion mobility are powerful, non-invasive alternatives for laboratories with the requisite instrumentation. The optimal strategy often involves a combination of these techniques to achieve comprehensive and confident characterization of glycoprotein sialylation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.